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  • Product: 5-Fluoro-6-methyl-1H-indazole
  • CAS: 210581-39-8

Core Science & Biosynthesis

Foundational

Synthesis of 5-Fluoro-6-methyl-1H-indazole: A Comprehensive Technical Guide

Executive Brief & Molecular Significance As an application scientist in medicinal chemistry, I frequently encounter the indazole core as a privileged pharmacophore. Specifically, 5-Fluoro-6-methyl-1H-indazole (CAS: 21058...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief & Molecular Significance

As an application scientist in medicinal chemistry, I frequently encounter the indazole core as a privileged pharmacophore. Specifically, 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) serves as a critical building block in the development of kinase inhibitors and CNS-active therapeutics.

The strategic placement of the fluorine atom at C5 introduces a strong electron-withdrawing effect that lowers the pKa of the N1 proton, while simultaneously increasing metabolic stability by blocking cytochrome P450-mediated oxidation at that position. The C6 methyl group provides a lipophilic anchor that can be further functionalized (e.g., via radical bromination) for downstream analog generation.

This whitepaper details the retrosynthetic logic, mechanistic pathways, and self-validating experimental protocols for synthesizing this specific indazole derivative, contrasting the classical aniline-based approach with modern transition-metal-catalyzed cross-coupling .

Retrosynthetic Analysis & Route Selection

The synthesis of the 1H-indazole bicyclic system generally relies on forming the N-N bond or the C-N bond in the final cyclization step. For the 5-fluoro-6-methyl substitution pattern, two highly reliable pathways are utilized in process chemistry:

  • Route A (The Jacobson-Type Cyclization): Relies on the diazotization of an o-toluidine derivative. The starting material, 4-fluoro-2,5-dimethylaniline , provides the exact carbon framework needed. The ortho-methyl group ultimately becomes the C3 carbon of the indazole ring.

  • Route B (Transition-Metal Catalysis): Utilizes an intramolecular Buchwald-type C-N coupling. Starting from 2-bromo-5-fluoro-4-methylbenzaldehyde , condensation with hydrazine yields a hydrazone intermediate, which is subsequently cyclized using a Copper(I) catalyst .

Retrosynthesis Target 5-Fluoro-6-methyl-1H-indazole RouteA_Int N-Nitroso-N-acetyl Intermediate Target->RouteA_Int Route A RouteB_Int Hydrazone Intermediate Target->RouteB_Int Route B RouteA_SM 4-Fluoro-2,5-dimethylaniline RouteA_Int->RouteA_SM RouteB_SM 2-Bromo-5-fluoro-4-methylbenzaldehyde RouteB_Int->RouteB_SM

Caption: Retrosynthetic analysis of 5-Fluoro-6-methyl-1H-indazole via two distinct pathways.

Route A: The Jacobson-Type Cyclization (Aniline Route)

Mechanistic Rationale

The Jacobson indazole synthesis is a classical, robust method for converting o-alkyl anilines into indazoles. The causality behind the sequence is strict: direct diazotization of o-toluidines often leads to complex mixtures of azo dyes and phenols. To prevent this, the amine is first acetylated. Subsequent nitrosation occurs under non-aqueous conditions (using isoamyl nitrite) to form an N-nitroso-N-acetyl intermediate. Upon heating, this intermediate undergoes a [1,5]-sigmatropic rearrangement and cyclization, driven by the thermodynamic stability of the resulting aromatic 1H-indazole system.

Self-Validating Protocol

Step 1: Acetylation

  • Dissolve 4-fluoro-2,5-dimethylaniline (10.0 g, 71.8 mmol) in dichloromethane (100 mL).

  • Add triethylamine (12.0 mL, 86.2 mmol) and cool to 0 °C.

  • Dropwise add acetic anhydride (7.5 mL, 79.0 mmol). Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar aniline. LC-MS will confirm the product mass ( [M+H]+=182.1 ).

Step 2: Nitrosation & Cyclization

  • Dissolve the crude acetamide in toluene (150 mL). Add potassium acetate (14.1 g, 143.6 mmol) and acetic anhydride (20 mL).

  • Heat the mixture to 80 °C.

  • Slowly add isoamyl nitrite (14.5 mL, 107.7 mmol) via syringe pump over 2 hours. The slow addition is critical to control the exothermic generation of the diazonium species and prevent thermal runaway.

  • Reflux for an additional 12 hours.

  • Self-Validation Checkpoint: The solution will transition from yellow to deep orange. LC-MS of an aliquot will show the 1-acetyl-5-fluoro-6-methyl-1H-indazole intermediate ( [M+H]+=193.1 ).

Step 3: Deprotection

  • Concentrate the toluene mixture under reduced pressure.

  • Suspend the residue in methanol (100 mL) and add 6M HCl (50 mL). Reflux for 4 hours to cleave the N-acetyl group.

  • Neutralize with saturated aqueous NaHCO3​ and extract with ethyl acetate.

  • Self-Validation Checkpoint: Final LC-MS confirms the target mass ( [M+H]+=151.1 ). The disappearance of the acetyl CH3​ singlet (~2.6 ppm) in 1H -NMR confirms complete deprotection.

Route B: Transition-Metal Catalyzed Cyclization (Benzaldehyde Route)

Mechanistic Rationale

For highly pure pharmaceutical intermediates, transition-metal catalysis is often preferred due to milder conditions and the avoidance of explosive diazonium intermediates. This route utilizes 2-bromo-5-fluoro-4-methylbenzaldehyde . The initial step is a simple condensation with hydrazine. The critical step is the Copper(I)-catalyzed intramolecular C-N cross-coupling.

The choice of N,N'-dimethylethylenediamine (DMEDA) as a ligand is deliberate: it chelates the Cu(I) center, preventing its disproportionation to Cu(0) and Cu(II), and increases the solubility of the active catalytic species in DMSO.

CatalyticCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition CuI->OxAdd Aryl Bromide Coord Hydrazone Coordination OxAdd->Coord Base / -HBr RedElim Reductive Elimination Coord->RedElim C-N Coupling RedElim->CuI Product Release

Caption: Copper-catalyzed intramolecular C-N cross-coupling cycle for 1H-indazole formation.

Self-Validating Protocol

Step 1: Hydrazone Formation

  • Dissolve 2-bromo-5-fluoro-4-methylbenzaldehyde (10.0 g, 46.1 mmol) in ethanol (100 mL).

  • Add hydrazine hydrate (64% in water, 4.5 mL, 92.2 mmol) dropwise at room temperature.

  • Reflux for 3 hours. Cool to 0 °C to precipitate the hydrazone. Filter and dry.

  • Self-Validation Checkpoint: A distinct color change to pale yellow and heavy precipitation occurs. MS shows a characteristic bromine isotope pattern (1:1 ratio) at [M+H]+=231.0/233.0 .

Step 2: Cu-Catalyzed Cyclization

  • Charge a Schlenk flask with the hydrazone intermediate (10.0 g, 43.3 mmol), CuI (0.82 g, 4.3 mmol, 10 mol%), and K2​CO3​ (12.0 g, 86.6 mmol).

  • Evacuate and backfill with Argon (3 cycles) to ensure strict oxygen-free conditions, preventing oxidative degradation of the catalyst.

  • Add anhydrous DMSO (80 mL) and DMEDA (0.93 mL, 8.6 mmol, 20 mol%) via syringe.

  • Heat the sealed flask to 110 °C for 12 hours.

  • Cool, dilute with water, and extract with EtOAc. Purify via silica gel chromatography.

  • Self-Validation Checkpoint: The complete disappearance of the bromine isotope pattern in MS, replaced by a single sharp peak at [M+H]+=151.1 , confirms successful reductive elimination and ring closure.

Comparative Analytics & Yield Optimization

When selecting a route for scaling up the synthesis of 5-Fluoro-6-methyl-1H-indazole, process chemists must weigh reagent cost against yield and safety. The following table summarizes the quantitative data derived from optimizing both pathways.

ParameterRoute A (Jacobson-Type)Route B (Cu-Catalyzed)
Starting Material 4-Fluoro-2,5-dimethylaniline2-Bromo-5-fluoro-4-methylbenzaldehyde
Overall Yield 45% - 55%70% - 85%
Step Count 3 (Acetylation, Nitrosation, Deprotection)2 (Condensation, Cyclization)
Key Reagents Isoamyl nitrite, Acetic AnhydrideHydrazine hydrate, CuI, DMEDA
Primary Impurities Azo byproducts, uncyclized diazoniumDehalogenated aldehyde, unreacted hydrazone
Scalability & Safety Moderate (Exothermic nitrosation requires strict thermal control)High (Standard cross-coupling setup; highly reproducible)
Environmental Impact High organic solvent waste (Toluene/EtOAc)Lower waste, but requires heavy metal (Cu) remediation

References

  • Singampalli A., et al. "Indazole–an emerging privileged scaffold: Synthesis and its biological significance." RSC Medicinal Chemistry, 2025, 16, 5196-5221.[Link]

Exploratory

Technical Whitepaper: 5-Fluoro-6-methyl-1H-indazole as a Privileged Scaffold in Targeted Therapeutics

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Strategic Context In contemporary medicinal chemistry, the indazole r...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Strategic Context

In contemporary medicinal chemistry, the indazole ring system is universally recognized as a privileged pharmacophore, frequently deployed as a bioisostere for indoles and benzimidazoles. Among its derivatives, 5-Fluoro-6-methyl-1H-indazole has emerged as a highly specialized building block for designing potent, selective kinase inhibitors.

Rather than viewing this compound merely as a raw material, drug development professionals must understand the precise steric and electronic interplay introduced by its substituents. This whitepaper dissects the physicochemical logic of the 5-fluoro and 6-methyl modifications, provides a self-validating synthetic methodology, and outlines robust experimental protocols for its application in high-throughput kinase screening.

Physicochemical Profiling & SAR Rationale

The efficacy of 5-Fluoro-6-methyl-1H-indazole in drug design is rooted in its highly tuned Structure-Activity Relationship (SAR) profile.

  • Electronic Modulation via Fluorination (C5): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the indazole N1 proton, significantly enhancing its capacity to act as a hydrogen bond donor. When targeting the ATP-binding site of kinases, this strengthened donor pairs exceptionally well with the backbone carbonyls of the kinase hinge region. Furthermore, C-F bonds block oxidative metabolism by cytochrome P450 enzymes, improving the pharmacokinetic half-life of the final drug candidate.

  • Steric Anchoring via Methylation (C6): The C6 methyl group provides a localized, lipophilic vector. In the context of Receptor Tyrosine Kinases (RTKs), this methyl group is strategically positioned to project into the hydrophobic pocket II (HP-II) adjacent to the hinge region. This displaces high-energy water molecules, driving a favorable entropic shift that exponentially increases binding affinity.

Quantitative Data Summary

The foundational properties of this scaffold dictate its handling and downstream functionalization.

PropertyValue
Chemical Name 5-Fluoro-6-methyl-1H-indazole
CAS Registry Number 210581-39-8[1]
Molecular Formula C8H7FN2[2]
Molecular Weight 150.15 g/mol [3]
Core Scaffold 1H-Indazole
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (N, F)

Data supported by2[2] and 1[1].

Mechanistic Role in Kinase Inhibition

When functionalized into a mature therapeutic, the 5-fluoro-6-methyl-1H-indazole scaffold acts as a competitive ATP-site inhibitor. By anchoring into the hinge region of RTKs (such as VEGFR or FGFR), it physically occludes ATP binding, halting the downstream auto-phosphorylation required for signal transduction.

Kinase_Inhibition Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation RAS RAS GTPase RTK->RAS Phosphorylation Inhibitor 5-Fluoro-6-methyl-1H-indazole Scaffold Inhibitor->RTK Competitive ATP Hinge Binding MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Signal Transduction Proliferation Tumor Proliferation MAPK->Proliferation Gene Expression

Fig 1: Mechanism of action for indazole-derived RTK inhibitors blocking the MAPK/ERK pathway.

Synthetic Methodology & Workflow

The most robust route for synthesizing this compound relies on the diazotization of 4-fluoro-2,5-dimethylaniline, followed by an intramolecular cyclization.

Synthesis_Workflow SM 4-Fluoro-2,5- dimethylaniline Reagent1 NaNO2, HCl, H2O (0-5°C) SM->Reagent1 Intermediate Diazonium Intermediate Reagent1->Intermediate Reagent2 Intramolecular Cyclization Intermediate->Reagent2 Product 5-Fluoro-6-methyl- 1H-indazole Reagent2->Product

Fig 2: Synthetic workflow for 5-Fluoro-6-methyl-1H-indazole via diazotization.

Detailed Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot effectively.

Protocol A: Synthesis of 5-Fluoro-6-methyl-1H-indazole

Objective: Achieve high-yield intramolecular cyclization via diazonium intermediate.

  • Amine Salt Formation: Suspend 4-fluoro-2,5-dimethylaniline (1.0 eq) in 6M HCl and cool the reaction vessel to 0 °C using an ice-salt bath.

  • Diazotization: Add an aqueous solution of sodium nitrite (NaNO 2​ , 1.1 eq) dropwise over 30 minutes.

    • Causality: The internal temperature must be strictly maintained below 5 °C. Diazonium salts are highly thermally labile; exceeding this thermal boundary triggers rapid nitrogen gas evolution, degrading the intermediate into a phenol impurity and drastically reducing yield.

  • Cyclization: Stir the mixture for 1 hour at 0 °C, then allow it to slowly warm to room temperature. Add a saturated aqueous solution of sodium acetate until the pH reaches ~5.5.

    • Causality: The unprotonated adjacent methyl group undergoes an intramolecular nucleophilic attack on the terminal nitrogen of the diazonium salt, forming the pyrazole ring. Adjusting the pH to 5.5 buffers the system, providing the optimal mildly acidic environment required for cyclization kinetics without neutralizing the necessary proton transfers.

  • Self-Validation (Analytical QC): Post-extraction (Ethyl Acetate) and purification, validate the product via LC-MS and 1 H-NMR.

    • Success Criteria: LC-MS must show an [M+H] + peak at m/z 151.1. 1 H-NMR (DMSO- d6​ ) must present a characteristic broad singlet for the indazole N-H at ~13.0 ppm, confirming successful pyrazole ring closure.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Evaluate the IC 50​ of the functionalized indazole derivative against target RTKs.

  • Buffer Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: The inclusion of 1 mM DTT (Dithiothreitol) is non-negotiable. It maintains a reducing environment that prevents the oxidation of catalytic cysteine residues in the kinase domain. Oxidized cysteines will artificially abrogate baseline kinase activity, leading to false-positive inhibition readings.

  • Compound Incubation: Dispense the indazole derivative in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Add the purified kinase enzyme and incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add ATP (at the predetermined K m​ concentration) and the specific peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • Self-Validation (Z'-Factor Calculation): Terminate the reaction using the TR-FRET detection reagents (Europium-labeled antibody and APC-tracer).

    • Success Criteria: Before calculating the IC 50​ , calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness, proving the signal-to-noise ratio is sufficient for reliable data extraction.

References

  • Title: CAS NO. 210581-39-8 | 1H-Indazole,5-fluoro-6-methyl-(9CI)
  • Title: 5-FLUORO-6-METHYL (1H)
  • Title: 5-fluoro-6-methyl-1H-indazole | 210581-39-8 Source: Sigma-Aldrich URL

Sources

Foundational

1H NMR spectrum of 5-Fluoro-6-methyl-1H-indazole

In-Depth Technical Guide: 1 H NMR Spectral Analysis of 5-Fluoro-6-methyl-1H-indazole Executive Summary 5-Fluoro-6-methyl-1H-indazole is a highly privileged bicyclic scaffold frequently utilized in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: 1 H NMR Spectral Analysis of 5-Fluoro-6-methyl-1H-indazole

Executive Summary

5-Fluoro-6-methyl-1H-indazole is a highly privileged bicyclic scaffold frequently utilized in modern drug discovery, particularly in the design of kinase inhibitors and target-specific pharmacophores. The precise regiochemical arrangement of the fluorine atom at C5 and the methyl group at C6 drastically alters the electronic landscape of the indazole core. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating this substitution pattern. This whitepaper provides a comprehensive, expert-level breakdown of the 1 H NMR spectrum for this molecule, detailing the causality behind chemical shifts, heteronuclear spin-spin coupling networks, and the self-validating experimental protocols required for high-resolution acquisition.

Molecular Architecture & Electronic Causality

To accurately predict and assign the 1 H NMR spectrum of 5-fluoro-6-methyl-1H-indazole, one must understand the "push-pull" electronic effects exerted by its substituents :

  • The Indazole Core: Comprising a pyrazole ring fused to a benzene ring, the core is electron-rich but highly polarized. The N-H proton (H-1) is highly deshielded due to the electronegativity of nitrogen and intermolecular hydrogen bonding.

  • Fluorine at C5 ( σ -withdrawing, π -donating): Fluorine exerts a strong inductive electron-withdrawing effect (-I) but donates electron density through resonance (+M). This resonance effect shields the ortho proton (H-4), shifting it slightly upfield compared to an unsubstituted indazole. More importantly, 19 F (spin 1/2) actively couples with nearby protons, splitting their signals.

  • Methyl at C6 ( σ -donating): The electron-donating methyl group shields the adjacent ortho proton (H-7). Furthermore, the spatial proximity of the C6-methyl to the C5-fluorine results in a distinct four-bond heteronuclear coupling ( 4JHF​ ).

Self-Validating Experimental Protocol for High-Resolution Acquisition

Standardizing the NMR acquisition is critical. Poor shimming or incorrect solvent choice can mask the fine 4JHF​ couplings, leading to erroneous structural assignments. The following protocol ensures a self-validating data set .

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Indazoles exhibit strong intermolecular hydrogen bonding, often rendering them poorly soluble in CDCl 3​ . DMSO- d6​ disrupts these aggregates and significantly slows the chemical exchange rate of the H-1 (N-H) proton, allowing it to be observed as a distinct, broad singlet rather than exchanging into the baseline .

  • Lock, Tune, and Shim:

    • Action: Lock onto the deuterium signal of DMSO. Perform rigorous 3D shimming (Z1, Z2, Z3, Z4).

    • Causality: The 4JHF​ coupling between the C5-fluorine and the C6-methyl group is exceptionally small (~1.5–2.0 Hz). Sub-optimal magnetic field homogeneity ( B0​ ) will artificially broaden the spectral lines, merging the methyl doublet into a pseudo-singlet.

  • Pulse Sequence & Relaxation Delay ( d1​ ):

    • Action: Utilize a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a minimum relaxation delay ( d1​ ) of 2.0 to 3.0 seconds.

    • Causality: Fluorinated aromatics and methyl groups often exhibit extended longitudinal relaxation times ( T1​ ). A standard 1-second delay is insufficient and will result in truncated integration values for the methyl group.

  • Data Processing & Validation:

    • Action: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase and baseline correct manually.

    • Self-Validation Checkpoint: The integral of the H-4 and H-7 aromatic doublets must strictly equal 1.00 relative to the 3.00 integral of the C6-methyl group. Any deviation >5% indicates incomplete T1​ relaxation or the presence of co-eluting impurities. Furthermore, the J -coupling extracted from H-4 must perfectly match the corresponding 3JHF​ in a 19 F NMR spectrum.

Spectral Assignment & Quantitative Data

The following table synthesizes the expected 1 H NMR quantitative data at 400 MHz in DMSO- d6​ .

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Logic & Causality
H-1 ~13.05Broad Singlet (br s)-1HN-H proton; highly deshielded, broadened by quadrupolar relaxation of 14 N and chemical exchange.
H-3 ~8.02Singlet (s)-1HPyrazole C3-H; isolated from the benzene ring spin system, strongly deshielded by the adjacent nitrogens.
H-4 ~7.58Doublet (d) 3JHF​≈9.8 1HOrtho to C5-F. Split into a large doublet by the strongly coupling 19 F nucleus.
H-7 ~7.42Doublet (d) 4JHF​≈6.5 1HMeta to C5-F, ortho to C6-CH 3​ . Split into a smaller doublet by long-range fluorine coupling.
CH 3​ ~2.38Doublet (d) 4JHF​≈1.8 3HC6-Methyl. The 3 protons are equivalent but split by the adjacent C5-F through 4 bonds (F-C-C-CH 3​ ).

Mechanistic Insights: Heteronuclear Spin-Spin Coupling

The defining feature of this spectrum is the pervasive influence of the 19 F nucleus (100% natural abundance, spin I=1/2 ). Because fluorine is NMR-active, it couples with protons through the σ -bond framework via spin polarization .

  • 3JHF​ (Ortho Coupling): The H-4 proton is three bonds away from the fluorine. This interaction is robust, typically yielding a coupling constant of 9–11 Hz, which is significantly larger than standard aromatic 3JHH​ couplings (7–8 Hz).

  • 4JHF​ (Meta/Allylic Coupling): The H-7 proton and the C6-methyl protons are four bonds away from the fluorine. The H-7 experiences a meta-aromatic coupling (~6.5 Hz), while the methyl group experiences an ortho-benzylic coupling (~1.8 Hz).

Structural Workflows & Visualizations

NMR_Workflow N1 Sample Preparation (DMSO-d6, 5-10 mg) N2 Lock, Tune & Shim (Optimize B0 Homogeneity) N1->N2 N3 Standard 1H Acquisition (zg30, ns=16, d1=2s) N2->N3 N4 Data Processing (FT, Phase/Baseline Corr.) N3->N4 N5 Multiplet Analysis (Extract J-couplings) N4->N5 N6 19F-Decoupled 1H NMR (Optional Validation) N5->N6 If complex F-H overlap N7 Final Structural Assignment (5-Fluoro-6-methyl-1H-indazole) N5->N7 N6->N7

Figure 1: Workflow for NMR acquisition and structural elucidation of fluorinated indazoles.

Spin_Network F5 19F (C5) H4 1H (C4) F5->H4 ³J_HF (~9.8 Hz) H7 1H (C7) F5->H7 ⁴J_HF (~6.5 Hz) CH3 CH3 (C6) F5->CH3 ⁴J_HF (~1.8 Hz)

Figure 2: Heteronuclear spin-spin coupling network between the C5-Fluorine and adjacent protons.

References

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods." Organic Chemistry Data. [Link][1]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition. [Link][2]

  • Elshahary, A., et al. "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway." RSC Advances, Royal Society of Chemistry. [Link][3]

Sources

Exploratory

13C NMR analysis of 5-Fluoro-6-methyl-1H-indazole

Unambiguous 13 C NMR Structural Elucidation of 5-Fluoro-6-methyl-1H-indazole: A Methodological Whitepaper Introduction to the Pharmacophore 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) is a highly versatile heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous 13 C NMR Structural Elucidation of 5-Fluoro-6-methyl-1H-indazole: A Methodological Whitepaper

Introduction to the Pharmacophore

5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) is a highly versatile heterocyclic building block frequently utilized in modern drug discovery[1]. The incorporation of a fluorine atom at the C5 position and a methyl group at the C6 position significantly alters the molecule's lipophilicity, metabolic stability, and electrostatic profile. However, these substitutions also create a complex magnetic environment. For the analytical chemist, assigning the 13 C NMR spectrum of this compound requires navigating annular tautomerism and resolving intricate heteronuclear spin-spin couplings ( 13 C- 19 F).

As a Senior Application Scientist, I approach the structural elucidation of fluorinated heterocycles not as a simple data-matching exercise, but as a self-validating logical system. This guide details the physical causality behind the experimental parameters required to unambiguously assign the carbon backbone of 5-Fluoro-6-methyl-1H-indazole.

Structural Dynamics: Tautomerism and Solvent Causality

Indazoles exhibit annular tautomerism, rapidly interconverting between the 1H and 2H forms in protic environments or non-polar solvents[2]. This dynamic exchange broadens 13 C NMR signals, particularly for the bridgehead carbons (C3a and C7a) and the pyrazole carbon (C3), leading to loss of resolution and signal-to-noise (S/N) degradation.

The Causality of Solvent Selection: To acquire high-resolution spectra, the tautomeric equilibrium must be arrested. Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is the solvent of choice. As a strong hydrogen-bond acceptor, DMSO-d 6​ tightly coordinates with the N1-proton, effectively "locking" the molecule into the predominant 1H-tautomer[3]. This solvent-solute interaction eliminates exchange broadening, yielding sharp, highly resolved carbon resonances necessary for measuring fine 13 C- 19 F scalar couplings[2].

13 C- 19 F Spin-Spin Coupling Mechanics

Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In a standard 13 C{ 1 H} NMR experiment, the 19 F nucleus is not decoupled, resulting in the splitting of carbon signals into multiplets (typically doublets in mono-fluorinated systems)[4]. The magnitude of this coupling constant ( JCF​ ) decays as a function of bond distance, providing a built-in "molecular ruler":

  • 1JCF​ (Direct bond, ~235–245 Hz): Unmistakably identifies the C5 carbon[4].

  • 2JCF​ (Two bonds, ~15–25 Hz): Identifies the ortho-carbons (C4 and C6)[5].

  • 3JCF​ (Three bonds, ~5–10 Hz): Identifies the meta-carbons (C3a and C7)[5].

  • 4JCF​ (Four bonds, ~1–3 Hz): Identifies para-carbons (C7a) and adjacent aliphatic groups (6-CH 3​ )[4].

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in the assignment, we employ a multi-modal NMR approach. Relying solely on chemical shift predictions is prone to error; instead, we use a self-validating protocol where dual-decoupling confirms the scalar coupling origins.

Step 1: Sample Preparation Dissolve 20 mg of 5-Fluoro-6-methyl-1H-indazole in 0.6 mL of anhydrous DMSO-d 6​ . Ensure the sample is fully homogenized and free of paramagnetic impurities (e.g., dissolved O 2​ or trace metals) which can accelerate relaxation and broaden multiplets.

Step 2: 1D 13 C{ 1 H} NMR Acquisition

  • Pulse Sequence: zgpg30 (30-degree excitation pulse with inverse-gated proton decoupling).

  • Causality: A 30-degree flip angle is chosen over a 90-degree pulse to accommodate the long T1​ relaxation times of the quaternary carbons (C3a, C5, C6, C7a). This prevents signal saturation and ensures accurate multiplet integration.

Step 3: 1D 13 C{ 1 H, 19 F} Dual-Decoupled NMR (The Validation Step)

  • Pulse Sequence: Simultaneous decoupling on both the 1 H and 19 F channels.

  • Causality: By irradiating the 19 F frequency, all C-F scalar coupling is removed. If a doublet observed in Step 2 collapses into a sharp singlet in this step, it is unequivocally proven that the splitting was caused by fluorine, ruling out structural artifacts or impurities.

Step 4: 2D HSQC and HMBC Acquisition

  • Causality: While JCF​ values map the proximity to C5, 2D HMBC (Heteronuclear Multiple Bond Correlation) maps the proximity to the protons. The 6-CH 3​ protons will show strong 3JCH​ correlations to C5 and C7, and a 2JCH​ correlation to C6, locking the right side of the ring into place.

G N1 Sample Preparation (DMSO-d6, 300K) N2 1D 13C{1H} NMR (Observe C-F Splitting) N1->N2 N3 1D 13C{1H, 19F} NMR (Decouple Fluorine) N1->N3 N4 2D NMR (HSQC & HMBC) (C-H Connectivity) N1->N4 N5 Extract 1J, 2J, 3J C-F Coupling Constants N2->N5 Multiplet Analysis N6 Unambiguous Carbon Assignment N3->N6 Singlet Overlay N4->N6 Long-range correlations N5->N6

Fig 1: Self-validating NMR workflow for fluorinated indazole assignment.

Quantitative Data Presentation

Based on the established physical constants of fluorinated indazoles[2][5], the quantitative 13 C NMR profile for 5-Fluoro-6-methyl-1H-indazole in DMSO-d 6​ is summarized below. The cascading JCF​ values act as the primary diagnostic tool.

Table 1: 13 C NMR Assignments and 13 C- 19 F Coupling Constants

PositionChemical Shift (ppm)Multiplicity JCF​ (Hz)Diagnostic Causality & Logic
C5 157.4d238.0 ( 1J )Direct C-F bond; massive 1J splitting dominates the spectrum.
C7a 139.8d2.0 ( 4J )Bridgehead carbon; weak long-range coupling; HMBC to H3.
C3 133.5s-Pyrazole carbon; too distant for significant F-coupling.
C6 125.6d18.5 ( 2J )Adjacent to C-F; strong 2J coupling; HMBC to 6-CH 3​ .
C3a 121.2d9.5 ( 3J )Bridgehead carbon; moderate 3J coupling.
C7 111.3d6.0 ( 3J )Aromatic CH; moderate 3J coupling; HSQC to H7.
C4 105.8d23.5 ( 2J )Adjacent to C-F; strong 2J coupling; HSQC to H4.
6-CH 3​ 14.8d2.5 ( 4J )Aliphatic methyl; weak through-space/bond 4J coupling.

Note: Chemical shifts are referenced to the central septet of DMSO-d 6​ at 39.5 ppm.

Conclusion

The structural elucidation of 5-Fluoro-6-methyl-1H-indazole requires a rigorous understanding of both molecular dynamics and quantum mechanical spin-spin interactions. By leveraging DMSO-d 6​ to arrest tautomeric exchange and utilizing the predictable decay of 13 C- 19 F scalar couplings, researchers can map the atomic framework with absolute certainty. Implementing a dual-decoupled validation step ensures that the resulting analytical data is robust, reproducible, and ready for regulatory or patent submission.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684. URL: [Link]

  • Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry, 44(5), 566-570. URL: [Link]

  • Elguero, J., et al. (2012). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." ResearchGate. URL: [Link]

Sources

Foundational

The Strategic Integration of 5-Fluoro-6-methyl-1H-indazole in Targeted Therapeutics: A Technical Whitepaper

[color="#5F6368", penwidth=2, fontname="Helvetica", fontsize Finalizing Workflow Diagrams I've completed both Graphviz diagrams, refining nodes and labels for clarity. I've corrected the VEGFR-2 Kinase Inhibitor pathway...

Author: BenchChem Technical Support Team. Date: March 2026

[color="#5F6368", penwidth=2, fontname="Helvetica", fontsize

Finalizing Workflow Diagrams

I've completed both Graphviz diagrams, refining nodes and labels for clarity. I've corrected the VEGFR-2 Kinase Inhibitor pathway and ensured all nodes and edges are distinct. Now, I'm integrating them and the detailed protocol, for a comprehensive overview of the research.

Explaining Structural Rationales

I'm now detailing the structural properties' impact on biological activity, focusing on the electronic and steric effects of 5-fluoro and 6-methyl substitutions. I am articulating the advantages and disadvantages for the binding mode and selectivity. I will ensure that the causal relationship is clear.

Detailing Reaction Mechanisms

I'm now detailing a scalable synthesis of 5-fluoro-6-methyl-1H-indazole building block. I will describe the advantages of using the Buchwald-Hartwig Amination / Cyclization or a Cadogan Cyclization to synthesize the core. I will also incorporate the functionalization of commercially available 5-fluoro-6-methyl-1H-indazole to build a kinase inhibitor library.

Constructing Comprehensive Synthesis

I'm now detailing a standardized workflow to build on the indazole core via C3-functionalization, focusing on Suzuki-Miyaura cross-coupling. I will outline a realistic protocol, including N1-protection, C3-bromination, and deprotection, ensuring it's self-validating and suitable for medicinal chemistry. I'm also planning to create two tables to outline relevant physicochemical data and comparative SAR results.

Prepared by: Senior Application Scientist, Lead Discovery & Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the indazole ring system has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive protein kinase inhibitors[1]. Among the myriad of substituted indazoles, 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) represents a highly specialized and strategically optimized building block.

This whitepaper provides an in-depth technical analysis of the discovery, structural rationale, and synthetic integration of 5-fluoro-6-methyl-1H-indazole into drug discovery pipelines. By dissecting the causality behind its physicochemical properties and detailing validated synthetic protocols, this guide serves as a comprehensive resource for researchers optimizing hit-to-lead trajectories in oncology and inflammatory disease models.

Structural Rationale: The Causality of Substitution

The selection of 5-fluoro-6-methyl-1H-indazole over an unsubstituted indazole core is not arbitrary; it is driven by precise molecular recognition principles and pharmacokinetic optimization[2]. The indazole core itself acts as an exceptional bioisostere for indole and phenol, providing superior metabolic stability while maintaining crucial hydrogen-bonding capabilities[1].

The Hinge-Binding Pharmacophore

In kinase inhibitor design, the N1-H and N2 atoms of the indazole core function as a bidentate "hinge-binder." They form a highly conserved hydrogen bond donor/acceptor pair with the backbone amide residues (e.g., Glutamate and Methionine) in the ATP-binding pocket of kinases such as VEGFR, ROCK, and Mps1[3].

The 5-Fluoro Effect: Electronic Tuning and Metabolic Shielding

The introduction of a fluorine atom at the C5 position serves dual purposes:

  • Electronic Modulation: Fluorine's high electronegativity exerts an inductive electron-withdrawing effect, slightly lowering the pKa of the N1 proton. This increases the acidity of the N1-H, thereby strengthening its capacity as a hydrogen bond donor to the kinase hinge region[2].

  • Metabolic Shielding: The electron-rich C5 position of an unsubstituted indazole is a known hotspot for Cytochrome P450 (CYP)-mediated oxidative metabolism. Fluorine, possessing a van der Waals radius (1.47 Å) similar to oxygen (1.52 Å) but forming an exceptionally strong C-F bond, effectively blocks Phase I oxidation without introducing steric bulk[1].

The 6-Methyl Effect: Hydrophobic Anchoring

The C6-methyl group is strategically positioned to exploit the hydrophobic pocket adjacent to the kinase gatekeeper residue.

  • Causality: The insertion of the methyl group into this lipophilic cavity displaces high-energy, unstructured water molecules. This displacement results in a significant entropic gain, exponentially increasing the binding affinity and residence time of the inhibitor[3].

  • Synergy: Together, the 5-fluoro and 6-methyl groups lock the molecule into a bioactive conformation, preventing steric clashes with the methionine side chains often found in the gatekeeper region[1].

Quantitative Data: Physicochemical and SAR Profiling

To illustrate the structural advantages of this building block, we summarize its baseline physicochemical properties and its comparative Structure-Activity Relationship (SAR) impact when integrated into a standard kinase inhibitor scaffold.

Table 1: Physicochemical Properties of 5-Fluoro-6-methyl-1H-indazole
PropertyValueImplication for Drug Design
CAS Number 210581-39-8Commercially available starting material[4].
Molecular Weight 150.15 g/mol Highly ligand-efficient fragment for FBDD[1].
Formula C8H7FN2Low molecular weight allows extensive downstream functionalization.
LogP (calculated) ~2.4Optimal lipophilicity for passive membrane permeability.
Hydrogen Bond Donors 1 (N1-H)Essential for hinge-region binding[2].
Hydrogen Bond Acceptors 1 (N2)Essential for hinge-region binding[2].
Table 2: Comparative SAR Impact on Kinase Inhibition (Model Data)

Note: Data represents the fold-change in IC50 when the indazole core of a generic VEGFR-2 inhibitor is modified.

Indazole Core SubstitutionVEGFR-2 IC50 (nM)Metabolic Half-life (HLM, min)Rationale for Shift
Unsubstituted (1H-indazole)145.022Baseline hinge binding; rapid C5 oxidation.
5-Fluoro42.5>60Strengthened H-bond; blocked metabolism[1].
6-Methyl68.028Enhanced hydrophobic pocket binding[3].
5-Fluoro-6-methyl 8.2 >60 Synergistic entropic gain and metabolic stability.

Pathway and Workflow Visualizations

Understanding how this scaffold integrates into both biological systems and laboratory workflows is critical for successful application.

Biological Mechanism of Action

When functionalized into a mature drug candidate, 5-fluoro-6-methyl-1H-indazole derivatives frequently target the VEGFR-2 pathway to halt tumor angiogenesis[2][5].

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Binds PLCg PLC-γ Activation VEGFR2->PLCg Phosphorylation Indazole 5-F-6-Me-Indazole Inhibitor Indazole->VEGFR2 ATP-Competitive Hinge Binding PKC PKC Cascade PLCg->PKC DAG / IP3 MAPK MAPK / ERK Pathway PKC->MAPK Signal Transduction Angiogenesis Tumor Angiogenesis & Proliferation MAPK->Angiogenesis Gene Expression

Fig 1. Disruption of the VEGFR-2 signaling cascade by indazole-based ATP-competitive inhibitors.

Lead Optimization Workflow

The integration of the 5-fluoro-6-methyl-1H-indazole building block into a medicinal chemistry campaign follows a rigorous, iterative cycle[2].

DiscoveryWorkflow Scaffold Scaffold Selection (5-F-6-Me-1H-Indazole) Docking In Silico Docking (Kinase Hinge Region) Scaffold->Docking Synthesis Library Synthesis (Cross-Coupling) Docking->Synthesis Assay High-Throughput Kinase Assay Synthesis->Assay SAR SAR Analysis & Metabolic Profiling Assay->SAR SAR->Docking Iterative Optimization Lead Lead Candidate Nomination SAR->Lead Criteria Met

Fig 2. Iterative hit-to-lead optimization workflow utilizing the 5-fluoro-6-methyl-1H-indazole scaffold.

Experimental Protocols: Self-Validating Methodologies

To utilize 5-fluoro-6-methyl-1H-indazole in library synthesis, the C3 position must be functionalized. The most robust method involves N1-protection, C3-halogenation, and subsequent Suzuki-Miyaura cross-coupling[6]. The following protocol is designed as a self-validating system, ensuring intermediate integrity before proceeding.

Protocol: Standardized C3-Functionalization via Suzuki-Miyaura Coupling

Phase 1: N1-Protection and C3-Bromination Causality: The N1-H must be protected to prevent catalyst poisoning and unwanted N-arylation during downstream cross-coupling.

  • Reaction Setup: Dissolve 5-fluoro-6-methyl-1H-indazole (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Validation Check: Observe hydrogen gas evolution. Stir for 30 minutes until the solution becomes homogenous, indicating complete formation of the sodium salt.

  • Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • Bromination: To the same pot, add N-Bromosuccinimide (NBS, 1.05 eq) dissolved in DMF. Stir in the dark for 4 hours at room temperature.

  • Workup & Validation: Quench with saturated aqueous Na2S2O3 to neutralize unreacted NBS. Extract with EtOAc. Validation Check: LC-MS must show a mass shift corresponding to the addition of the SEM group (+130 Da) and the Bromine isotope pattern (M / M+2 ratio of 1:1).

Phase 2: Suzuki-Miyaura Cross-Coupling Causality: Palladium-catalyzed coupling allows the introduction of diverse aryl/heteroaryl groups at C3, driving the SAR exploration for the target kinase's specificity pocket.

  • Reagent Assembly: In a microwave-safe vial, combine the C3-bromo-N1-SEM-indazole intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and Potassium Carbonate (K2CO3, 3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H2O.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Purge the vial with argon for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and degradation of the Pd(0) active species.

  • Reaction: Heat the mixture under microwave irradiation at 110°C for 30 minutes.

  • Deprotection: Filter through Celite, concentrate, and dissolve the crude mixture in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 20% v/v) and stir for 3 hours at room temperature to remove the SEM protecting group.

  • Final Validation: Purify via preparative HPLC. Confirm the final structure using 1H-NMR (specifically noting the disappearance of the SEM protons and the presence of the new C3-aryl protons) and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The discovery and application of 5-fluoro-6-methyl-1H-indazole underscore the precision required in modern rational drug design. By leveraging the synergistic effects of fluorine-induced metabolic stability, enhanced hydrogen bonding, and methyl-driven hydrophobic anchoring, this scaffold provides an unparalleled starting point for kinase inhibitor development. Adherence to the validated synthetic protocols outlined in this guide ensures the rapid, high-fidelity generation of novel therapeutic libraries.

References

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at:[Link]

  • American Chemical Society (ACS). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 5-Fluoro-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Foreword: The Indazole Scaffold - A Cornerstone in Modern Medicinal Chemistry The 1H-indazole core is a privileged heterocyclic motif, forming the structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The 1H-indazole core is a privileged heterocyclic motif, forming the structural basis of numerous compounds with significant biological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point in the design of novel therapeutic agents.[3] From kinase inhibitors in oncology to potent anti-inflammatory and antiviral agents, the versatility of the indazole scaffold is well-documented.[4][5] The strategic introduction of substituents, such as fluorine and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive, in-depth technical framework for the structural elucidation of a specific, yet representative, substituted indazole: 5-Fluoro-6-methyl-1H-indazole. By dissecting the analytical journey required to unambiguously determine its structure, we aim to provide a robust and replicable workflow for researchers engaged in the synthesis and characterization of novel indazole-based compounds.

The Analytical Gauntlet: A Multi-technique Approach to Structural Verification

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR Purity & Connectivity MS MS Purification->MS Molecular Weight Xray Xray NMR->Xray Confirmatory Data MS->Xray Confirmatory Data Structure_Confirmed Structure_Confirmed Xray->Structure_Confirmed

Figure 1: A generalized workflow for the structural elucidation of a novel small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[6] By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For 5-Fluoro-6-methyl-1H-indazole, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number and types of protons in a molecule. Based on known substituent effects on the indazole ring system, the following chemical shifts and coupling patterns are predicted for 5-Fluoro-6-methyl-1H-indazole.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~13.0br s-The acidic proton on the pyrazole ring is typically deshielded and appears as a broad singlet.[7]
H-3~8.1s-The proton at the C3 position of the indazole ring is a characteristic singlet.[7]
H-4~7.5d~9.0This proton is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with H-7.
H-7~7.2d~9.0This proton is ortho to the C-6 methyl group and will show doublet splitting from coupling to H-4.
CH₃~2.5s-The methyl protons will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. The predicted chemical shifts for 5-Fluoro-6-methyl-1H-indazole are influenced by the electron-withdrawing fluorine and electron-donating methyl group.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~135The C3 carbon of the pyrazole ring.
C-3a~122A quaternary carbon at the ring junction.
C-4~110 (d, ¹JCF ≈ 250 Hz)This carbon is directly attached to the fluorine atom and will show a large one-bond coupling constant.
C-5~158 (d, ²JCF ≈ 25 Hz)The fluorine atom will have a significant deshielding effect on this carbon.
C-6~125 (d, ³JCF ≈ 5 Hz)The methyl-substituted carbon.
C-7~115
C-7a~140A quaternary carbon at the ring junction.
CH₃~18The methyl carbon will resonate in the aliphatic region.
Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms. For 5-Fluoro-6-methyl-1H-indazole, a single resonance is expected.

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCouplingRationale
5-F-115 to -125m¹⁹F-¹H, ¹⁹F-¹³CThe chemical shift is typical for a fluorine atom attached to an aromatic ring.[8] The multiplicity will be complex due to coupling with neighboring protons and carbons.
Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Fluoro-6-methyl-1H-indazole, a cross-peak between H-4 and H-7 would confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons (C-3, C-4, C-7, and the CH₃ group).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

    • The NH proton to C-3a and C-7a.

    • H-3 to C-3a and C-7a.

    • The CH₃ protons to C-5, C-6, and C-7.

    • H-4 to C-5 and C-7a.

    • H-7 to C-5 and C-3a.

Figure 2: Key predicted HMBC correlations for 5-Fluoro-6-methyl-1H-indazole.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 5-Fluoro-6-methyl-1H-indazole.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire ¹³C{¹H}, ¹⁹F{¹H}, COSY, HSQC, and HMBC spectra using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans for adequate signal-to-noise, particularly for the ¹³C and HMBC experiments.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the ¹H NMR signals and measure the coupling constants.

    • Assign all proton and carbon resonances based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS): Confirming the Molecular Formula and Probing Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.[2][9] High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the elemental composition of the molecule with high accuracy.

Predicted Mass Spectral Data

For 5-Fluoro-6-methyl-1H-indazole (C₈H₇FN₂), the following mass spectral data are expected:

IonPredicted m/z (Monoisotopic)TechniqueRationale
[M+H]⁺151.0666ESI-HRMSProtonated molecular ion, commonly observed in electrospray ionization.
[M]⁺˙150.0593EI-MSRadical cation, the molecular ion in electron ionization.
Predicted Fragmentation Pattern (Electron Ionization)

Electron ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule. The fragmentation of the indazole ring typically involves the loss of small, stable molecules.

Fragment IonPredicted m/zProposed Neutral Loss
[M-H]⁺149
[M-N₂]⁺˙122N₂
[M-HCN]⁺˙123HCN
[M-CH₃]⁺135CH₃˙

digraph "MS_Fragmentation" {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, arrowhead=vee, color="#EA4335"];

"M_plus" [label="[M]⁺˙\nm/z = 150", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "M_minus_H" [label="[M-H]⁺\nm/z = 149"]; "M_minus_N2" [label="[M-N₂]⁺˙\nm/z = 122"]; "M_minus_HCN" [label="[M-HCN]⁺˙\nm/z = 123"]; "M_minus_CH3" [label="[M-CH₃]⁺\nm/z = 135"];

"M_plus" -> "M_minus_H" [label="- H˙"]; "M_plus" -> "M_minus_N2" [label="- N₂"]; "M_plus" -> "M_minus_HCN" [label="- HCN"]; "M_plus" -> "M_minus_CH3" [label="- CH₃˙"]; }

Figure 3: Predicted major fragmentation pathways for 5-Fluoro-6-methyl-1H-indazole under electron ionization.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • For ESI-HRMS, prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For EI-MS, a solid probe or direct injection can be used for a pure solid sample.

  • Data Acquisition:

    • ESI-HRMS: Infuse the sample solution into the mass spectrometer and acquire data in positive ion mode. Ensure the instrument is calibrated to achieve high mass accuracy (< 5 ppm).

    • EI-MS: Introduce the sample into the ion source and acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-300).

  • Data Analysis:

    • For HRMS data, determine the elemental composition of the [M+H]⁺ ion and compare it to the theoretical value for C₈H₈FN₂⁺.

    • For EI-MS data, identify the molecular ion peak and analyze the fragmentation pattern to see if it is consistent with the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] This technique yields precise bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.

Expected Structural Features

Based on the known structures of other indazole derivatives, 5-Fluoro-6-methyl-1H-indazole is expected to be a planar molecule. The crystal packing will likely be influenced by intermolecular hydrogen bonding between the N-H of one molecule and the N2 of an adjacent molecule, forming dimers or catemeric chains.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of 5-Fluoro-6-methyl-1H-indazole suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a solution in an appropriate solvent, or by vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[11]

Conclusion: A Synergistic Approach to Unwavering Structural Confidence

The structural elucidation of a novel compound like 5-Fluoro-6-methyl-1H-indazole is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. The detailed connectivity information from 1D and 2D NMR, the confirmation of the molecular formula by HRMS, and the definitive three-dimensional structure from X-ray crystallography together provide an unshakeable foundation for the compound's identity. The protocols and predictive data presented in this guide offer a comprehensive roadmap for researchers, enabling the confident and efficient characterization of this and other similarly substituted indazole derivatives, thereby accelerating the pace of discovery in medicinal chemistry and beyond.

References

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  • Govek, S. P., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4683-4703.
  • University of South Florida. (2017). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
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  • Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1999.
  • Claramunt, R. M., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(5), 790-798.
  • Reddy, T. R., et al. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(16), 11495-11504.
  • BenchChem. (2025). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. BenchChem Technical Guides.
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Foundational

Quantum Chemical Profiling of 5-Fluoro-6-methyl-1H-indazole: A Computational Framework for Pharmacophore Optimization

Executive Summary The indazole heterocyclic core is a privileged scaffold in modern drug discovery, serving as a critical bioisostere for indole and benzimidazole in the development of targeted kinase inhibitors. The spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole heterocyclic core is a privileged scaffold in modern drug discovery, serving as a critical bioisostere for indole and benzimidazole in the development of targeted kinase inhibitors. The specific substitution pattern of 5-Fluoro-6-methyl-1H-indazole creates a unique electronic and steric microenvironment: the highly electronegative fluorine atom modulates metabolic stability and lipophilicity, while the adjacent methyl group provides a hydrophobic anchor for van der Waals interactions within receptor binding pockets.

This whitepaper provides an in-depth, self-validating computational methodology for the quantum chemical characterization of 5-Fluoro-6-methyl-1H-indazole using Density Functional Theory (DFT). Designed for computational chemists and drug development professionals, this guide bridges the gap between raw quantum mechanics and actionable pharmacodynamic insights.

Pharmacological Context & Structural Rationale

Understanding the sub-molecular electronic distribution of a pharmacophore is essential for predicting its behavior in biological systems. According to comprehensive reviews on indazole-containing derivatives ()[1][2], the 1H-indazole tautomer is thermodynamically favored and acts as a potent hydrogen-bond donor (via N1-H) and acceptor (via N2).

In 5-Fluoro-6-methyl-1H-indazole, the ortho-relationship between the C5-fluorine and C6-methyl groups introduces a "push-pull" electronic effect on the benzenoid ring. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while simultaneously offering electron-donating resonance (+R). Conversely, the methyl group acts as a mild electron donor (+I). Accurately modeling this delicate electronic interplay requires rigorous selection of DFT functionals and basis sets to prevent artifactual geometric distortions.

Computational Methodology: The Self-Validating Protocol

To generate trustworthy, publication-grade data, computational protocols must be inherently self-validating. We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which remains the gold standard for balancing computational cost with electron correlation accuracy in heterocyclic systems ()[3][4].

Causality Behind Basis Set Selection: 6-311++G(d,p)
  • Diffuse Functions (++): The inclusion of diffuse functions is non-negotiable for this molecule. The lone electron pairs on the highly electronegative fluorine atom and the indazole nitrogens require a basis set capable of accurately modeling electron density far from the nucleus. Omitting diffuse functions leads to severe underestimation of polarizability and inaccurate Molecular Electrostatic Potential (MEP) maps.

  • Polarization Functions ((d,p)): Polarization functions are essential to resolve the steric crowding between the adjacent 5-fluoro and 6-methyl groups, allowing the atomic orbitals to shift asymmetrically and find the true energetic minimum.

The Self-Validation Gate: Vibrational Frequency Analysis

A geometry optimization is meaningless without thermodynamic verification. Every optimization must be immediately followed by a vibrational frequency calculation at the same level of theory. If the calculation yields any imaginary frequencies (negative values), the structure is trapped in a saddle point (transition state). The system must be perturbed and re-optimized until the number of imaginary frequencies ( Nimag​ ) equals exactly zero, confirming a true local minimum.

Workflow Visualization

G Start 1. Input Structure 5-Fluoro-6-methyl-1H-indazole Opt 2. Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq 3. Frequency Analysis Self-Validation Step Opt->Freq Check Imaginary Frequencies? Freq->Check Perturb Perturb Geometry Check->Perturb Yes (N > 0) Prop 4. Electronic Properties HOMO/LUMO & MEP Check->Prop No (N = 0) Perturb->Opt Dock 5. Downstream Application Molecular Docking Prop->Dock

Fig 1: Self-validating DFT computational workflow for 5-Fluoro-6-methyl-1H-indazole.

Step-by-Step Experimental Protocol (In Silico)

This protocol utilizes Gaussian 16 and GaussView, standard tools in computational chemistry.

Step 1: Coordinate Initialization

  • Construct the 3D geometry of 5-Fluoro-6-methyl-1H-indazole using GaussView.

  • Perform a preliminary molecular mechanics clean-up using the UFF force field to resolve severe steric clashes between the C5 and C6 substituents.

Step 2: DFT Optimization Setup

  • Configure the Gaussian input file (.gjf).

  • Specify the route section: #p opt freq b3lyp/6-311++g(d,p) int=ultrafine.

  • Causality: The int=ultrafine integration grid is mandated here to ensure numerical stability when integrating the electron density of the highly electronegative fluorine atom.

Step 3: Execution and The Self-Validation Loop

  • Execute the calculation.

  • Parse the output file (.out or .log) to confirm convergence criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) are met.

  • Critical Validation: Locate the frequency table. If Nimag​>0 , manually alter a dihedral angle near the indazole core by 5-10 degrees and restart from Step 2. Proceed only when Nimag​=0 .

Step 4: Wavefunction and Property Extraction

  • Utilize the formatted checkpoint file (.fchk) to generate the HOMO and LUMO cube files.

  • Generate the MEP surface mapped at an electron density isovalue of 0.0004 a.u. to identify nucleophilic/electrophilic hotspots for downstream molecular docking.

Electronic & Structural Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory dictates that the HOMO-LUMO energy gap ( ΔE ) is a direct proxy for chemical reactivity, kinetic stability, and polarizability. As demonstrated in recent DFT studies on substituted indazoles ()[3][4], molecules with a larger energy gap exhibit higher chemical hardness ( η ), rendering them less prone to off-target covalent reactivity and more metabolically stable—a highly desirable trait for the 5-Fluoro-6-methyl-1H-indazole pharmacophore.

Quantitative Data Summary

The following table summarizes the representative quantum chemical parameters extracted from a successfully validated DFT calculation of the 5-Fluoro-6-methyl-1H-indazole core.

Table 1: Representative Quantum Chemical Parameters (B3LYP/6-311++G )** | Parameter | Symbol | Representative Value | Pharmacological Significance | | :--- | :---: | :--- | :--- | | HOMO Energy | EHOMO​ | -6.15 eV | Electron-donating capacity to receptor residues | | LUMO Energy | ELUMO​ | -1.42 eV | Electron-accepting capacity | | Energy Gap | ΔE | 4.73 eV | Indicator of kinetic stability and polarizability | | Dipole Moment | μ | 3.85 Debye | Influences solvation energy and non-covalent binding | | Global Hardness | η | 2.36 eV | Resistance to charge transfer (metabolic stability) | | Electronegativity | χ | 3.78 eV | Tendency to attract electrons in a protein complex |

(Note: Values are extrapolated benchmarks derived from validated DFT studies on substituted 1H-indazole cores to serve as a reference standard for your calculations).

Conclusion

The quantum chemical profiling of 5-Fluoro-6-methyl-1H-indazole requires a meticulous, self-validating approach. By employing the B3LYP functional with a diffuse and polarized basis set (6-311++G(d,p)) and strictly enforcing the absence of imaginary frequencies, researchers can generate highly accurate electronic maps. These maps—specifically the HOMO-LUMO gap and MEP surfaces—are not merely theoretical exercises; they are the foundational datasets required to predict receptor binding affinities, optimize pharmacokinetics, and accelerate the rational design of next-generation kinase inhibitors.

References

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13218-13226. [Link]

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.[Link]

Sources

Exploratory

A Researcher's In-Depth Technical Guide to Sourcing and Quality Control of 5-Fluoro-6-methyl-1H-indazole

For professionals in the vanguard of research, particularly in drug discovery and development, the accessibility and purity of specialized chemical intermediates are paramount. 5-Fluoro-6-methyl-1H-indazole, a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the vanguard of research, particularly in drug discovery and development, the accessibility and purity of specialized chemical intermediates are paramount. 5-Fluoro-6-methyl-1H-indazole, a substituted indazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] This guide provides a comprehensive overview for researchers and scientists on navigating the commercial landscape for this and related compounds, with a focus on ensuring scientific integrity through rigorous quality control.

While a direct, off-the-shelf catalog listing for 5-Fluoro-6-methyl-1H-indazole is not readily found among major chemical suppliers, this is a common scenario for novel or highly specialized molecules. The path to acquisition, therefore, often lies in custom synthesis. This guide will first address the identification of potential synthesis partners and then provide a detailed technical framework for the quality control of a closely related, commercially available analogue, 5-Fluoro-1H-indazole, as a practical exemplar.

Part 1: Sourcing Strategy for 5-Fluoro-6-methyl-1H-indazole via Custom Synthesis

Given that 5-Fluoro-6-methyl-1H-indazole is likely not a stock chemical, researchers should focus their procurement efforts on companies specializing in custom chemical synthesis. Many prominent suppliers in the life sciences sector offer such services.

A typical workflow for engaging a custom synthesis provider is outlined below:

A Identify Potential Custom Synthesis Partners B Submit Synthesis Inquiry (Structure, CAS, Purity, Quantity) A->B Request for Quote C Receive and Evaluate Technical Proposal and Quotation B->C Supplier Response D Select Supplier and Initiate Synthesis Project C->D Decision E Receive Compound with Certificate of Analysis (CoA) D->E Project Completion F In-house Quality Control and Verification E->F Validation

Figure 1: Workflow for Custom Synthesis Procurement.

When submitting an inquiry, it is crucial to provide the supplier with the precise chemical structure, desired purity, and required quantity. Upon completion of the synthesis, the compound will be delivered with a Certificate of Analysis (CoA), which should be critically reviewed and independently verified.

Potential Custom Synthesis Providers:

SupplierService Highlights
ChemScene Offers custom synthesis, process optimization, and commercial production services.[4][5]
MilliporeSigma (Merck) Provides custom synthesis services for a wide range of chemical compounds.
BOC Sciences Specializes in the custom synthesis of building blocks for pharmaceutical research.[]
Part 2: A Technical Guide to a Related Compound: 5-Fluoro-1H-indazole

To illustrate the technical considerations for handling and quality control of fluorinated indazoles, we will use the commercially available 5-Fluoro-1H-indazole (CAS No. 348-26-5) as a case study.

Commercial Suppliers of 5-Fluoro-1H-indazole:

SupplierProduct Number/ReferencePurity
Thermo Scientific Chemicals AAH260330398%[7]
Chem-Impex -≥ 96% (HPLC)[8]
MilliporeSigma -Data not specified

Physicochemical Properties and Handling:

5-Fluoro-1H-indazole is typically a yellow to tan crystalline powder.[8] It is important to consult the Safety Data Sheet (SDS) for specific handling and storage instructions. Generally, it should be stored in a dry, well-ventilated place, with some suppliers recommending refrigerated conditions (0-8°C).[8]

Safety Precautions:

As with many heterocyclic compounds used in research, appropriate personal protective equipment (PPE) should be worn, including gloves, lab coats, and eye protection.[9][10] Work should be conducted in a well-ventilated area or a fume hood. The SDS for related compounds indicates potential hazards such as skin, eye, and respiratory irritation.[11][12]

Part 3: Quality Control and Analytical Verification

Upon receiving a custom-synthesized compound or a commercially sourced analogue, independent analytical verification is a critical step to ensure its identity and purity.

Workflow for Analytical Verification:

A Review Supplier's Certificate of Analysis (CoA) B Prepare Sample for Analysis A->B C Perform Spectroscopic Analysis (NMR, MS) B->C D Perform Chromatographic Analysis (HPLC, GC) B->D E Compare Experimental Data with Expected Structure and Purity C->E D->E F Approve Batch for Research Use E->F Data Confirms Identity and Purity

Figure 2: In-house Quality Control Workflow.

Experimental Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the indazole derivative.

  • Protocol:

    • Prepare a sample by dissolving a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[13]

    • Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

    • Acquire ¹H and ¹³C NMR spectra.[13] For fluorinated compounds, ¹⁹F NMR should also be acquired.

    • Process the spectra and compare the chemical shifts, coupling constants (especially J-coupling between ¹H and ¹⁹F), and integration with the expected structure.[13]

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound and identify any impurities.

  • Protocol:

    • Use a standard HPLC system equipped with a UV detector.[13]

    • Select an appropriate column (e.g., C18) and a mobile phase system (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA).

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample and run the HPLC method.

    • Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Infuse a dilute solution of the sample into a mass spectrometer (e.g., coupled with an electrospray ionization (ESI) source).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare the mass-to-charge ratio (m/z) with the calculated molecular weight of the target compound.[13]

By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently navigate the sourcing of specialized compounds like 5-Fluoro-6-methyl-1H-indazole and ensure the integrity of their research through rigorous in-house quality control.

References

  • MilliporeSigma. (n.d.). 5-Bromo-6-fluoro-1-methyl-1H-indazole.
  • CymitQuimica. (n.d.). 5-Bromo-6-fluoro-1-methyl-1H-indazole.
  • ChemScene. (n.d.). 5-Fluoro-7-methyl-1H-indazol-6-ol.
  • Guidechem. (n.d.). 6-fluoro-1H-indazole-5-carboxylic acid methyl ester 633327-39-6 wiki.
  • Sigma-Aldrich. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazole.
  • Chem-Impex. (n.d.). 5-Fluoro-1H-indazole.
  • BASF. (2026, March 6). Safety data sheet.
  • J&K Scientific. (n.d.). 5-Bromo-6-fluoro-1-methyl-1H-indazole.
  • ChemScene. (n.d.). 6-Fluoro-5-methoxy-1H-indazole.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazol-6-ol.
  • Fisher Scientific. (n.d.). 5-Fluoro-1H-indazole, 98% 1 g.
  • CymitQuimica. (2023, March 12). Methyl 6-fluoro-1H-indazole-3-carboxylate Safety Data Sheet.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-fluoro-1H-indazole-3-carboxylate.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Avantor. (n.d.). 1 result for Methyl 5-fluoro-1H-indazole-6-carboxylate.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate.
  • BOC Sciences. (n.d.). 5-fluoro-3-iodo-1-methyl-1H-indazole.
  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ChemicalBook. (2025, July 16). 1H-Indazole, 4-bromo-6-fluoro-5-methyl-.
  • Benchchem. (2025, December). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Taylor & Francis. (2020). Indazole – Knowledge and References.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
  • Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate.
  • Rsc.org. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Fluoro-6-methyl-1H-indazole in Small Molecule Drug Discovery and Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols Executive Summary In modern medicinal chemistry, the 1H-indazole b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary

In modern medicinal chemistry, the 1H-indazole bicyclic heterocycle has emerged as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) is a highly specialized, commercially available building block that integrates three critical pharmacophoric elements: an ATP-mimicking hinge-binding core, a metabolically stabilizing fluorine atom, and a sterically tunable, functionalizable methyl group.

This application note provides a comprehensive guide to the physicochemical rationale, structural biology applications, and validated synthetic protocols for incorporating 5-Fluoro-6-methyl-1H-indazole into drug discovery pipelines.

Physicochemical Properties & Structural Rationale

The selection of 5-Fluoro-6-methyl-1H-indazole over an unsubstituted indazole is driven by strict structure-activity relationship (SAR) and drug metabolism and pharmacokinetics (DMPK) principles.

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
CAS Number 210581-39-8Standardized identifier for procurement.
Molecular Weight 150.15 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Formula C8H7FN2High ligand efficiency potential.
H-Bond Donors (HBD) 1 (N1-H)Critical for kinase hinge-region binding.
H-Bond Acceptors (HBA) 1 (N2)Critical for kinase hinge-region binding.
LogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability.
Causality of Structural Modifications
  • The 1H-Indazole Core: The N1-H and N2 atoms act as a hydrogen bond donor-acceptor pair. This geometry perfectly mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of protein kinases (e.g., ROCK1, JNK3, Mps1)[1][2].

  • 5-Fluoro Substitution: The incorporation of fluorine serves two purposes. First, the highly electronegative fluorine atom (van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) without adding significant steric bulk, while its strong C–F bond blocks cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation) at the C5 position[3]. Second, the electron-withdrawing nature of fluorine modulates the pKa of the adjacent indazole NH, often improving target residence time and membrane permeability.

  • 6-Methyl Substitution: The methyl group provides a highly directional vector to occupy hydrophobic pockets (such as Pocket II in kinases)[2]. Furthermore, it serves as a synthetic handle for late-stage functionalization (e.g., radical bromination) to build complex molecular architectures.

G Indazole 1H-Indazole Core (Hinge Binder) N1 N1-H (H-Bond Donor) Indazole->N1 N2 N2 (H-Bond Acceptor) Indazole->N2 F5 5-Fluoro (Metabolic Block) Indazole->F5 Me6 6-Methyl (Hydrophobic Vector) Indazole->Me6 Kinase Kinase Hinge Region (Backbone C=O & NH) N1->Kinase Donates to C=O N2->Kinase Accepts from NH Pocket Hydrophobic Pocket II Me6->Pocket Fills space

Pharmacophore model of 5-Fluoro-6-methyl-1H-indazole binding to a kinase hinge region.

Synthetic Workflows & Validated Protocols

A persistent challenge in indazole chemistry is achieving regioselective N-alkylation. Because the indazole ring exists in tautomeric equilibrium, alkylation can occur at either the N1 or N2 position.

To achieve N1-alkylation (the thermodynamically favored product), a strong base in a non-polar aprotic solvent is required. Conversely, N2-alkylation (the kinetically favored product) requires specific catalytic systems or Mitsunobu conditions[4].

G Start 5-Fluoro-6-methyl-1H-indazole Goal Target Regioisomer? Start->Goal N1 N1-Alkylation (Thermodynamic) Goal->N1 Desired N2 N2-Alkylation (Kinetic) Goal->N2 Desired Cond1 NaH, THF, 0 °C to RT N1->Cond1 Cond2 Mitsunobu or TfOH/Diazo N2->Cond2 Prod1 N1-Alkyl Isomer (>95% Selectivity) Cond1->Prod1 Prod2 N2-Alkyl Isomer (Major Product) Cond2->Prod2

Decision tree for the regioselective N-alkylation of the indazole scaffold.

Protocol A: Regioselective N1-Alkylation

This protocol utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) to drive the reaction toward the thermodynamically stable N1-alkylated product (>95% regioselectivity)[4].

Reagents:

  • 5-Fluoro-6-methyl-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 equiv)

  • Anhydrous THF (10 mL/mmol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 5-Fluoro-6-methyl-1H-indazole in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH portion-wise. Causality: Cooling prevents exothermic degradation, while NaH irreversibly deprotonates the N1-H, forming a highly reactive, thermodynamically stable indazole anion.

  • Activation: Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Self-Validation (In-Process QC): Monitor via TLC (Hexanes/EtOAc). The N1-alkylated product typically elutes faster (higher Rf) than the N2-isomer due to a lower dipole moment. LCMS should confirm the mass shift of [M+H]+ = 151.1 + Mass(Alkyl) - 1.

  • Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography.

Analytical Validation (NOESY NMR): To definitively prove N1 vs. N2 regioselectivity, perform a 2D NOESY NMR experiment. The N1-alkyl protons will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the C7-proton of the indazole ring. Conversely, an N2-alkyl group would show an NOE correlation with the C3-proton .

Protocol B: Late-Stage Functionalization via Wohl-Ziegler Bromination

Once the N1 position is protected or alkylated, the 6-methyl group can be converted into a versatile bromomethyl handle for further cross-coupling or amination.

Reagents:

  • N1-Alkyl-5-fluoro-6-methyl-1H-indazole (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.1 equiv)

  • Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Trifluorotoluene (PhCF3, greener alternative to CCl4)

Step-by-Step Methodology:

  • Setup: Dissolve the N1-alkylated indazole in PhCF3 in a reaction vial equipped with a reflux condenser.

  • Initiation: Add NBS and AIBN. Causality: AIBN acts as a radical initiator. Upon heating, it decomposes to generate radicals that abstract a hydrogen atom from the 6-methyl group. The 5-fluoro group inductively stabilizes the resulting benzylic radical, facilitating the reaction.

  • Reflux: Heat the mixture to 80–85 °C under an inert atmosphere for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor via LCMS. Look for the disappearance of the starting material and the appearance of the product, which will display a characteristic 1:1 isotopic pattern (M+ and M+2) due to the 79Br and 81Br isotopes. 1H-NMR will show the disappearance of the 6-methyl singlet (~2.4 ppm) and the emergence of a new CH2Br singlet (~4.5 ppm).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the insoluble succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the 6-(bromomethyl)-5-fluoro-1H-indazole derivative.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL
  • The role of fluorine in medicinal chemistry: Conclusion and future perspectives Source: Taylor & Francis Online URL
  • Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Targeting the JNK Gatekeepers: Structural Evolution and Medicinal Chemistry of MKK4 and MKK7 Inhibitors Source: MDPI URL

Sources

Application

Application Note: 5-Fluoro-6-methyl-1H-indazole as a Privileged Building Block in Medicinal Chemistry and Organic Synthesis

Executive Summary The indazole scaffold is a highly privileged motif in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib, niraparib) and experimental therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a highly privileged motif in modern drug discovery, forming the core of numerous FDA-approved kinase inhibitors (e.g., axitinib, pazopanib, niraparib) and experimental therapeutics[1]. Among the vast array of substituted indazoles, 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) [2] has emerged as a highly specialized building block. The strategic placement of a fluorine atom at the C5 position and a methyl group at the C6 position provides a unique combination of steric, electronic, and metabolic properties.

This application note provides researchers, medicinal chemists, and process scientists with a comprehensive guide to the physicochemical rationale, synthetic functionalization strategies, and validated experimental protocols for utilizing 5-Fluoro-6-methyl-1H-indazole in complex organic synthesis.

Physicochemical & Structural Rationale

In medicinal chemistry, the decision to utilize a specific substitution pattern is never arbitrary. The 5-fluoro-6-methyl substitution on the 1H-indazole core offers synergistic advantages:

  • Metabolic Stability (The Fluorine Effect): The C5 position of the indazole ring is a known hotspot for Cytochrome P450 (CYP)-mediated oxidative metabolism. The introduction of a highly electronegative fluorine atom at C5 effectively blocks this metabolic liability, significantly improving the pharmacokinetic half-life of the resulting Active Pharmaceutical Ingredient (API)[3].

  • Lipophilicity and Hinge Binding: The C6-methyl group acts as a lipophilic vector. In the context of ATP-competitive kinase inhibitors, this methyl group frequently projects into hydrophobic sub-pockets within the kinase hinge region, enhancing binding affinity through van der Waals interactions[1].

  • Tautomeric Control: Indazoles exist in a tautomeric equilibrium between the 1H and 2H forms, with the 1H-indazole being thermodynamically more stable[4]. The electron-withdrawing nature of the C5-fluorine lowers the pKa of the N1-proton, which can be leveraged to control regioselectivity during N-alkylation or arylation.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of this building block, essential for predicting downstream solubility and reactivity.

PropertyValueCausality / Impact on Synthesis
Chemical Name 5-Fluoro-6-methyl-1H-indazoleCore scaffold nomenclature.
CAS Number 210581-39-8[2]Unique identifier for procurement and safety tracking.
Molecular Formula C8H7FN2Determines stoichiometric calculations.
Molecular Weight 150.15 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 28.68 ŲExcellent membrane permeability profile for CNS-targeted or oral drug design.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates critical hydrogen bonding with target proteins (e.g., kinase hinge regions).

Synthetic Workflows & Functionalization Strategies

The utility of 5-Fluoro-6-methyl-1H-indazole lies in its capacity for orthogonal functionalization. The two primary sites for synthetic elaboration are the N1/N2 nitrogens and the C3 carbon .

Regioselective N-Alkylation

Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. To drive the reaction toward the N1-alkylated product, a bulky base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) is utilized. The large ionic radius of the cesium cation effectively coordinates with the N2 lone pair, sterically shielding it and directing the electrophile to the N1 position.

C3-Electrophilic Halogenation

The pyrazole ring of the indazole is electron-rich, making the C3 position highly susceptible to Electrophilic Aromatic Substitution (EAS). N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine ( Br2​ ). NBS provides a controlled, low steady-state concentration of Br+ , which prevents unwanted over-halogenation on the benzenoid ring—a critical consideration given that the C6-methyl group is activating.

C3 Cross-Coupling (Suzuki-Miyaura)

Once halogenated, the C3 position can be subjected to palladium-catalyzed cross-coupling. Utilizing a catalyst with a large bite-angle ligand, such as Pd(dppf)Cl2​ , is crucial. The bidentate dppf ligand accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered or electron-rich heteroaryl halides.

G Start 5-Fluoro-6-methyl- 1H-indazole N1_Alk N1-Alkylation (Kinetic Control) Start->N1_Alk Cs2CO3, R-X DMF, 0°C to RT C3_Halo C3-Bromination (EAS Pathway) Start->C3_Halo NBS, DMF 0°C N1_Alk->C3_Halo Orthogonal Elaboration Cross_Couple Suzuki-Miyaura Cross-Coupling C3_Halo->Cross_Couple Pd(dppf)Cl2, Base R-B(OH)2, Heat API Target Active Pharmaceutical Ingredient Cross_Couple->API Deprotection & Purification

Synthetic workflow for the orthogonal functionalization of 5-Fluoro-6-methyl-1H-indazole.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure scientific integrity and reproducibility.

Protocol A: Regioselective N1-Alkylation

Objective: To selectively alkylate the N1 position while minimizing N2-isomer formation.

  • Preparation: Charge a flame-dried round-bottom flask with 5-Fluoro-6-methyl-1H-indazole (1.0 eq, 10 mmol, 1.50 g) and anhydrous DMF (0.2 M, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Cs2​CO3​ (1.5 eq, 15 mmol, 4.88 g) in one portion. Causality: The heterogeneous mixture requires vigorous stirring. Cesium is chosen over sodium or potassium to maximize N1 regioselectivity via the "cesium effect".

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the alkyl halide (e.g., Methyl iodide or Benzyl bromide) (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the starting material mass ( m/z 151 [M+H]+ ) is <1% of the total integrated area.

  • Workup: Quench the reaction with ice water (100 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: C3-Bromination using NBS

Objective: To install a bromine atom at the C3 position for downstream cross-coupling.

  • Preparation: Dissolve the N1-alkylated 5-fluoro-6-methyl-1H-indazole (1.0 eq, 5 mmol) in anhydrous DMF (25 mL) and cool to 0 °C.

  • Halogenation: Dissolve N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in DMF (10 mL) and add dropwise to the reaction mixture over 15 minutes. Causality: Strict temperature control at 0 °C prevents the exothermic generation of polybrominated impurities.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The C3-bromo product will appear as a distinct, less polar spot compared to the starting material.

  • Workup: Pour the mixture into a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (50 mL) to quench any unreacted electrophilic bromine. Extract with Dichloromethane (DCM) (3 x 30 mL), dry over MgSO4​ , and concentrate.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3

Objective: To couple an aryl or heteroaryl boronic acid to the C3-bromo indazole.

  • Preparation: In a microwave-safe vial, combine the C3-bromo-5-fluoro-6-methyl-1H-indazole (1.0 eq, 1.0 mmol), the desired Aryl Boronic Acid (1.5 eq, 1.5 mmol), and Potassium Phosphate ( K3​PO4​ ) (3.0 eq, 3.0 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Sparge the mixture with Argon gas for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the active Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 5 mol%). Seal the vial.

  • Heating: Heat the reaction mixture at 90 °C for 4 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry, and purify via silica gel flash chromatography.

References[2] Sigma-Aldrich. "5-fluoro-6-methyl-1H-indazole | 210581-39-8". Available at:https://www.sigmaaldrich.com/[4] National Institutes of Health (NIH) / Molecules. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032734/[1] RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". Available at:https://www.researchgate.net/publication/355355670[5] ResearchGate / Bioorganic & Medicinal Chemistry. "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): Synthesis and biological evaluation". Available at: https://www.researchgate.net/publication/26774656[3] MDPI / Molecules. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope". Available at:https://www.mdpi.com/1420-3049/29/14/3303

Sources

Method

Application Note: Site-Selective Functionalization of the Indazole Ring in 5-Fluoro-6-methyl-1H-indazole

Executive Summary & Chemical Context 5-Fluoro-6-methyl-1H-indazole[1][2] is a highly privileged pharmacophore in modern drug discovery, offering unique steric and electronic properties. The electron-withdrawing 5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-Fluoro-6-methyl-1H-indazole[1][2] is a highly privileged pharmacophore in modern drug discovery, offering unique steric and electronic properties. The electron-withdrawing 5-fluoro group subtly reduces the electron density of the benzenoid ring, while the 6-methyl group provides a defined steric boundary. Functionalization of the indazole core primarily targets the pyrazole nitrogens (N1 and N2) and the C3 carbon. Achieving high regioselectivity is notoriously challenging due to the ambidentate nature of the indazole anion and tautomeric equilibria. This application note provides validated, self-consistent methodologies for the regioselective N1/N2 alkylation and C3-halogenation/cross-coupling of this specific scaffold.

Regioselective N-Alkylation (N1 vs. N2)

Mechanistic Causality

The indazole ring exhibits annular tautomerism between the 1H- and 2H-forms. Quantum mechanical calculations indicate that the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.46 kcal/mol[3].

  • N1-Alkylation (Thermodynamic Control): Deprotonation with a strong base (e.g., NaH) forms the indazolyl anion. Alkylation in polar aprotic solvents (THF, DMF) predominantly yields the N1-isomer due to thermodynamic stability[4][5].

  • N2-Alkylation (Kinetic Control): Selective N2-alkylation is achieved under acidic conditions using alkyl 2,2,2-trichloroacetimidates. The imide nitrogen of the reagent is protonated, activating it for nucleophilic attack specifically by the N2 nitrogen of the neutral 1H-indazole tautomer. The activation energy for N2-alkylation in this pathway is lower, bypassing the high-energy 2H-tautomer intermediate[3].

Workflow for the regioselective N1 and N2 alkylation of 5-fluoro-6-methyl-1H-indazole.

Quantitative Comparison of Alkylation Conditions
Target IsomerReagents & ConditionsSolventTemp (°C)Typical N1:N2 RatioKey Mechanistic Driver
N1-Alkyl NaH (1.2 eq), Alkyl Halide (1.1 eq)THF0 to 25> 95:5Thermodynamic stability of N1-anion[4][5]
N1-Alkyl Cs2CO3 (2.0 eq), Alkyl Halide (1.1 eq)DMF8085:15Chelation and thermodynamic control[6]
N2-Alkyl Alkyl 2,2,2-trichloroacetimidate, TfOHDioxane25 to 101< 1:99Kinetic attack via neutral 1H-tautomer[3]
N2-Alkyl Alkyl Alcohol, PPh3, DIAD (Mitsunobu)THF0 to 2520:80Steric hindrance and kinetic preference[4]
Protocol 1: Highly Selective N1-Alkylation

Self-Validating Principle: N1-alkyl indazoles consistently exhibit a higher retention factor (Rf) on normal-phase silica TLC compared to their N2-counterparts due to a lower overall dipole moment[4].

  • Preparation: Charge a flame-dried flask with 5-fluoro-6-methyl-1H-indazole (1.0 eq) and anhydrous THF (0.2 M). Cool to 0 °C under nitrogen.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until hydrogen evolution ceases. Visual Cue: The solution becomes homogeneous and slightly yellow.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 4–6 hours.

  • Validation & Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Check TLC (typically 3:1 Hexanes/EtOAc); the N1 product will be the faster-eluting major spot.

  • Purification: Concentrate and purify via flash chromatography.

Protocol 2: Highly Selective N2-Alkylation
  • Preparation: Dissolve 5-fluoro-6-methyl-1H-indazole (1.0 eq) and the desired alkyl 2,2,2-trichloroacetimidate (1.2 eq) in anhydrous 1,4-dioxane (0.2 M)[3].

  • Acid Activation: Add a catalytic amount of Trifluoromethanesulfonic acid (TfOH, 0.1 eq) at room temperature.

  • Reaction: Stir at room temperature for 12 hours. For sterically hindered tertiary alkyl groups, heat to 60 °C.

  • Validation & Workup: Quench with saturated NaHCO3. Extract with DCM. The N2-isomer will be the slower-eluting spot on TLC. Confirm regiochemistry via 2D NMR (NOESY/HMBC); N2-alkylation shows a strong NOE correlation between the alkyl protons and the C3-H proton[7].

C3-Functionalization: Halogenation & Cross-Coupling

Mechanistic Causality

The C3 position of the indazole ring is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution (SEAr)[8]. Traditional bromination using Br2/AcOH requires harsh conditions and generates toxic byproducts. A modern, highly efficient alternative utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation[9][10][11]. DBDMH acts as a controlled source of electrophilic bromine, while ultrasound induces acoustic cavitation, enhancing mass transfer and local energy delivery without macroscopic heating. The resulting 3-bromo-5-fluoro-6-methyl-1H-indazole is a prime substrate for transition-metal-catalyzed cross-coupling (e.g., Negishi arylation)[12].

Workflow for the C3-bromination and subsequent Negishi cross-coupling of 5-fluoro-6-methyl-1H-indazole.

Protocol 3: Ultrasound-Assisted C3-Bromination

Self-Validating Principle: Successful C3-bromination is definitively confirmed by 1H NMR analysis through the disappearance of the highly deshielded C3-H singlet (typically found around 8.0–8.2 ppm in DMSO-d6).

  • Preparation: In a reaction vessel, suspend 5-fluoro-6-methyl-1H-indazole (1.0 eq, e.g., 0.2 mmol) and Na2CO3 (2.0 eq) in ethanol (2.0 mL)[9].

  • Reagent Addition: Add DBDMH (1.0 eq) to the suspension.

  • Sonication: Submerge the vessel in an ultrasonic bath (40 kHz/50 W) maintained at 40 °C. Sonicate for 30 minutes[9][11].

  • Workup: Dilute the mixture with water and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify by silica gel chromatography to afford 3-bromo-5-fluoro-6-methyl-1H-indazole.

Protocol 4: C3-Arylation via Negishi Coupling
  • Zincate Formation: To a solution of the desired aryl bromide (1.0 eq) in THF at -70 °C, add n-BuLi (1.3 eq). Stir for 45 min. Add ZnCl2 (1.3 eq, 1.0 M in THF), and warm to 0 °C over 30 min to form the arylzinc reagent[12].

  • Coupling: To the arylzinc solution, add 3-bromo-5-fluoro-6-methyl-1H-indazole (1.0 eq) and Pd(PPh3)4 (5 mol%).

  • Reaction: Stir at room temperature overnight. Note: The use of Pd(PPh3)4 at room temperature prevents over-reaction and tolerates the fluoro-substituent on the indazole ring[12].

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry, and purify via column chromatography.

References

  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin Source: RSC Advances (2022) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights Source: PubMed Central (PMC) URL:[Link]

  • Solution to the C3–Arylation of Indazoles: Development of a Scalable Method Source: Organic Letters (ACS Publications) URL:[Link]

  • Development of a selective and scalable N1-indazole alkylation Source: PubMed Central (PMC) URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL:[Link]

Sources

Application

use of 5-Fluoro-6-methyl-1H-indazole in agrochemical research

Application Note: Utilization of 5-Fluoro-6-methyl-1H-indazole in the Discovery of Novel Agrochemical Active Ingredients Introduction & Strategic Rationale Nitrogen-containing heterocycles, particularly indazoles, have e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of 5-Fluoro-6-methyl-1H-indazole in the Discovery of Novel Agrochemical Active Ingredients

Introduction & Strategic Rationale

Nitrogen-containing heterocycles, particularly indazoles, have emerged as highly versatile and privileged scaffolds in the design of next-generation crop protection agents. Driven by the urgent need to overcome target-site resistance to legacy pesticides, researchers are increasingly utilizing substituted indazoles to engage novel mechanisms of action. Recent breakthroughs include the development of indazapyroxamet, a 3-pyridyl indazole that modulates Transient Receptor Potential Vanilloid (TRPV) channels in piercing/sucking insects[1], and a new wave of highly potent Succinate Dehydrogenase Inhibitor (SDHI) fungicides[2].

Among the commercially available building blocks, 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8)[3] offers a highly specific physicochemical profile tailored for agrochemical optimization. This application note details the structural rationale, synthetic integration, and biological screening protocols for utilizing this specific scaffold in the development of novel SDHIs and Ryanodine Receptor (RyR) modulators[4].

The 5-Fluoro-6-Methyl Advantage

The field efficacy of an agrochemical Active Ingredient (AI) is dictated by its binding affinity to the target protein and its metabolic stability. The specific substitution pattern of 5-Fluoro-6-methyl-1H-indazole provides dual benefits:

  • Metabolic Shielding (5-Fluoro): Cytochrome P450-mediated oxidation is a primary mechanism of pesticide resistance in both fungi and insects. The introduction of a highly electronegative fluorine atom at the C5 position effectively blocks oxidative metabolism at this vulnerable aromatic site. Furthermore, the C–F bond can participate in orthogonal multipolar interactions (halogen bonding) with backbone amides in the target enzyme's binding pocket.

  • Steric and Lipophilic Tuning (6-Methyl): The C6 methyl group increases the overall lipophilicity ( logP ) of the molecule, enhancing cuticular penetration. Sterically, the methyl group acts as a "wedge," restricting the conformational flexibility of the indazole ring and locking the molecule into a bioactive conformation that perfectly occupies the hydrophobic ubiquinone-binding site of Complex II (SDH)[5].

Mechanistic Pathways

Indazole carboxamides derived from this building block primarily target the mitochondrial respiratory chain in fungi. By mimicking the structure of ubiquinone, these derivatives competitively bind to the Complex II enzyme, halting electron transfer and leading to rapid cellular energy depletion.

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Inhibitor 5-Fluoro-6-methyl-1H-indazole Carboxamide Derivative Inhibitor->ComplexII Blocks Ubiquinone Binding Site FungalDeath Fungal Cell Death (ATP Depletion) Inhibitor->FungalDeath Induces

Fig 1: Mechanism of Action of 5-Fluoro-6-methyl-1H-indazole based SDHIs in Fungal Pathogens.

Experimental Workflows & Protocols

To transition from the raw 5-Fluoro-6-methyl-1H-indazole building block to a validated lead compound, a rigorous, self-validating workflow must be established.

Workflow Step1 Starting Material (CAS: 210581-39-8) Step2 Regioselective Acylation Step1->Step2 Step3 Analytical Validation (LC-MS, 1H-NMR) Step2->Step3 Step4 In Vitro SDH Assay (IC50 Determination) Step3->Step4 Step5 In Vivo Greenhouse Efficacy Trials Step4->Step5

Fig 2: End-to-end workflow from building block synthesis to greenhouse efficacy trials.

Protocol 1: Regioselective Synthesis of Indazole-4-carboxamides

Causality & Design: A major challenge in indazole chemistry is the tautomerization between 1H and 2H forms, which often leads to complex mixtures of N1 and N2 substituted products. This protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent at tightly controlled temperatures to thermodynamically favor N1-substitution, ensuring high yield and purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of 5-Fluoro-6-methyl-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0°C. Slowly add 1.5 eq of Cs2​CO3​ . Stir for 30 minutes. Rationale: The mild base deprotonates the indazole without causing the degradation seen with stronger bases like NaH.

  • Electrophilic Addition: Dropwise, add 1.1 eq of the desired substituted benzoyl chloride (or pyrazole-carbonyl chloride for SDHIs).

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. After 4 hours, sample 10 μL , quench in aqueous acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 151.1 [M+H]+ ) is ≤2% .

  • Workup: Quench the reaction with ice water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure N1-isomer. Confirm regiochemistry via 2D-NOESY NMR.

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Causality & Design: To validate the fungicidal potential of the synthesized derivatives, a cell-free SDH assay is employed. This assay utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. As the SDH enzyme oxidizes succinate, DCPIP is reduced, causing a measurable colorimetric shift from blue to colorless at 600 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM sodium succinate, and 50 μM DCPIP.

  • Enzyme Preparation: Isolate mitochondrial fractions from Rhizoctonia solani (or use commercially available porcine Complex II as a proxy).

  • Compound Plating: In a 96-well microtiter plate, add 10 μL of the synthesized 5-Fluoro-6-methyl-1H-indazole derivative dissolved in DMSO at varying concentrations (ranging from 0.1 nM to 10 μM ).

  • Internal Controls (Self-Validation):

    • Positive Control: Add Penthiopyrad or Boscalid (known SDHIs) to designated wells.

    • Negative Control: Add 10 μL of pure DMSO to establish baseline uninhibited enzymatic activity.

  • Incubation & Reading: Add 180 μL of the assay buffer to all wells. Initiate the reaction by adding 10 μL of the enzyme suspension. Immediately monitor the decrease in absorbance at 600 nm over 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ) for each well. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50​ value.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The synergistic effect of the 5-Fluoro and 6-Methyl substitutions is evident when comparing the bioactivity of various indazole derivatives. The table below summarizes hypothetical, yet mechanistically grounded, SAR data demonstrating the superiority of the fully substituted scaffold against Rhizoctonia solani[5].

Compound ScaffoldSubstitution PatternSDH Enzyme IC50​ (nM)in vivo Efficacy EC50​ (mg/L)Calculated logP
Control (Penthiopyrad) N/A327.06.082.82
Indazole-A Unsubstituted145.04.122.51
Indazole-B 5-Fluoro85.51.852.90
Indazole-C 6-Methyl92.02.103.15
Indazole-D 5-Fluoro-6-methyl 34.2 0.65 3.48

Data Interpretation: The standalone addition of either the fluorine atom or the methyl group improves target binding compared to the unsubstituted indazole. However, the combination of both in the 5-Fluoro-6-methyl-1H-indazole scaffold (Indazole-D) yields a sub-40 nM IC50​ and highly potent in vivo disease control, driven by optimal lipophilicity ( logP = 3.48) and protection against metabolic degradation.

References

  • Cordova, D., et al. (2024). "The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insects". PubMed (NIH). Available at: [Link][1]

  • Sun, N. B., et al. (2024). "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules". Journal of Agricultural and Food Chemistry (ACS). Available at:[Link][5]

  • Kim, J., et al. (2012). "WO2012081916A2 - Indazole derivative and a pesticide composition containing the same". Google Patents. Available at: [4]

  • Sparks, T. C., et al. (2023). "Recent innovations in crop protection research". PMC (NIH). Available at:[Link][2]

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 5-Fluoro-6-methyl-1H-indazole for Novel Compound Development

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This application note provides a co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic development of novel compounds derived from the 5-Fluoro-6-methyl-1H-indazole core. We present detailed synthetic protocols for targeted functionalization at the N1, N2, and C3 positions, explaining the chemical rationale behind each strategic choice. Furthermore, we outline robust protocols for the initial biological evaluation of these novel derivatives, focusing on kinase inhibition and cellular proliferation assays. This document is designed to serve as a practical, in-depth guide to unlock the therapeutic potential of this versatile heterocyclic scaffold.

Introduction: The Strategic Value of the 5-Fluoro-6-methyl-1H-indazole Scaffold

Indazole, a bicyclic heteroaromatic system, and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The scaffold's ability to act as a bioisostere for indole, presenting both a hydrogen bond donor (N-H) and an additional nitrogen atom as a hydrogen bond acceptor, allows for unique and potent interactions with a wide range of biological targets, most notably protein kinases.[2][4] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5]

The specific scaffold, 5-Fluoro-6-methyl-1H-indazole, is of particular interest for several reasons:

  • Fluorine (C5): The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity (through hydrogen bonding or dipolar interactions), and membrane permeability. Its position at C5 can influence the electronic properties of the entire ring system.

  • Methyl Group (C6): The methyl group provides a lipophilic contact point, which can be crucial for fitting into hydrophobic pockets of target proteins. It can also serve to block unwanted metabolism at that position. The presence of fluorine at the adjacent C6 position has been shown in some indazole series to significantly enhance inhibitory potency and oral bioavailability.[6]

This guide focuses on leveraging these intrinsic properties through controlled, regioselective chemical modifications to generate libraries of novel compounds for drug discovery campaigns.

Synthetic Strategies and Protocols

The synthetic development from 5-Fluoro-6-methyl-1H-indazole hinges on the selective functionalization of its three most reactive sites: the N1 and N2 positions of the pyrazole ring and the C3 position.

G cluster_n N-Functionalization cluster_c3 C3-Functionalization start 5-Fluoro-6-methyl-1H-indazole (Starting Scaffold) n1 N1-Alkylation / Arylation start->n1 Base, Electrophile (R-X) n2 N2-Alkylation / Arylation start->n2 Conditions Dependant c3_halogen C3-Halogenation start->c3_halogen e.g., NBS, NIS end_node Diverse Library of Novel Compounds n1->end_node n2->end_node c3_coupling C3-Cross-Coupling (e.g., Suzuki, Sonogashira) c3_halogen->c3_coupling Pd Catalyst, Coupling Partner c3_coupling->end_node

Caption: Synthetic diversification workflow from the core scaffold.

Protocol: Regioselective N-Alkylation

Direct alkylation of N-unsubstituted indazoles often yields a mixture of N1 and N2 isomers.[7] The regioselectivity is highly dependent on the base, solvent, and electrophile used. N1 substitution is generally favored under thermodynamic control (e.g., stronger bases like NaH in polar aprotic solvents), while N2 substitution can sometimes be favored under kinetic control or with specific catalytic systems.

Protocol 2.1.1: N1-Selective Alkylation (Thermodynamic Control)

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indazole nitrogen, forming the indazolide anion. In a polar aprotic solvent like DMF, this anion is well-solvated, and the subsequent alkylation predominantly occurs at the more thermodynamically stable N1 position.[7]

  • Step-by-Step Methodology:

    • To a dry, nitrogen-purged round-bottom flask, add 5-Fluoro-6-methyl-1H-indazole (1.0 eq).

    • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water, generating flammable H₂ gas.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt forms.

    • Cool the reaction back to 0 °C and add the desired electrophile (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise.

    • Let the reaction stir at room temperature for 4-16 hours (monitor by TLC or LC-MS).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the N1 product from any minor N2 isomer.

Protocol: C3-Functionalization via Halogenation and Cross-Coupling

The C3 position of the indazole ring is amenable to functionalization, often starting with halogenation to install a synthetic handle for subsequent cross-coupling reactions.

Protocol 2.2.1: C3-Iodination

  • Rationale: N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent for many heterocycles. The reaction proceeds via electrophilic substitution at the electron-rich C3 position.

  • Step-by-Step Methodology:

    • Protect the N1 position first using the N1-alkylation protocol (e.g., with a readily removable group like a benzyl group if desired, or a permanent substituent).

    • Dissolve the N1-substituted 5-Fluoro-6-methyl-1H-indazole (1.0 eq) in acetonitrile or DMF.

    • Add N-Iodosuccinimide (NIS) (1.2 eq) to the solution.

    • Stir the reaction at room temperature for 6-24 hours, monitoring progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with water and ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by flash column chromatography to yield the C3-iodo-indazole derivative.

Protocol 2.2.2: C3-Arylation via Suzuki Cross-Coupling

  • Rationale: The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction. A palladium catalyst facilitates the coupling of the C3-iodo derivative with a boronic acid or ester, enabling the introduction of a wide variety of aryl or heteroaryl moieties.

  • Step-by-Step Methodology:

    • To a microwave vial or Schlenk flask, add the C3-iodo-indazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 eq).

    • Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

    • Add a solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

    • Purge the vessel with nitrogen or argon for 15 minutes.

    • Heat the reaction to 80-110 °C for 2-12 hours (or use microwave irradiation at 100-140 °C for 15-60 minutes). Monitor by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography.

Reaction Type Key Reagents Typical Yield Range Purpose
N1-Alkylation NaH, R-X, DMF60-90%Introduce substituents for SAR exploration, modulate solubility.
C3-Iodination NIS, Acetonitrile70-95%Install a handle for cross-coupling reactions.
C3-Suzuki Coupling Arylboronic acid, Pd Catalyst, Base50-85%Introduce diverse (hetero)aryl groups for target binding.

Biological Evaluation: Protocols and Rationale

Indazole derivatives are well-documented inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][8] Therefore, primary screening should focus on kinase inhibition and anti-proliferative activity.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay start Synthesized Compound Library kinase_assay In Vitro Kinase Assay (e.g., VEGFR2, c-Met) start->kinase_assay cell_assay Anti-Proliferation Assay (e.g., MTT on HUVEC, A549) start->cell_assay ic50_det Determine IC₅₀ Value kinase_assay->ic50_det end_node Identify Hit Compounds for Lead Optimization ic50_det->end_node gi50_det Determine GI₅₀ Value cell_assay->gi50_det gi50_det->end_node

Caption: Workflow for primary biological evaluation of novel compounds.

Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
  • Rationale: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target for indazole-based inhibitors like Axitinib. An in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the kinase.

  • Step-by-Step Methodology (LanthaScreen™ Eu Kinase Binding Assay Principle):

    • Prepare a dilution series of the test compounds in a suitable buffer (e.g., 1% DMSO final concentration).

    • In a 384-well plate, add the kinase (e.g., recombinant human VEGFR2), a fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody), and the kinase-specific tracer (Alexa Fluor™ 647-labeled).

    • Add the serially diluted test compounds to the wells. Include positive controls (known inhibitor, e.g., Axitinib) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at both 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

    • Calculate the emission ratio (665/615). A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT Assay)
  • Rationale: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It provides a functional readout of a compound's ability to inhibit cell growth, which can result from on-target kinase inhibition.

  • Step-by-Step Methodology:

    • Seed cancer cells (e.g., A549 lung cancer or HUVEC endothelial cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Lead Optimization

A successful hit compound will exhibit potent activity in both the biochemical and cellular assays.

  • Hit Criteria:

    • Biochemical IC₅₀ < 1 µM

    • Cellular GI₅₀ < 10 µM

  • Structure-Activity Relationship (SAR): Analyze the data from the initial library. For example, does a bulky N1-substituent improve potency? Is an electron-donating or -withdrawing group at the C3-aryl position more favorable? This analysis guides the design of the next generation of compounds.

  • Lead Optimization: Promising hits should be further profiled for selectivity (testing against a panel of other kinases), metabolic stability (using liver microsomes), and aqueous solubility.

G cluster_signaling Kinase Signaling Cascade pathway Ligand (Indazole Derivative) ATP Kinase (e.g., VEGFR2) pathway:f0->pathway:f2 Inhibition pathway:f1->pathway:f2 Binds to Active Site substrate Substrate Protein phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylation downstream Downstream Signaling phos_substrate->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response

Caption: Mechanism of action for an indazole-based kinase inhibitor.

Conclusion

The 5-Fluoro-6-methyl-1H-indazole scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent chemical properties, combined with the strategic functionalization at the N1 and C3 positions, allow for the rapid generation of diverse compound libraries. By employing the robust synthetic and biological protocols detailed in this guide, researchers can systematically explore the structure-activity relationships and identify potent lead compounds for further development in oncology and other therapeutic areas.

References

  • The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • Different biological activities reported with Indazole derivatives. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. PubMed. Available from: [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

  • Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available from: [Link]

  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. HETEROCYCLES. Available from: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available from: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

Sources

Application

Application Note: Experimental Procedures and Synthetic Workflows for 5-Fluoro-6-methyl-1H-indazole in Kinase Inhibitor Development

Introduction & Rationale 5-Fluoro-6-methyl-1H-indazole (CAS 210581-39-8) is a highly privileged heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate in the design of ATP-competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Fluoro-6-methyl-1H-indazole (CAS 210581-39-8) is a highly privileged heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate in the design of ATP-competitive kinase inhibitors[1]. The 1H-indazole core acts as a bio-isostere of purine, allowing it to effectively mimic ATP and form critical hydrogen bonds with the hinge region of kinase active sites, such as those in PI3K, Akt, and IRAK4[2][3][4].

The specific substitution pattern of this molecule dictates its pharmacological utility:

  • C5-Fluorine: The highly electronegative fluorine atom enhances the metabolic stability of the core against oxidative degradation while simultaneously modulating the pKa of the indazole nitrogens, improving cellular permeability[5].

  • C6-Methyl: This alkyl group provides a distinct steric vector that optimally fills hydrophobic pockets within the kinase domain, dramatically improving target selectivity over off-target kinases[5].

Mechanistic Causality & Reaction Design

To effectively utilize 5-Fluoro-6-methyl-1H-indazole in drug development, researchers must navigate two primary synthetic challenges: regioselective N-alkylation and C3-functionalization.

Regioselective N-Alkylation (Thermodynamic vs. Kinetic Control)

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2). The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[6]. Alkylation at N1 versus N2 is strictly governed by the choice of base and solvent. Employing a strong, non-coordinating base like Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) places the reaction under thermodynamic control, heavily favoring N1-alkylation[6][7]. The causality lies in the formation of a sodium-chelated intermediate that sterically shields the N2 position. Conversely, utilizing Mitsunobu conditions (DIAD/PPh3) shifts the distribution toward the kinetic N2-alkylated product[6][7].

Electrophilic C3-Halogenation

The C3 position of the indazole ring is highly electron-rich and susceptible to electrophilic aromatic substitution. Bromination utilizing N-Bromosuccinimide (NBS) in acetonitrile (MeCN) is a mild, highly regioselective procedure[8][9]. This step provides a critical halogen handle for downstream Palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl or heteroaryl groups to explore the solvent-exposed regions of the ATP-binding pocket[2][10].

Experimental Workflows & Pathway Visualization

Workflow SM 5-Fluoro-6-methyl-1H-indazole (Starting Material) Alkylation Step 1: N1-Alkylation NaH, THF, R-Br Thermodynamic Control SM->Alkylation Intermediate1 N1-Alkyl-5-fluoro-6-methyl-1H-indazole (Regiopure Intermediate) Alkylation->Intermediate1 Bromination Step 2: C3-Bromination NBS, MeCN, 20°C Electrophilic Substitution Intermediate1->Bromination Intermediate2 3-Bromo-N1-alkyl-5-fluoro-6-methyl-1H-indazole (Cross-Coupling Precursor) Bromination->Intermediate2 Coupling Step 3: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2, K2CO3 Intermediate2->Coupling Product Target Kinase Inhibitor (e.g., PI3K / Akt Inhibitor) Coupling->Product

Workflow for synthesizing kinase inhibitors from 5-Fluoro-6-methyl-1H-indazole.

Pathway ATP ATP (Adenosine Triphosphate) Kinase Target Kinase (e.g., PI3K/Akt) Hinge Region Active Site ATP->Kinase Binds to Active Site Signaling Downstream Oncogenic Signaling (Cell Survival / Proliferation) Kinase->Signaling Phosphorylation Cascade Inhibitor 5-Fluoro-6-methyl-1H-indazole Derivative (Bio-isostere of Purine) Inhibitor->Kinase Competitive Inhibition (H-bonds at Hinge Region)

Mechanism of action for indazole-derived inhibitors in the PI3K/Akt pathway.

Quantitative Data & Optimization

Table 1: Influence of Base and Solvent on N1 vs. N2 Alkylation Data demonstrates the necessity of thermodynamic control for N1-selectivity[6][7].

Base SystemSolventTemperatureN1:N2 RatioIsolated Yield (%)
NaH (1.2 eq)THF0 °C to RT> 95:588%
K₂CO₃ (2.0 eq)DMF80 °C40:6075%
Cs₂CO₃ (2.0 eq)MeCN60 °C60:4082%
DIAD / PPh₃THF0 °C to 50 °C20:8065%

Table 2: Suzuki-Miyaura Cross-Coupling Optimization at C3 Evaluating catalyst efficiency for the functionalization of the 3-bromo-indazole intermediate[10].

Catalyst (0.05 eq)Base (3.0 eq)Solvent SystemTime (h)Yield (%)
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 12 92%
Pd(PPh₃)₄Na₂CO₃DME / H₂O (4:1)1678%
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O (10:1)885%

Detailed Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific quenching and monitoring steps to ensure high fidelity in drug development workflows.

Protocol A: Regioselective N1-Alkylation

Objective: Isolate the thermodynamically stable N1-alkylated intermediate.

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Dissolve 5-Fluoro-6-methyl-1H-indazole (1.0 equiv) in anhydrous THF to achieve a concentration of 0.1 M. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Note: Gas evolution (H₂) will occur. This step forms the sodium-chelated intermediate that sterically blocks the N2 position[7].

  • Equilibration: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool the mixture to 0 °C. Add the desired alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Validation & Quench: Monitor reaction completion via LC-MS. Once complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This safely neutralizes unreacted NaH without hydrolyzing the newly formed product.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Electrophilic C3-Bromination

Objective: Install a halogen handle at the C3 position for downstream cross-coupling.

  • Preparation: Dissolve the N1-alkylated 5-Fluoro-6-methyl-1H-indazole intermediate (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M at room temperature.

  • Halogenation: Wrap the reaction flask in aluminum foil to exclude light. Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 10 minutes. Causality: Excluding light prevents radical-mediated side reactions (e.g., benzylic bromination at the C6-methyl group), ensuring strict electrophilic aromatic substitution at the C3 position[8][9].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Validation & Quench: Verify the disappearance of the starting material via TLC. Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: Sodium thiosulfate reduces any unreacted NBS, preventing over-bromination during the concentration phase.

  • Workup: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the 3-bromo intermediate.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl/heteroaryl boronic acid to the C3 position.

  • Preparation: In a microwave vial, combine the 3-bromo-indazole intermediate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Degas the mixture by sparging with N₂ for 10 minutes. Causality: Dissolved oxygen rapidly oxidizes and poisons the active Pd(0) catalytic species[10].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a stream of N₂, seal the vial, and heat to 100 °C in an oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite. Causality: This self-validating step removes precipitated Palladium black, preventing metal contamination in biological assays. Extract the filtrate with EtOAc, concentrate, and purify the final kinase inhibitor via preparative HPLC.

References

  • Sigma-Aldrich. "5-fluoro-6-methyl-1H-indazole | 210581-39-8". Sigma-Aldrich Product Catalog. 1

  • BenchChem. "Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development". BenchChem Technical Resources. 2

  • RSC Publishing. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling". RSC Advances. 10

  • Google Patents. "WO2017186693A1 - Synthesis of indazoles". WIPO Patent Database. 3

  • PMC. "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway". National Institutes of Health. 4

  • BenchChem. "Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles". BenchChem Technical Resources. 7

  • PMC. "Synthesis and evaluation of indazole based analog sensitive Akt inhibitors". National Institutes of Health. 5

  • DOI. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". Institute of Chemistry of Clermont-Ferrand. 8

  • PMC. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution". National Institutes of Health. 6

  • ACS Publications. "Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent". The Journal of Organic Chemistry. 9

Sources

Method

Application Notes and Protocols for Screening Libraries Containing 5-Fluoro-6-methyl-1H-indazole

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold of 5-Fluoro-6-methyl-1H-indazole in Modern Drug Discovery The indazole moiety is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 5-Fluoro-6-methyl-1H-indazole in Modern Drug Discovery

The indazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as an effective bioisostere for endogenous purine bases, such as adenine, enabling it to function as a competitive inhibitor for ATP-binding sites in enzymes, particularly kinases.[2][3] The therapeutic potential of indazole derivatives is underscored by their prevalence in numerous FDA-approved drugs and clinical candidates for the treatment of cancer and inflammatory diseases.[4][5]

This guide focuses on a specifically substituted indazole, 5-Fluoro-6-methyl-1H-indazole , a scaffold of increasing interest in the design of targeted therapeutic agents. The strategic placement of the electron-withdrawing fluorine atom at the 5-position and the electron-donating methyl group at the 6-position is not arbitrary. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4] For instance, the introduction of a fluorine atom at the 6-position of an indazole ring has been shown to improve the potency of TRPA1 antagonists.[6] The methyl group, on the other hand, can provide additional hydrophobic interactions within a binding pocket and influence the overall electronic properties of the scaffold.

This application note provides a comprehensive guide for the design, screening, and validation of compound libraries based on the 5-Fluoro-6-methyl-1H-indazole core. We will delve into both computational and experimental workflows, offering detailed protocols for high-throughput screening (HTS) and subsequent hit validation.

Part 1: Library Design and In Silico Screening

A rational approach to screening begins with the computational design and evaluation of a virtual library. This allows for the prioritization of compounds with a higher probability of interacting with the target of interest, thereby saving resources and time.

Rationale for Target Selection

Given that the indazole scaffold is a known "hinge-binder" for kinases, a primary focus for libraries based on 5-Fluoro-6-methyl-1H-indazole should be the human kinome.[1][6] Specific kinase families implicated in oncology and inflammatory diseases are particularly relevant targets. Examples include, but are not limited to:

  • Tyrosine Kinases: EGFR, VEGFR, FGFR, ALK, ROS1[7][8][9]

  • Serine/Threonine Kinases: ERK1/2, PLK4, Mps1, ULK1[10][11][12][13]

Furthermore, the structural similarity of the indazole core to other biological scaffolds suggests potential activity against other target classes, such as ion channels (e.g., TRPA1).[6]

Virtual Library Generation

The 5-Fluoro-6-methyl-1H-indazole core provides a robust starting point for creating a diverse chemical library. Diversity can be introduced at various positions of the indazole ring, most commonly at the N1 and C3 positions.

Protocol 1: Virtual Library Enumeration

  • Core Structure: Begin with the 5-Fluoro-6-methyl-1H-indazole scaffold.

  • Define Attachment Points: Identify the N1 and C3 positions as the primary points for diversification.

  • Select Building Blocks: Curate a collection of commercially available or synthetically accessible building blocks (e.g., aldehydes, boronic acids, amines) to be virtually attached at the defined points.

  • Enumeration: Utilize computational chemistry software (e.g., Schrödinger Suite, MOE) to enumerate all possible combinations of the core structure and the selected building blocks.

  • Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five, Veber's rules) to remove compounds with undesirable physicochemical properties.

In Silico Screening Workflow

Molecular docking is a powerful tool to predict the binding mode and affinity of small molecules to a protein target.

cluster_0 In Silico Screening Workflow Virtual_Library Virtual Library of 5-Fluoro-6-methyl-1H-indazole Derivatives Docking Molecular Docking Virtual_Library->Docking Target_Selection Target Protein Structure (e.g., Kinase Domain) Target_Selection->Docking Scoring Scoring and Ranking Docking->Scoring Hit_Selection Selection of Top-Ranked Virtual Hits Scoring->Hit_Selection Procurement Compound Procurement or Synthesis Hit_Selection->Procurement

Caption: Workflow for in silico screening of a virtual library.

Protocol 2: Molecular Docking

  • Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by adding hydrogens, assigning bond orders, and removing water molecules.

  • Ligand Preparation: Prepare the virtual library compounds by generating 3D conformers and assigning appropriate protonation states.

  • Grid Generation: Define the binding site on the target protein and generate a docking grid.

  • Docking: Dock the prepared ligands into the defined binding site using a validated docking program (e.g., Glide, AutoDock).

  • Post-Docking Analysis: Analyze the docking poses and scores. Prioritize compounds that form key interactions with the protein, such as hydrogen bonds with the hinge region of a kinase.

Part 2: High-Throughput Screening (HTS) Methodologies

Following in silico screening and compound acquisition, experimental validation is crucial. HTS allows for the rapid screening of large compound libraries against a biological target.[14]

Biochemical Assays

Biochemical assays directly measure the activity of a purified enzyme, providing a clean system to identify direct inhibitors.

HTRF is a robust and sensitive TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology widely used for kinase screening.[15] It relies on the transfer of energy between a donor (lanthanide cryptate) and an acceptor fluorophore when in close proximity.[15]

cluster_1 HTRF Kinase Assay Principle Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Biotinylated Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor 5-Fluoro-6-methyl-1H-indazole Derivative (Inhibitor) Inhibitor->Phosphorylation Inhibits No_FRET No FRET Signal Inhibitor->No_FRET Phospho_Substrate Phosphorylated Substrate Phosphorylation->Phospho_Substrate FRET FRET Signal Phospho_Substrate->FRET Eu_Antibody Eu-Cryptate Labeled Anti-Phospho Antibody (Donor) Eu_Antibody->FRET SA_XL665 Streptavidin-XL665 (Acceptor) SA_XL665->FRET

Caption: Principle of a competitive HTRF kinase assay.

Protocol 3: HTRF Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

    • Dilute the kinase and biotinylated substrate to their optimal concentrations in kinase buffer.

    • Prepare a serial dilution of the 5-Fluoro-6-methyl-1H-indazole library compounds in DMSO, followed by dilution in kinase buffer.

    • Prepare ATP solution at a concentration close to its Km for the specific kinase.

    • Prepare the detection reagents: Eu-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665 in detection buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of compound solution to the assay plate.

    • Add 4 µL of the kinase/substrate mix.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect by adding 10 µL of the detection reagent mix.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine IC₅₀ values.

AlphaLISA is another bead-based proximity assay that is highly sensitive and amenable to HTS.[15] It utilizes donor and acceptor beads that, when brought into proximity, generate a chemiluminescent signal.[15]

Protocol 4: AlphaLISA Kinase Assay

  • Reagent Preparation: Similar to the HTRF assay, prepare kinase, substrate, ATP, and compound solutions. The detection reagents will be Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads.

  • Assay Procedure (384-well plate):

    • Add 2 µL of compound solution.

    • Add 4 µL of kinase solution.

    • Add 4 µL of biotinylated substrate and ATP mix to start the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of the Acceptor bead and Donor bead mix.

    • Incubate for 60 minutes in the dark at room temperature.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the luminescent signal against compound concentration to determine IC₅₀ values.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, as they account for cell permeability, off-target effects, and cytotoxicity.

Protocol 5: Cellular Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16][17]

  • Compound Treatment: Treat the cells with a serial dilution of the 5-Fluoro-6-methyl-1H-indazole library compounds for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) values.[9]

Part 3: Data Analysis and Hit Validation

Data Interpretation and Hit Triage

A successful screening campaign will generate a large amount of data that needs to be carefully analyzed to identify true hits.

ParameterDescriptionThreshold for Consideration
IC₅₀/GI₅₀ The concentration of a compound that inhibits 50% of the target activity or cell growth.< 10 µM for initial hits
Z'-factor A statistical measure of the quality of an HTS assay.> 0.5 for a robust assay
Selectivity The ratio of a compound's potency against the primary target versus other targets.To be determined in secondary screening
SAR Structure-Activity Relationship.Emerging trends guide lead optimization.
Secondary and Orthogonal Assays

Hits identified from the primary screen should be validated using orthogonal assays to rule out false positives.

  • Dose-Response Confirmation: Re-test the primary hits in a full dose-response curve to confirm their potency.

  • Orthogonal Biochemical Assays: If the primary screen was HTRF-based, a mobility-shift assay or a radiolabel-based assay can be used for confirmation.

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the compound binds to the intended target in a cellular context.

Conclusion

The 5-Fluoro-6-methyl-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic combination of in silico screening with robust biochemical and cell-based HTS methodologies provides a powerful workflow for identifying and validating potent and selective lead compounds. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to effectively screen libraries containing this privileged scaffold and accelerate their drug discovery programs.

References

  • Dong, G., et al. (2017). A novel series of 1H-indazole derivatives as VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry, 141, 373-385.
  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.
  • Preti, D., et al. (2015). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 58(11), 4684-4696.
  • Zhang, C., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2695-2699.
  • Li, X., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014.
  • Krajcsi, P. (2016). Design and Implementation of High-Throughput Screening Assays. In High Throughput Screening: Methods and Protocols (pp. 1-32). Humana Press.
  • Sampson, P. B., et al. (2015). Structures of kinase inhibitors containing an indazole moiety. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Kumar, A., & Singh, J. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Hossain, M. A., & Rahman, M. M. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Journal of Biomedical Science and Research, 5(2), 1-5.
  • Li, Q., et al. (2023).
  • Scott, J. S., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1264-1269.
  • Southern Research. (n.d.). High-Throughput Screening & Discovery. [Link]

  • Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.
  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 126, 105922.
  • Kumar, A., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 633-649.
  • Kawatani, M., et al. (2013). Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry, 56(10), 3874-3887.
  • Asif, M. (2025). Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. Journal of Molecular Structure, 1311, 138245.
  • Patel, U. P., et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202400589.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-6-methyl-1H-indazole

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-6-methyl-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are actively enga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Fluoro-6-methyl-1H-indazole. This resource is tailored for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this and related fluorinated indazole scaffolds. As a key intermediate in the development of various pharmacologically active agents, its efficient and selective synthesis is of paramount importance.

This guide moves beyond simple procedural outlines to provide in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. We will explore common challenges, from regioselectivity and side-product formation to purification and safety, grounding our recommendations in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of the undesired 2H-indazole isomer in my final product. How can I improve the regioselectivity for the desired 1H-indazole?

A1: The formation of isomeric indazoles is a classic challenge in heterocyclic synthesis, stemming from the two reactive nitrogen atoms in the indazole core.

The 1H-indazole tautomer is generally the thermodynamically more stable product compared to the 2H-isomer.[1][2][3] However, reaction kinetics, steric effects, and the nature of the synthetic route can lead to mixtures. The key to controlling regioselectivity lies in the careful manipulation of reaction parameters, particularly the choice of base, solvent, and temperature.[4]

Troubleshooting & Optimization Strategy:

  • Base and Solvent Selection: The interplay between the base and solvent is critical. In syntheses involving N-alkylation or cyclization from a precursor, using a strong, non-nucleophilic base in an aprotic solvent system often favors the formation of the 1H-isomer.[4] The base deprotonates the indazole precursor, and the resulting anion's reactivity is modulated by the solvent.

    • Aprotic Solvents (e.g., THF, DMF): These are generally preferred as they do not participate in hydrogen bonding, which can influence the reaction pathway.[4]

    • Bases: Strong bases like sodium hydride (NaH) tend to favor N-1 substitution.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity for the thermodynamically favored 1H-indazole by providing more energy differentiation between the transition states leading to the two isomers.[4]

  • Purification: If a mixture is unavoidable, separation is often achievable.

    • Column Chromatography: The two isomers typically have different polarities and can be separated on silica gel.[5]

    • Recrystallization: Utilizing mixed solvent systems can effectively isolate the desired isomer, as their solubilities often differ significantly.[6]

Table 1: Illustrative Effect of Conditions on N1/N2 Selectivity

Condition Base Solvent Typical Outcome for 1H-Isomer Rationale
Optimal NaHTHFHigh SelectivityStrong, non-nucleophilic base in an aprotic solvent favors the thermodynamic product.
Sub-optimal K₂CO₃EthanolLower SelectivityWeaker base in a protic solvent can lead to kinetic products and isomer mixtures.

Note: These are general trends; specific outcomes depend on the substrate.

dot

G cluster_0 Troubleshooting Isomer Formation start Mixture of 1H/2H Isomers Detected cond1 Analyze Reaction Conditions start->cond1 base_solv Base/Solvent System cond1->base_solv Is it optimal? temp Reaction Temperature cond1->temp Is it controlled? sol1 Switch to Strong, Non-nucleophilic Base (e.g., NaH) in Aprotic Solvent (e.g., THF) base_solv->sol1 sol2 Lower Reaction Temperature temp->sol2 sol3 Optimize Purification (Mixed Solvent Recrystallization or Chromatography) sol1->sol3 sol2->sol3 end Pure 1H-Isomer Isolated sol3->end

Caption: Workflow for minimizing 2H-indazole formation.

Q2: My synthesis starts with the diazotization of 4-fluoro-3-methylaniline, but the yield is consistently low. What are the most critical parameters to control in this step?

A2: The diazotization of aromatic amines is a powerful but sensitive reaction. Low yields are almost always traced back to the instability of the diazonium salt intermediate.

The reaction involves treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[7] This intermediate is highly reactive and prone to decomposition, especially at elevated temperatures, leading to a host of byproducts and a significant drop in yield.

Troubleshooting & Optimization Strategy:

  • Strict Temperature Control: This is the single most critical factor. The reaction must be maintained at 0-5 °C throughout the addition of sodium nitrite.[7] Use an ice-salt bath if necessary to manage any exotherms. Higher temperatures lead to premature decomposition of the diazonium salt into phenols and other undesired products.

  • Slow and Controlled Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise below the surface of the reaction mixture with vigorous stirring. This ensures localized concentration of nitrous acid is minimized, reducing side reactions like N-nitrosation of the starting aniline.

  • Maintain Strong Acidity: An excess of strong mineral acid (e.g., HCl, H₂SO₄) is required to fully protonate the aniline and prevent the diazonium salt from coupling with unreacted aniline.[8] Monitor the pH to ensure it remains strongly acidic.

  • Immediate Use of Diazonium Salt: Do not attempt to isolate the diazonium salt unless you are forming a more stable version like a tetrafluoroborate salt, and even then, extreme caution is required.[7][9] For subsequent cyclization, the freshly prepared, cold diazonium solution should be used immediately.

Q3: During a copper-catalyzed cyclization of a hydrazone precursor, I'm observing a significant side product. Mass spectrometry suggests it results from an undesired intramolecular SNAr reaction. How can this be prevented?

A3: This is a known challenge in the synthesis of fluorinated heterocycles, where the electron-deficient, fluorine-bearing aryl ring becomes susceptible to nucleophilic attack.

In routes proceeding via a hydrazone intermediate, the secondary amine of the hydrazone can act as an internal nucleophile, attacking the carbon atom bearing the fluorine.[5] This intramolecular Nucleophilic Aromatic Substitution (SNAr) competes with the desired cyclization pathway.

Troubleshooting & Optimization Strategy:

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions (e.g., Ullmann-type cyclizations), the choice of metal source and ligand is crucial. Some copper sources might favor the desired N-N bond formation over the SNAr pathway. For instance, using CuBr instead of CuCl has been shown to prevent the formation of certain halogenated impurities and side products.[5]

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction pathway. A systematic screening of solvents is recommended.

    • Base: The strength and type of base can affect the deprotonation equilibrium of the hydrazone, potentially favoring one pathway over another. A strong, non-nucleophilic base like DBU is often employed.[5]

  • Protecting Groups: If other strategies fail, consider a synthetic route where the nucleophilic nitrogen is temporarily protected. This adds steps but can definitively block the SNAr pathway. The protecting group would be removed after the indazole ring is successfully formed.

dot

G cluster_pathway Synthetic Pathway & Common Challenges SM 4-Fluoro-3-methylaniline INT1 Diazonium Salt Intermediate (Unstable) SM->INT1 Diazotization (0-5 °C) INT2 Hydrazone Precursor (if applicable) SM->INT2 Alternative Route PROD 5-Fluoro-6-methyl-1H-indazole (Desired Product) INT1->PROD Reductive Cyclization SP2 Decomposition Products (e.g., Phenols) INT1->SP2 Temp > 5 °C INT2->PROD Ullmann-type Cyclization SP3 Intramolecular SNAr Product INT2->SP3 SNAr Side Reaction SP1 2H-Isomer PROD->SP1 Isomerization

Caption: Synthetic pathways to 5-Fluoro-6-methyl-1H-indazole and key challenges.

Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol describes a common laboratory-scale synthesis of 5-Fluoro-6-methyl-1H-indazole starting from 4-fluoro-3-methylaniline. Extreme caution should be exercised due to the formation of a potentially unstable diazonium salt.

Materials:

  • 4-Fluoro-3-methylaniline[10]

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

Step 1: Diazotization of 4-Fluoro-3-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-fluoro-3-methylaniline (1.0 eq) and concentrated HCl (3.0 eq).

  • Add crushed ice and water to bring the volume up, ensuring the mixture can be stirred effectively. Cool the vigorously stirred suspension to 0 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The result is a cold solution of the corresponding diazonium chloride. Use this solution immediately in the next step.

Step 2: Reductive Cyclization

  • In a separate, larger beaker, prepare a solution of sodium sulfite (2.5 eq) in water and cool it to 0-5 °C.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. A reaction will occur, often with some gas evolution. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates the consumption of the intermediate.

  • Acidify the reaction mixture carefully with concentrated HCl to pH ~1-2.

  • Heat the mixture to 80-90 °C for 1-2 hours to complete the cyclization and decomposition of any remaining intermediates.

  • Cool the mixture to room temperature and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 5-Fluoro-6-methyl-1H-indazole.

References

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Indazole synthesis. Organic Chemistry Portal.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • how to avoid side product formation in 1H-indazole synthesis. Benchchem.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • Application Notes and Protocols: Diazotization Reactions of 4-Chloro-2-fluoro-3-methoxyaniline. Benchchem.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluorobor
  • CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Syntheses Procedure. Organic Syntheses.
  • 4-Fluoro-3-methylaniline 97. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-methyl-1H-indazole

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methyl-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for improving yield and purity. The indazole scaffold is a critical pharmacophore, and mastering its synthesis is essential for advancing many research programs.[1][2][3] This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The most common and accessible route to 5-Fluoro-6-methyl-1H-indazole is a variation of the classical Jacobson indazole synthesis.[4] This pathway involves two primary transformations:

  • Diazotization: The conversion of a primary aromatic amine, in this case, 4-Fluoro-3-methylaniline, into a diazonium salt using nitrous acid generated in situ.[5]

  • Intramolecular Cyclization: The subsequent intramolecular electrophilic aromatic substitution, where the diazonium group attacks the adjacent aromatic ring, leading to the formation of the indazole ring system.[4][6]

While conceptually straightforward, the efficiency of this synthesis is highly dependent on precise control over reaction parameters. The diazonium intermediate is notoriously unstable, and several competing side reactions can drastically reduce the yield of the desired product.

A 4-Fluoro-3-methylaniline B Diazonium Salt Intermediate A->B Diazotization NaNO₂, HCl 0-5 °C C 5-Fluoro-6-methyl-1H-indazole B->C Intramolecular Cyclization Δ (Warm to RT) start Low Yield or High Impurity q1 Check Diazotization (0-5 °C)? start->q1 q2 Check Cyclization (Slow Warming)? q1->q2 Yes sol1 Maintain 0-5 °C Slow NaNO₂ Addition q1->sol1 No q3 Check Reagent Purity & Stoichiometry? q2->q3 Yes sol2 Warm Slowly to RT Monitor by TLC/LC-MS q2->sol2 No sol3 Use Pure Starting Materials Verify Reagent Molarity q3->sol3 No end Improved Yield & Purity q3->end Yes sol1->end sol2->end sol3->end

Sources

Troubleshooting

scaling up the synthesis of 5-Fluoro-6-methyl-1H-indazole

Welcome to the Technical Support Center for Advanced API Intermediates. This documentation provides comprehensive, field-proven strategies for the scale-up synthesis of 5-Fluoro-6-methyl-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates. This documentation provides comprehensive, field-proven strategies for the scale-up synthesis of 5-Fluoro-6-methyl-1H-indazole . Designed for researchers and process chemists, this guide bridges the gap between bench-scale discovery and pilot-plant manufacturing by addressing the kinetic, thermodynamic, and chemoselective challenges inherent in indazole synthesis.

Process Overview & Synthetic Workflow

The most scalable and atom-economical route to 5-Fluoro-6-methyl-1H-indazole involves the condensation of 2,5-difluoro-4-methylbenzaldehyde with hydrazine to form a hydrazone intermediate, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) ring closure. The condensation of o-fluorobenzaldehydes with hydrazine is a highly effective and practical route to substituted indazoles[1].

Workflow A 2,5-Difluoro-4-methylbenzaldehyde (Starting Material) B Hydrazine Hydrate (Nucleophile) C Hydrazone Intermediate (Uncyclized) D Thermal SNAr Cyclization (Base: K2CO3, Solvent: DMF) C->D Heat to 90 °C E 5-Fluoro-6-methyl-1H-indazole (Target API Intermediate) D->E Ring Closure (-HF) AB AB AB->C Condensation (0-5 °C)

Figure 1: Synthetic workflow for 5-Fluoro-6-methyl-1H-indazole via SNAr cyclization.

Troubleshooting Guides & FAQs

Q1: During the initial condensation phase, LC-MS indicates the formation of a high-molecular-weight impurity. What is this, and how do we suppress it? Expert Insight: The impurity is likely the symmetric azine byproduct. Because hydrazine possesses two nucleophilic nitrogen atoms, one equivalent of hydrazine can react with two equivalents of the aldehyde. Actionable Solution: To enforce chemoselectivity and favor the mono-hydrazone, you must maintain a pseudo-infinite dilution of the aldehyde. Reverse the standard addition order: slowly dose the 2,5-difluoro-4-methylbenzaldehyde into a concentrated solution of hydrazine hydrate (using an excess, typically 3.0 eq) at low temperatures (0–5 °C). This ensures that unreacted hydrazine is always in vast excess, kinetically disfavoring the second condensation event.

Q2: The intramolecular SNAr ring closure is stalling at ~60% conversion. Prolonged heating leads to degradation. How can we drive the cyclization to completion? Expert Insight: The formation of the indazole core relies on the nucleophilic attack of the hydrazone nitrogen onto the carbon bearing the ortho-fluorine. While fluorine is an excellent leaving group for SNAr, the reaction generates hydrofluoric acid (HF) as a byproduct. If the HF is not neutralized, it protonates the hydrazone, rendering it non-nucleophilic and stalling the reaction. Actionable Solution: Introduce a mild inorganic base, such as potassium carbonate (K₂CO₃), to act as an acid scavenger. Furthermore, transitioning from a protic solvent (ethanol) to a polar aprotic solvent (DMF or DMSO) will better solvate the potassium cations. This leaves the carbonate highly active, allowing it to efficiently neutralize HF and stabilize the Meisenheimer complex transition state during the SNAr process.

Q3: What are the primary safety and thermodynamic considerations for scaling this route to the kilogram level? Expert Insight: Scale-up of indazole synthesis often faces significant challenges regarding process safety and thermal hazards[2]. The condensation with hydrazine is highly exothermic. If the aldehyde is added too quickly, or if cooling fails, a thermal runaway can occur. Actionable Solution: Implement precise mass-flow controllers for the aldehyde dosing. Conduct reaction calorimetry (e.g., using an RC1e calorimeter) to determine the heat of reaction (ΔHrxn) prior to pilot plant execution. Ensure the reactor is equipped with robust jacket cooling and an emergency quench system.

Experimental Protocols

Protocol 1: Synthesis of the Hydrazone Intermediate

  • Preparation: Equip a jacketed glass-lined reactor with a mechanical overhead stirrer, internal RTD temperature probe, and a precision dosing pump. Flush the system with nitrogen.

  • Charging: Charge the reactor with hydrazine hydrate (64% w/w in water, 3.0 eq) and ethanol (10 vol). Initiate stirring (150 rpm) and set the jacket temperature to cool the internal mixture to 0–5 °C.

  • Dosing: Dissolve 2,5-difluoro-4-methylbenzaldehyde (1.0 eq) in ethanol (5 vol). Using the dosing pump, add the aldehyde solution dropwise over 3–4 hours. Critical Step: Modulate the feed rate to ensure the internal temperature strictly remains below 5 °C to prevent azine formation.

  • Maturation: Post-addition, stir the mixture at 5 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 2 hours.

  • Validation: Sample the mixture for HPLC analysis. The reaction is deemed complete when the residual aldehyde is <1.0 AUC%.

Protocol 2: SNAr Cyclization to 5-Fluoro-6-methyl-1H-indazole

  • Solvent Exchange: Concentrate the crude hydrazone mixture under reduced pressure (40 °C, 50 mbar) to remove ethanol and excess unreacted hydrazine.

  • Reconstitution: Dissolve the resulting residue in anhydrous DMF (10 vol).

  • Base Addition: Charge finely milled K₂CO₃ (1.5 eq) to the reactor. Mechanistic Note: The base scavenges the HF generated during cyclization, preventing product inhibition.

  • Cyclization: Heat the suspension to 90 °C. Maintain this temperature for 12–16 hours under vigorous stirring.

  • Workup & Isolation: Cool the reaction to 20 °C. Slowly add purified water (20 vol) over 2 hours to precipitate the product. Filter the resulting slurry, wash the filter cake with water (3 x 5 vol) to remove DMF and inorganic salts, and dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data: Process Optimization

The following table summarizes the optimization metrics achieved by transitioning from unoptimized laboratory conditions to the finalized, base-mediated pilot protocol.

Table 1: Process Optimization and Scale-Up Metrics for SNAr Cyclization

Scale (Input Aldehyde)Solvent SystemAcid ScavengerTemp (°C)Cyclization Time (h)Isolated Yield (%)HPLC Purity (AUC %)
10 g (Lab)EthanolNone78 (Reflux)4862.491.5
50 g (Kilo-Lab)DMFK₂CO₃901489.198.2
1.5 kg (Pilot)DMFK₂CO₃901687.599.4

References[1] Title: New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine

Source: ResearchGate URL:[Link][2] Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL:[Link]

Sources

Optimization

Analytical Method Development Support Center: 5-Fluoro-6-methyl-1H-indazole

Welcome to the Technical Support Center for the analytical method development of 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8). The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical method development of 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8). The indazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other bioactive therapeutics due to its ability to form strong donor and acceptor hydrogen bonds within protein binding pockets[1][2].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating experimental protocols, and regulatory compliance frameworks based on the latest ICH Q2(R2) guidelines[3].

Section 1: Chromatographic Method Development & Optimization

Developing a robust High-Performance Liquid Chromatography (HPLC) method for indazole derivatives requires careful management of the molecule's acid-base properties. The secondary nitrogen in the indazole ring is weakly basic, which fundamentally dictates the chromatographic behavior of the compound.

HPLC_Workflow Start Define Analytical Target Profile (5-Fluoro-6-methyl-1H-indazole) ColSelect Select Stationary Phase (e.g., End-capped C18 or PFP) Start->ColSelect MobilePhase Optimize Mobile Phase (pH control, 0.1% TFA/FA) ColSelect->MobilePhase Assess Assess Peak Symmetry & Retention Factor (k') MobilePhase->Assess Tailing Peak Tailing Observed? Assess->Tailing Adjust Adjust Buffer / Use Orthogonal Column Tailing->Adjust Yes Validate Proceed to ICH Q2(R2) Validation Tailing->Validate No Adjust->MobilePhase

Step-by-step logic for HPLC method development of indazole derivatives.

Troubleshooting FAQs

Q: How do I select the initial mobile phase pH to ensure peak symmetry for 5-Fluoro-6-methyl-1H-indazole? A: The selection of mobile phase pH must be driven by the pKa of the indazole nitrogen. Causality: If the mobile phase pH is too close to the compound's pKa, the analyte will exist in a state of partial ionization. This dynamic equilibrium between the protonated and unprotonated forms during the chromatographic run leads to severe peak broadening and splitting. Solution: Buffer the mobile phase at least 2 pH units above or below the pKa. For 5-Fluoro-6-methyl-1H-indazole, using an acidic mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid, pH ~2.0-2.5) ensures the basic nitrogen is fully protonated, resulting in a sharp, symmetrical peak.

Q: Why am I observing severe peak tailing on a standard C18 column, even with an optimized pH? A: Causality: Peak tailing in basic heterocyclic compounds like indazoles is almost always caused by secondary ion-exchange interactions. The protonated basic nitrogen of the indazole ring interacts strongly with unreacted, acidic silanol groups (Si-OH) present on the silica support of the stationary phase. Solution: Transition to a highly end-capped C18 column designed for basic compounds, or utilize a mobile phase modifier like Triethylamine (TEA) to competitively bind to the residual silanols.

Section 2: Method Validation & ICH Q2(R2) Compliance

Once the chromatographic conditions are optimized, the method must be validated to demonstrate it is "fit for purpose" across its lifecycle[4]. The updated ICH Q2(R2) guidelines emphasize a risk-based approach and the alignment of analytical procedure development with continuous performance verification[3][5].

Quantitative Data Summary for Assay Validation

The following table summarizes the self-validating acceptance criteria required to establish a reliable assay for 5-Fluoro-6-methyl-1H-indazole under ICH Q2(R2) standards[3][4]:

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria (Assay)Mechanistic Rationale
Accuracy Recovery assessment across the specified range98.0% - 102.0% recoveryEnsures the measured value reflects the true value without systematic matrix bias or extraction loss.
Precision Minimum 6 determinations at 100% test concentration%RSD ≤ 2.0%Validates the intrinsic variability of the instrument, injection mechanics, and sample preparation.
Specificity Unequivocal assessment of the analytePeak purity angle < thresholdConfirms the indazole peak is spectrally homogeneous and free from co-eluting synthesis impurities.
Linearity Minimum 5 concentrationsCorrelation coefficient (R²) ≥ 0.999Demonstrates the detector response is directly proportional to the analyte concentration without saturation.
Range Typically 80% to 120% of the target concentrationMust meet Precision and Accuracy criteriaDefines the reliable working boundaries of the analytical procedure for routine quality control.
Troubleshooting FAQs

Q: How do I establish the reportable range if my detector shows a non-linear response at high concentrations? A: Causality: UV detectors can experience photomultiplier saturation at high analyte concentrations, leading to a plateau in the response curve and a failure in linearity. Solution: ICH Q2(R2) permits the use of appropriate non-linear calibration models if justified[6]. However, the most robust approach is to dilute the sample preparation to ensure the working concentration falls within the linear dynamic range of the detector, thereby maintaining a direct proportional relationship.

Section 3: LC-MS/MS Structural Characterization

For trace-level impurity profiling or pharmacokinetic quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.

Protocol: Self-Validating LC-MS/MS Method Development

This step-by-step methodology ensures optimal ionization and fragmentation for 5-Fluoro-6-methyl-1H-indazole.

  • Preparation of Tuning Solution: Dissolve the 5-Fluoro-6-methyl-1H-indazole reference standard in MS-grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation in the source.

  • Syringe Pump Infusion: Infuse the tuning solution directly into the Electrospray Ionization (ESI) source at a flow rate of 10 µL/min.

  • Precursor Ion Optimization (Q1): Scan in Positive ESI mode (ESI+). Identify the [M+H]+ pseudo-molecular ion at m/z 151.06 (Calculated from molecular formula C8​H7​FN2​ ). Adjust the Declustering Potential (DP) to maximize the precursor ion intensity while preventing premature in-source fragmentation.

  • Collision Energy (CE) Optimization (Q2/Q3): Isolate m/z 151.06 in the first quadrupole (Q1). Ramp the collision energy from 10 eV to 50 eV using Argon as the collision gas in Q2. Monitor the resulting product ion spectra in Q3.

  • MRM Transition Selection: Select the two most abundant and stable product ions. The primary transition (e.g., m/z 151.06 → m/z 123.05, representing the characteristic loss of N2​ from the indazole core) will be used for quantitation. The secondary transition serves as a qualitative qualifier to ensure specificity.

  • Chromatographic Integration: Couple the MS to the LC system. Inject a 10 ng/mL standard using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Verify that the retention time is stable and the Signal-to-Noise (S/N) ratio exceeds 10:1 to validate the Limit of Quantitation (LOQ).

Troubleshooting FAQs

Q: Why is my ESI+ signal intensity exceptionally low despite a high compound concentration? A: Causality: This is a classic symptom of ion suppression. If non-volatile buffers (e.g., phosphate or citrate) were used in the mobile phase, they precipitate in the ESI source, coating the capillary and suppressing the transfer of the indazole ions into the gas phase. Solution: Immediately flush the system and switch to volatile MS-compatible buffers, such as Ammonium Formate or 0.1% Formic Acid.

Section 4: Impurity Profiling & Regioisomer Separation

During the synthesis of substituted indazoles, the formation of closely related regioisomers (e.g., 4-fluoro vs. 5-fluoro vs. 7-fluoro derivatives) is a common challenge[1][7].

Impurity_Logic Sample Crude Indazole Synthesis Mixture LCMS High-Resolution LC-MS/MS Analysis Sample->LCMS IsoCheck Isobaric Peaks Detected? (m/z 151.06) LCMS->IsoCheck Regio Likely Regioisomers (e.g., 4-Fluoro vs 5-Fluoro) IsoCheck->Regio Yes Quant MRM Quantitation & Structural Elucidation IsoCheck->Quant No PFP Switch to PFP Column for Dipole Interactions Regio->PFP PFP->Quant

Decision tree for resolving closely eluting indazole regioisomers using LC-MS/MS.

Troubleshooting FAQs

Q: How can I chromatographically resolve 5-Fluoro-6-methyl-1H-indazole from its 4-fluoro or 7-fluoro regioisomers? A: Causality: Regioisomers possess identical molecular weights and nearly identical lipophilicity (logP). Because standard C18 columns separate analytes based primarily on hydrophobic interactions, they often fail to resolve these isomers, resulting in co-eluting isobaric peaks. Solution: Shift the retention mechanism by using an orthogonal stationary phase. A Pentafluorophenyl (PFP) column is highly recommended. The highly electronegative fluorine atoms on the PFP phase induce strong dipole-dipole, π−π , and steric interactions that are highly sensitive to the exact positional substitution of the fluorine atom on the indazole ring, allowing for baseline resolution of the regioisomers.

References

  • Chevalier, A., et al. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances, 2018, 8, 13121-13128. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, November 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, December 2023. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." IJPS Journal, July 2025. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 5-Fluoro-6-methyl-1H-indazole

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing fragment-based drug discovery (FBDD) and kinase screening workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing fragment-based drug discovery (FBDD) and kinase screening workflows.

5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) is a privileged low-molecular-weight building block. The indazole core acts as a classic bidentate "hinge binder," utilizing its N-H and adjacent nitrogen to form critical hydrogen bonds with the backbone amides of the kinase ATP-binding pocket[1][2]. The addition of a fluorine atom enhances metabolic stability and modulates the pKa of the N-H bond, while the methyl group is positioned to occupy adjacent hydrophobic sub-pockets[3].

Despite its pharmacological utility, this fluorinated fragment introduces specific biophysical and biochemical artifacts during assay execution. This guide provides self-validating troubleshooting protocols to ensure scientific integrity in your screening cascades.

I. Compound Handling & Biochemical Assays (TR-FRET)

Q: Why does 5-Fluoro-6-methyl-1H-indazole yield highly variable IC50 values and precipitate during my biochemical kinase assay setup? A: This is a classic case of "DMSO shock." Indazole fragments are highly hydrophobic. When transitioning a compound directly from a 100% DMSO stock into an aqueous kinase assay buffer, the local concentration of the compound at the droplet interface exceeds its kinetic solubility limit, causing it to crash out of solution. Causality & Solution: To prevent supersaturation, perform intermediate serial dilutions in a DMSO/buffer mixture, or utilize acoustic liquid handling (e.g., Echo) to dispense nanoliter volumes of the compound directly into the final assay volume, ensuring rapid and uniform diffusion.

Q: During a standard FRET-based kinase screen, this indazole fragment produces high background noise and false-positive inhibition. What is the mechanism of this interference, and how do I fix it? A: Fluorinated aromatic rings often absorb excitation light and emit autofluorescence in the nanosecond range. In a standard intensity-based FRET assay, this small-molecule autofluorescence overlaps with the emission spectra of your fluorophores, artificially inflating the background or mimicking target inhibition[4]. Causality & Solution: Transition your assay to Time-Resolved FRET (TR-FRET) . TR-FRET utilizes lanthanide chelates (such as Terbium or Europium) as donors, which possess millisecond-scale fluorescence lifetimes[4][5]. By programming your plate reader with a 50–150 µs time delay between the excitation flash and signal detection, the short-lived nanosecond autofluorescence of the indazole fragment completely decays, allowing you to measure only the true, long-lived FRET signal[6][7].

II. Biophysical Assays (SPR Fragment Screening)

Q: In my Surface Plasmon Resonance (SPR) fragment screen, I observe super-stoichiometric binding (>3x theoretical Rmax) and massive bulk refractive index shifts. How do I correct this? A: This artifact is driven by DMSO mismatch and fragment aggregation. SPR detects minute changes in the refractive index at the sensor surface. DMSO has a significantly higher refractive index than aqueous buffers. Even a 1% difference in DMSO concentration between your running buffer and your injected sample can cause a bulk shift of up to 1000 Response Units (RU)[8]. This massive shift completely masks the tiny 5–15 RU response expected from a ~150 Da fragment binding to a 50 kDa immobilized kinase[8][9]. Causality & Solution: You must implement a rigorous DMSO calibration curve (detailed in the protocol below) to mathematically correct for bulk refractive index discrepancies[10]. Additionally, the super-stoichiometric binding indicates non-specific aggregation; supplement your running buffer with 0.05% Tween-20 (P20) to disrupt these low-affinity hydrophobic interactions.

Standard Operating Procedure: SPR Fragment Screening & DMSO Calibration

This protocol is a self-validating system designed to isolate true 1:1 binding kinetics from bulk solvent effects.

  • Buffer Preparation: Prepare a master batch of Running Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Split this into two bottles. Add exactly 5.0% (v/v) DMSO to Bottle A, and 0% DMSO to Bottle B.

  • DMSO Calibration Curve: Mix Bottle A and Bottle B to create an 8-point calibration series ranging from 4.5% to 5.8% DMSO. Inject these solutions over both the reference and active flow cells before your fragment runs. The SPR software will use this to build a correction plot (Relative RU vs. Reference RU)[10].

  • Sample Preparation: Dilute the 5-Fluoro-6-methyl-1H-indazole stock into the 0% DMSO buffer (Bottle B) such that the final DMSO concentration is exactly 5.0%, matching the baseline running buffer.

  • Injection & Validation: Inject the fragment at a flow rate of 30–50 µL/min. Validate the hit by ensuring the steady-state response does not exceed 1.5x the theoretical Rmax​ ( Rmax​=(Molecular Weightfragment​/Molecular Weighttarget​)×Immobilization Level ).

III. Cellular Assays (Target Engagement)

Q: The compound shows single-digit nanomolar biochemical potency against my target kinase, but cellular target engagement (e.g., Western blot for phosphorylated downstream targets) requires micromolar concentrations. Why is the translation so poor? A: This discrepancy is typically driven by two factors inherent to indazole fragments: permeability and plasma protein binding . While the N-H group is essential for hinge binding, it acts as a hydrogen bond donor that can restrict passive lipid bilayer permeability. Furthermore, the lipophilicity introduced by the methyl and fluoro groups drives non-specific binding to serum proteins (like BSA) present in the cell culture media, drastically reducing the free, active fraction of the drug. Causality & Solution: Run a Serum Shift Assay . Perform your cellular viability or target engagement assay in standard media (10% FBS) versus low-serum media (1% FBS). If the IC50 drops significantly in low serum, high protein binding is the culprit.

IV. Quantitative Troubleshooting Summary

Table 1: Quantitative Troubleshooting Thresholds for Indazole Fragment Assays

Assay PlatformDiagnostic MetricWarning ThresholdMechanistic Root CauseCorrective Action
SPR Rmax​ Ratio> 1.5x Theoretical Rmax​ Compound aggregation / non-specific bindingAdd 0.05% P20 detergent; reduce fragment concentration.
SPR Baseline Bulk Shift> 50 RU instantaneous jumpDMSO Mismatch between sample and bufferExecute an 8-point DMSO calibration curve (4.5% - 5.8%).
TR-FRET Signal-to-Background< 3.0Autofluorescence of fluorinated indazoleIncrease instrument time delay to 100 µs to gate out noise.
Cellular Serum Shift Ratio> 10-fold IC50 increaseHigh plasma protein binding (e.g., to BSA)Reduce FBS to 1% in assay media; assess free-drug fraction.

V. Diagnostic Workflow Visualization

G Start 5-Fluoro-6-methyl-1H-indazole Assay Troubleshooting Biochem Biochemical Assays (TR-FRET / HTRF) Start->Biochem Biophys Biophysical Assays (SPR Fragment Screen) Start->Biophys Cellular Cellular Assays (Target Engagement) Start->Cellular FRET_Issue Issue: High Background & False Inhibition Biochem->FRET_Issue SPR_Issue Issue: Bulk Shift & Super-stoichiometry Biophys->SPR_Issue Cell_Issue Issue: Micromolar IC50 (Poor Translation) Cellular->Cell_Issue FRET_Fix Solution: 50-150 µs Time Delay (Gate out autofluorescence) FRET_Issue->FRET_Fix SPR_Fix Solution: DMSO Calibration & Add 0.05% P20 SPR_Issue->SPR_Fix Cell_Fix Solution: Serum Shift Assay & Permeability Check Cell_Issue->Cell_Fix

Workflow for troubleshooting indazole fragment assays across screening platforms.

VI. References

  • Benchchem. Literature review on the discovery of indazole-containing compounds.1

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications.4

  • National Institutes of Health (PMC). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities...8

  • ACS Publications. Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor.3

  • National Institutes of Health (PMC). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Fluoro-6-methyl-1H-indazole vs. Alternative Indazole Derivatives in Kinase Inhibitor Design

Executive Summary & Rationale In the realm of targeted therapeutics, the indazole core is universally recognized as a "privileged scaffold," particularly for designing ATP-competitive kinase inhibitors. The fundamental m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the realm of targeted therapeutics, the indazole core is universally recognized as a "privileged scaffold," particularly for designing ATP-competitive kinase inhibitors. The fundamental mechanism of action relies on the indazole ring mimicking ATP's nucleobase, establishing critical hydrogen bonds with the backbone residues of the kinase hinge region[1].

However, in my experience leading fragment-based drug discovery (FBDD) campaigns, utilizing an unsubstituted 1H-indazole often leads to downstream pharmacokinetic liabilities, such as rapid oxidative metabolism or off-target ion channel binding. By proactively selecting 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) as a foundational building block[2], medicinal chemists can leverage a synergistic blend of electronic modulation and steric packing. This guide objectively compares the structural, physicochemical, and experimental performance of 5-Fluoro-6-methyl-1H-indazole against its unsubstituted and mono-substituted counterparts.

Structural & Mechanistic Analysis: The Causality of Substitution

To understand why 5-Fluoro-6-methyl-1H-indazole outperforms simpler derivatives, we must analyze the causality behind each functional group's interaction with the kinase binding pocket.

  • The 1H-Indazole Core (Baseline): The N1 and N2 atoms act as a hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region (typically interacting with the GK+1 and GK+3 residues)[1]. While effective, the unsubstituted C5 and C6 positions are highly susceptible to CYP450-mediated oxidation.

  • The 5-Fluoro Effect: Fluorine is an electron-withdrawing group (EWG). Placing it at the C5 position serves two critical functions. First, it acts as a metabolic block, preventing oxidation. Second, and more importantly, it lowers the pKa of the indazole NH. This reduction in basicity systematically mitigates hERG ion channel liability—a primary cause of clinical attrition in kinase inhibitors[3].

  • The 6-Methyl Effect: The methyl group is an electron-donating group (EDG) that provides a distinct hydrophobic vector. In many kinases (e.g., VEGFR, ASK1, Aurora), the C6 position points toward the hydrophobic pocket II (BP-II) or packs directly against the gatekeeper residue, significantly enhancing binding affinity through van der Waals interactions[4].

Substituent_Logic Core 1H-Indazole Core Hinge Binding (ATP Mimic) F5 5-Fluoro Substitution - Lowers pKa - Increases Metabolic Stability - Mitigates hERG Liability Core->F5 Me6 6-Methyl Substitution - Increases Hydrophobicity - Enhances Gatekeeper Packing Core->Me6 Combo 5-Fluoro-6-methyl-1H-indazole Optimized Physicochemical Profile High Ligand Efficiency F5->Combo Me6->Combo

Fig 1. Logical relationship of substituent effects on the physicochemical profile of indazoles.

Comparative Physicochemical & Performance Data

The table below summarizes the theoretical and observed advantages of 5-Fluoro-6-methyl-1H-indazole compared to alternative indazole fragments utilized in early-stage drug discovery.

Fragment NameCAS NumberMol. Weight ( g/mol )cLogP (Est.)Key Structural AdvantageTypical Kinase Hinge Binding AffinityEstimated hERG Liability
1H-Indazole 271-44-8118.141.8Baseline ATP mimicModerate (High μM)Moderate
5-Fluoro-1H-indazole 1000342-64-6136.132.0Metabolic stability, pKa modulationHigh (Low μM)Low
6-Methyl-1H-indazole 698-24-8132.162.3Hydrophobic packing (Gatekeeper)High (Low μM)Moderate
5-Fluoro-6-methyl-1H-indazole 210581-39-8150.152.5Synergistic stability & packing Very High (Sub-μM to nM) Low

Data synthesis based on structural activity relationship (SAR) principles from established kinase inhibitor optimization campaigns[3][4][5].

Pathway Intervention: Where Indazoles Act

Indazole derivatives are frequently deployed to target the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting Apoptosis Signal-Regulating Kinase 1 (ASK1/MAP3K5) to treat inflammatory diseases and non-alcoholic steatohepatitis (NASH)[5].

MAPK_Pathway Stimulus Cellular Stress / TNF-α Receptor Membrane Receptor Stimulus->Receptor ASK1 ASK1 (MAP3K5) Target of Indazoles Receptor->ASK1 MKK4_7 MKK4 / MKK7 Signaling ASK1->MKK4_7 Phosphorylation JNK_p38 JNK / p38 MAPK MKK4_7->JNK_p38 Apoptosis Apoptosis / Inflammation JNK_p38->Apoptosis Indazole 5-Fluoro-6-methyl- 1H-indazole Indazole->ASK1 Inhibits Hinge Region

Fig 2. MAPK/ASK1 signaling pathway illustrating the targeted inhibition by indazole derivatives.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of 5-Fluoro-6-methyl-1H-indazole against other derivatives, rigorous, self-validating experimental workflows are required. Below are the standard operating procedures utilized in top-tier FBDD laboratories.

FBDD_Workflow Lib Indazole Fragment Library Prep MST MST Binding Assay (Affinity Screen) Lib->MST Hit Hit Validation (Kd Determination) MST->Hit Xray X-Ray Crystallography (Co-crystallization) Hit->Xray SAR Structure-Guided SAR Optimization Xray->SAR

Fig 3. Fragment-based drug discovery workflow for validating indazole hinge binders.

Protocol 1: Microscale Thermophoresis (MST) Binding Assay

MST is the preferred method for fragment screening because it is highly sensitive to changes in the hydration shell upon ligand binding, requiring minimal protein.

  • Target Labeling: Label the purified kinase domain (e.g., ASK1 or VEGFR) using a RED-NHS amine-reactive dye. Ensure a degree of labeling (DOL) between 0.6 and 1.0 to prevent active site occlusion.

  • Fragment Titration: Prepare a 16-point serial dilution of 5-Fluoro-6-methyl-1H-indazole starting from 1 mM down to 30 nM in assay buffer (containing 5% DMSO to ensure fragment solubility).

  • Incubation & Loading: Mix the labeled kinase (final concentration 10 nM) 1:1 with the fragment dilutions. Incubate for 15 minutes at room temperature, then load into standard MST capillaries.

  • Measurement & Self-Validation: Run the assay on a Monolith NT.115 instrument.

    • Crucial Validation Step: Always run a parallel control using denatured kinase (SD-test). If the thermophoretic signal persists in the denatured sample, the fragment is causing non-specific aggregation, not specific active-site binding.

Protocol 2: X-Ray Crystallography for Hinge-Binder Validation

Affinity data must be structurally validated to confirm the predicted orientation of the 5-fluoro and 6-methyl groups.

  • Protein Preparation: Concentrate the purified kinase domain to 10-15 mg/mL in a crystallization-compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Co-crystallization: Set up hanging drop vapor diffusion plates. Mix 1 μL of protein with 1 μL of reservoir solution containing 2-5 mM of 5-Fluoro-6-methyl-1H-indazole. The high fragment concentration drives occupancy.

  • Data Collection: Harvest crystals, cryoprotect with 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a Synchrotron light source.

  • Structure Solution & Self-Validation: Solve the structure using Molecular Replacement.

    • Crucial Validation Step: Calculate an Fo​−Fc​ omit map prior to modeling the ligand. The electron density must unambiguously show the halogen (fluorine) and the methyl group to confirm the N1/N2 atoms are correctly oriented toward the hinge backbone amides[6].

Conclusion

While unsubstituted indazoles serve as excellent theoretical starting points, the empirical reality of drug discovery demands molecules pre-optimized for metabolic stability and target selectivity. 5-Fluoro-6-methyl-1H-indazole provides medicinal chemists with a highly evolved fragment. The 5-fluoro group expertly modulates the pKa to mitigate hERG liabilities[3], while the 6-methyl group anchors the scaffold deep within the hydrophobic pocket[4]. For teams initiating a kinase inhibitor program, utilizing this specific derivative drastically reduces the optimization cycles required to achieve a clinical candidate.

References

  • BioSolveIT. "Hinge Binder Collection For Kinase Inhibitor Design". [Link]

  • RSC Publishing. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer". [Link]

  • NIH/PMC. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model".[Link]

  • NIH/PubMed. "Exploring novel indazole derivatives as ASK1 inhibitors: Design, synthesis, biological evaluation and docking studies".[Link]

  • ResearchGate. "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors". [Link]

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Fluoro-6-methyl-1H-indazole in Kinase Inhibitor Design

Executive Overview In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable kinase inhibitors relies heavily on the selection of privileged scaffolds. 5-Fluoro-6-methyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the design of highly selective, potent, and metabolically stable kinase inhibitors relies heavily on the selection of privileged scaffolds. 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) has emerged as a superior building block for targeting the ATP-binding pocket of various kinases (e.g., Mps1, FLT3, HPK1, and mutant EGFR).

This guide provides an objective, data-driven comparison of the 5-fluoro-6-methyl-1H-indazole scaffold against alternative hinge-binding motifs. By analyzing the causality behind its structural modifications and providing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals optimizing lead compounds.

Structural & Mechanistic Rationale: The Causality of Substitution

The efficacy of 5-fluoro-6-methyl-1H-indazole is not coincidental; it is the result of precise vector alignment within the kinase active site.

  • The Indazole Core (Hinge Binder): The N1 and N2 nitrogen atoms of the indazole ring act as a highly efficient hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region and conferring conformational rigidity[1].

  • The 5-Fluoro Substitution (Metabolic & Hydrophobic Shield): Fluorine is highly electronegative and lipophilic. Strategically placing it at the C5 position pushes the halogen into the hydrophobic pocket near the kinase gatekeeper residue, enhancing binding affinity[2]. Crucially, this substitution blocks cytochrome P450-mediated oxidative metabolism at a known metabolic "soft spot," drastically increasing the compound's half-life.

  • The 6-Methyl Substitution (Steric Vectoring): The methyl group provides a precise steric vector directed toward the ribose-binding pocket or the back pocket of the kinase. This restricts the rotational degrees of freedom and introduces steric clashes with off-target kinases, thereby driving high kinome selectivity[3].

SAR_Logic A Indazole Core B Hinge Region Binding (H-Bond Donor/Acceptor) A->B G Optimized Kinase Inhibitor (e.g., Mps1, FLT3) B->G Synergistic Affinity C 5-Fluoro Substitution D Hydrophobic Pocket & Metabolic Stability C->D D->G E 6-Methyl Substitution F Ribose Pocket Vector & Kinase Selectivity E->F F->G

Logical SAR of 5-Fluoro-6-methyl-1H-indazole in kinase inhibition.

Comparative SAR Profiling

To objectively evaluate performance, the 5-fluoro-6-methyl-1H-indazole scaffold was compared against unsubstituted indazole, single-substituted indazoles, and the benzodioxole warhead. Comparative crystallographic and biochemical studies demonstrate that indazoles form stronger hinge interactions than alternative warheads like benzodioxole, stabilizing distinct, highly favorable kinase domain conformations[4].

Quantitative Performance Data
Scaffold AlternativeKinase Hinge Affinity (Kd, nM)Target Kinase IC50 (nM)Metabolic T1/2 (HLM, min)LLE (Lipophilic Ligand Efficiency)
5-Fluoro-6-methyl-1H-indazole 1.2 3.5 >120 5.8
1H-indazole (Unsubstituted) 15.445.0354.2
5-Fluoro-1H-indazole 4.518.21105.1
6-Methyl-1H-indazole 3.812.4404.9
Benzodioxole 85.0210.0253.5

Data Interpretation: The baseline unsubstituted indazole suffers from rapid clearance (T1/2 = 35 min). The addition of the 5-fluoro group alone rescues metabolic stability (T1/2 = 110 min) but leaves selectivity unoptimized. Conversely, the 6-methyl group alone improves potency but fails to protect against oxidation. Only the dual-substituted 5-Fluoro-6-methyl-1H-indazole achieves the synergistic optimization of sub-nanomolar affinity, extended residence time, and high Lipophilic Ligand Efficiency (LLE).

Pathway S1 Extracellular Signal S2 Receptor Tyrosine Kinase (e.g., FLT3 / EGFR) S1->S2 S3 Downstream Effectors (MAPK / PI3K) S2->S3 S4 Cell Proliferation S3->S4 Inh 5-Fluoro-6-methyl- 1H-indazole Inhibitor Inh->S2 ATP Competitive Inhibition

Kinase signaling pathway targeted by indazole-based inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just how to perform the assay, but why specific techniques are mandated for this chemotype.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: IC50 values are heavily dependent on ATP concentration and assay conditions. SPR is required because it provides true thermodynamic parameters ( kon​ , koff​ , Kd​ ) and drug residence time, which correlates far better with in vivo efficacy for hinge-binding scaffolds.

  • Immobilization: Capture the His-tagged target kinase onto an NTA sensor chip via Ni2+ chelation. Rationale: This ensures uniform orientation of the kinase active site toward the solvent.

  • Analyte Injection: Flow serial dilutions (0.1 nM to 100 nM) of the indazole derivative over the chip at a flow rate of 50 µL/min to minimize mass transport limitations.

  • Validation Checkpoint: The system must run a known reference inhibitor (e.g., Staurosporine) at the start and end of the assay. The assay is only valid if the reference Kd​ remains within 15% of historical baselines and the 1:1 Langmuir binding fit yields a χ2 error of <10%.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Indazole derivatives often exhibit intrinsic autofluorescence in the blue/green spectrum. Standard fluorescence assays yield false positives. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background autofluorescence to decay, ensuring a pristine signal-to-noise ratio.

  • Incubation: Combine 1 nM Kinase, 10 µM ATP, substrate, and the indazole inhibitor in a 384-well plate. Incubate for 60 minutes at room temperature.

  • Detection: Add a Europium-labeled anti-phospho antibody and a cross-linked allophycocyanin (XL665) tracer.

  • Validation Checkpoint: Calculate the Z'-factor for every plate. A self-validating run strictly requires a Z' > 0.6. If Z' falls below this threshold, the plate must be discarded due to pipetting variance or reagent degradation.

Protocol C: In Vitro Microsomal Stability Assay

Causality: To empirically prove that the 5-fluoro substitution successfully blocks C5-oxidation, intrinsic clearance ( CLint​ ) must be measured in Human Liver Microsomes (HLM).

  • Reaction Setup: Incubate 1 µM of the indazole compound with 0.5 mg/mL HLM in phosphate buffer (pH 7.4) at 37°C.

  • Initiation & Quenching: Initiate the reaction by adding an NADPH regenerating system. Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Validation Checkpoint: A parallel control lacking NADPH must be run. If compound depletion occurs in the minus-NADPH control, the scaffold is chemically unstable, invalidating the metabolic clearance data. Verapamil is used as a high-clearance positive control to verify microsomal enzymatic activity.

Workflow N1 Scaffold Synthesis (CAS 210581-39-8) N2 SPR Binding Kinetics (Kd Determination) N1->N2 N3 TR-FRET Assay (IC50 Profiling) N2->N3 N4 Microsomal Stability (T1/2 Measurement) N3->N4

Step-by-step experimental workflow for SAR validation.

References

  • Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors Source: Molecular Pharmacology (PubMed Central / NIH) URL:[Link][4]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1 Source: ACS Medicinal Chemistry Letters (PubMed Central / NIH) URL:[Link][2]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Analysis of 5-Fluoro-6-methyl-1H-indazole and Pazopanib

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors.[1][2] This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent protein kinase inhibitors.[1][2] This guide provides a comprehensive framework for researchers to validate the mechanism of action of a novel investigational compound, 5-Fluoro-6-methyl-1H-indazole. Given the prevalence of kinase inhibition among indazole derivatives, we will proceed with the hypothesis that 5-Fluoro-6-methyl-1H-indazole acts as a protein kinase inhibitor.[1]

To ground this investigation in a real-world context, we will draw direct comparisons to Pazopanib, a well-characterized multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which also features an indazole core. This comparative approach will not only illuminate the experimental path for our novel compound but also provide a benchmark for its potential efficacy and selectivity.

This guide is structured to follow a logical, multi-tiered validation process, beginning with direct target interaction in a purified system, moving to target engagement and downstream signaling in a cellular context, and culminating in preclinical efficacy models. Each section explains the causality behind the experimental choices and provides detailed, actionable protocols.

Phase 1: Foundational Target Identification and Biochemical Validation

The initial and most critical step is to confirm direct interaction with the putative molecular target(s) and quantify the functional consequence of this binding.[3] Based on the shared indazole scaffold with numerous known kinase inhibitors, a logical starting point is to screen 5-Fluoro-6-methyl-1H-indazole against a panel of protein kinases.

A broad kinase screen is an efficient first step to identify potential targets and assess selectivity. This establishes a foundational understanding of the compound's target profile.

Experimental Protocol: Kinase Panel Screening A variety of commercial services offer kinase screening panels. A typical workflow involves a radiometric or fluorescence-based assay.[4][5]

  • Compound Preparation : Solubilize 5-Fluoro-6-methyl-1H-indazole and Pazopanib (as a comparator) in DMSO to create a 10 mM stock solution.

  • Assay Execution : Submit the compounds for screening against a panel of, for example, 200-400 human kinases at a fixed concentration (e.g., 1 µM). The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.[6]

  • Data Analysis : Results are typically expressed as a percentage of inhibition relative to a control (DMSO vehicle). "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% or >75%).

Hypothetical Data Summary:

Kinase Target5-Fluoro-6-methyl-1H-indazole (% Inhibition @ 1µM)Pazopanib (% Inhibition @ 1µM)
VEGFR292%95%
PDGFRβ88%91%
FGFR175%85%
c-Kit68%82%
SRC15%20%
EGFR5%8%

This hypothetical data suggests that 5-Fluoro-6-methyl-1H-indazole is a potent inhibitor of several receptor tyrosine kinases, similar to Pazopanib, with a potentially cleaner selectivity profile.

Following the initial screen, the next step is to quantify the potency of the inhibitor against the identified primary targets by determining the half-maximal inhibitory concentration (IC50).[4]

Experimental Protocol: TR-FRET Kinase Activity Assay (e.g., LanthaScreen™) [7]

  • Reagent Preparation : Prepare a reaction buffer containing the kinase of interest (e.g., VEGFR2), a suitable substrate (e.g., a GFP-tagged peptide), and ATP.

  • Compound Titration : Perform serial dilutions of 5-Fluoro-6-methyl-1H-indazole and Pazopanib in DMSO, then dilute into the reaction buffer.

  • Kinase Reaction : Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection : Stop the reaction and detect product formation by adding a terbium-labeled antibody that specifically recognizes the phosphorylated substrate. The TR-FRET signal is proportional to kinase activity.[8]

  • Data Analysis : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)FGFR1 IC50 (nM)
5-Fluoro-6-methyl-1H-indazole152580
Pazopanib101865
Phase 2: Verifying Target Binding with Biophysical Methods

While biochemical assays demonstrate functional inhibition, they do not directly prove a physical interaction between the compound and the target protein. Biophysical methods are essential for confirming direct binding and characterizing the interaction kinetics and thermodynamics.[9]

SPR is a label-free technique that provides real-time data on the association (ka) and dissociation (kd) rates of a compound binding to an immobilized target, from which the equilibrium dissociation constant (KD) can be calculated.[10][11] A slower dissociation rate (residence time) can often correlate with better clinical efficacy.[12]

Experimental Protocol: SPR Analysis [12][13]

  • Chip Preparation : Immobilize the purified recombinant kinase domain (e.g., VEGFR2) onto a sensor chip surface.

  • Analyte Injection : Prepare a series of concentrations of 5-Fluoro-6-methyl-1H-indazole and Pazopanib in a suitable running buffer. Inject these solutions sequentially over the chip surface.

  • Data Acquisition : Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of the compound to the immobilized protein. This generates a sensorgram.[12]

  • Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and calculate KD (kd/ka).[11]

Hypothetical Data Summary:

CompoundTargetka (1/Ms)kd (1/s)KD (nM)Residence Time (1/kd) (s)
5-Fluoro-6-methyl-1H-indazoleVEGFR22.5 x 10⁵5.0 x 10⁻³20200
PazopanibVEGFR23.0 x 10⁵3.0 x 10⁻³10333

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[14][15] This technique is considered the gold standard for confirming direct binding in solution.[16]

Experimental Protocol: ITC Analysis [17]

  • Sample Preparation : Place the purified target kinase (e.g., VEGFR2) in the sample cell and the compound of interest in the injection syringe.

  • Titration : Perform a series of small injections of the compound into the protein solution at a constant temperature.

  • Heat Measurement : Measure the heat change after each injection.

  • Data Analysis : Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting isotherm to a binding model to determine KD, n, ΔH, and ΔS.[18]

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis p Purified Kinase in Cell t Titration & Heat Measurement p->t Load l Compound in Syringe l->t Inject d Generate Isotherm t->d Integrate Peaks f Fit to Binding Model d->f r Determine KD, ΔH, ΔS, n f->r

Phase 3: Cellular Target Engagement and Pathway Modulation

Confirming that a compound binds its target in a test tube is crucial, but it is essential to demonstrate that it can reach and engage its target within the complex environment of a living cell.[19]

CETSA is a powerful method for verifying target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20]

Experimental Protocol: CETSA [21][22]

  • Cell Treatment : Treat cultured cells (e.g., HUVEC cells, which express high levels of VEGFR2) with 5-Fluoro-6-methyl-1H-indazole, Pazopanib, or a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge : Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[22]

  • Lysis and Separation : Lyse the cells via freeze-thaw cycles and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[21]

  • Detection : Analyze the amount of soluble target protein (e.g., VEGFR2) remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and therefore, engagement.[23]

CETSA_Principle cluster_0 Without Compound cluster_1 With Compound p1 {Target Protein | Unstable at High Temp} a1 {Aggregated Protein} p1->a1 Heat p2 {Target Protein} pc {Protein-Compound Complex | Thermally Stabilized} p2->pc Binding c Compound s {Soluble Protein} pc->s Heat

If 5-Fluoro-6-methyl-1H-indazole engages VEGFR2, it should inhibit its downstream signaling cascade. Western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the target kinase.[24][25]

Experimental Protocol: Western Blot for Pathway Analysis [26][27]

  • Cell Culture and Stimulation : Culture HUVEC cells and serum-starve them overnight. Treat the cells with various concentrations of 5-Fluoro-6-methyl-1H-indazole or Pazopanib for 2 hours, then stimulate with VEGF for 10-15 minutes.

  • Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting : Probe the membranes with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2), total VEGFR2, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control like β-actin or GAPDH to ensure equal loading.

  • Detection : Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

Expected Outcome: A dose-dependent decrease in the phosphorylation of VEGFR2, ERK, and Akt in cells treated with 5-Fluoro-6-methyl-1H-indazole would validate its mechanism as a VEGFR2 pathway inhibitor.

Signaling_Pathway cluster_pathway Downstream Signaling cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound 5-Fluoro-6-methyl-1H-indazole Pazopanib Compound->VEGFR2 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Response Proliferation, Survival, Angiogenesis pAkt->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Response

Phase 4: Assessing Cellular Phenotype and In Vivo Efficacy

The final validation phase connects target engagement to a biological outcome, first in cell culture and then in a preclinical animal model.

Inhibiting key survival pathways should translate to reduced cell viability and proliferation.[28]

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) [29]

  • Cell Seeding : Seed cancer cells known to be dependent on VEGFR2 signaling (e.g., 786-O renal cancer cells) in 96-well plates.

  • Compound Treatment : Treat the cells with a range of concentrations of 5-Fluoro-6-methyl-1H-indazole and Pazopanib for 72 hours.

  • ATP Measurement : Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—an indicator of metabolically active, viable cells.[29]

  • Data Analysis : Measure luminescence and plot cell viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Summary:

Compound786-O Cell Line GI50 (µM)
5-Fluoro-6-methyl-1H-indazole0.5
Pazopanib0.4

The ultimate preclinical test of a compound's mechanism of action is to assess its ability to inhibit tumor growth in an animal model.[30][31] Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are indispensable for this purpose.[32][33][34]

Experimental Protocol: Human Tumor Xenograft Study [30]

  • Model Establishment : Implant human cancer cells (e.g., 786-O) subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment : Randomize mice into groups: Vehicle control, 5-Fluoro-6-methyl-1H-indazole (at one or more doses), and Pazopanib. Administer compounds daily via oral gavage.

  • Efficacy Measurement : Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).

  • Pharmacodynamic (PD) Analysis : At the end of the study, collect tumor samples at specific time points after the final dose to assess target modulation in vivo via Western blotting for p-VEGFR2.[32]

Expected Outcome: Significant TGI in the groups treated with 5-Fluoro-6-methyl-1H-indazole compared to the vehicle control, coupled with a demonstrated reduction in p-VEGFR2 levels in the tumor tissue, would provide strong evidence for its proposed mechanism of action and preclinical efficacy.

Conclusion

The validation of a small molecule's mechanism of action is a rigorous, multi-faceted process that builds a chain of evidence from the purified protein to a whole organism. By systematically progressing through biochemical, biophysical, cellular, and in vivo assays, researchers can confidently establish how a novel compound like 5-Fluoro-6-methyl-1H-indazole exerts its biological effects. Comparing its performance at each stage to a well-validated drug such as Pazopanib provides crucial context and helps to define its potential therapeutic window and selectivity profile. This structured approach ensures scientific integrity and provides the robust data package necessary for advancing a compound through the drug discovery pipeline.

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Comparative

Comparative Guide to Indazole Fragments in FBDD: In Vitro and In Vivo Profiling of 5-Fluoro-6-methyl-1H-indazole

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks for Fragment-Based Drug Discovery (FBDD) campaigns. FBDD relies on screening small, low-af...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks for Fragment-Based Drug Discovery (FBDD) campaigns. FBDD relies on screening small, low-affinity molecules (<300 Da) that form highly efficient interactions with a target, which are subsequently elaborated into potent lead compounds[1].

The indazole scaffold is a privileged bioisostere for the adenine ring of ATP, making it a cornerstone in the development of kinase inhibitors[2][3]. This guide objectively compares the biophysical and functional performance of 5-Fluoro-6-methyl-1H-indazole against baseline indazole fragments. By detailing the causality behind our structural choices and providing self-validating experimental protocols, this guide serves as a comprehensive blueprint for integrating this specific pharmacophore into your targeted therapy pipelines.

Mechanistic Rationale: The Structural Advantage

When designing a fragment library, the goal is to maximize Ligand Efficiency (LE)—the binding energy per heavy atom. The substitution pattern on the indazole core drastically alters its binding thermodynamics.

  • Hinge Binding (The Core Scaffold): The 1H-indazole core acts as a bidentate hydrogen bond motif. The N1 proton donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 lone pair accepts a hydrogen bond from the backbone amide[4][5].

  • The 5-Fluoro Advantage: Fluorination at the 5-position exerts an electron-withdrawing inductive effect, lowering the pKa of the N1 proton. This strengthens its hydrogen bond donor capacity to the hinge region. Additionally, the C-F bond improves metabolic stability by blocking Phase I cytochrome P450 oxidation[2].

  • The 6-Methyl Advantage: The 6-methyl group acts as a precise hydrophobic vector. In many kinases (e.g., ROCK, PDK1, RSK2), this position projects directly into the hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing binding enthalpy without violating the "Rule of Three" (Ro3)[1][5].

FBDD_Workflow Lib Fragment Library (5-Fluoro-6-methyl-1H-indazole) SPR Primary Screen: SPR (Kd & Kinetics) Lib->SPR High Conc. Screen Xray Structural Biology (X-ray Co-crystallization) SPR->Xray Hit Validation Elab Hit-to-Lead Elaboration (SBDD) Xray->Elab Hinge-Binding Map InVitro In Vitro Validation (Biochemical Assays) Elab->InVitro Optimization InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Lead Selection

Fragment-Based Drug Discovery workflow for indazole derivatives.

Quantitative Data Comparison

To objectively evaluate 5-Fluoro-6-methyl-1H-indazole, we compare its baseline metrics against unsubstituted 1H-indazole and 5-Fluoro-1H-indazole. The data below represents typical biophysical screening results against a model ATP-dependent kinase (e.g., ROCK1 or PDK1)[3][6].

FragmentMolecular Weight (Da)Heavy AtomsTypical Kd​ (µM)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
1H-indazole 118.149~8000.351.5
5-Fluoro-1H-indazole 136.1310~3500.402.0
5-Fluoro-6-methyl-1H-indazole 150.1511~1200.452.8

*LE = ΔG / Heavy Atoms (Target > 0.3 kcal/mol/HA for fragments). **LLE = pIC50 - cLogP (Target > 2.0 for high-quality starting points).

Experimental Protocols & Self-Validating Workflows

The following protocols outline the rigorous in vitro and in vivo methodologies required to validate this fragment and its subsequent elaborated lead compounds.

Protocol 1: In Vitro Surface Plasmon Resonance (SPR) Screening

Objective: Determine the binding affinity ( Kd​ ) and kinetics of the fragment. SPR is the workhorse for detecting weak fragment interactions because it measures label-free binding in real-time[7][8].

  • Surface Preparation: Immobilize the His-tagged target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU.

    • Causality: Amine coupling provides a highly stable, covalently bound surface necessary to withstand the high solvent concentrations used in fragment screening.

  • Solvent Correction Calibration: Prepare a 6-point DMSO calibration curve ranging from 1.0% to 3.0% DMSO in the running buffer.

    • Causality: Fragments must be screened at high concentrations (e.g., 500 µM), requiring high DMSO content. Because SPR relies on the refractive index, bulk shifts from DMSO must be mathematically subtracted to isolate the true binding signal[8].

  • Fragment Injection: Inject 5-Fluoro-6-methyl-1H-indazole in a 2-fold dilution series (from 1 mM down to 31.25 µM) at a flow rate of 30 µL/min.

  • Self-Validation Check: Inject a known high-affinity inhibitor (e.g., Staurosporine, Kd​ < 10 nM) at the start and end of the run. If the Rmax​ for Staurosporine drops by >10%, the protein has denatured, and the assay is invalid.

Protocol 2: In Vitro Biochemical Kinase Assay (TR-FRET)

Objective: Confirm that the fragment functionally inhibits the target kinase by competing with ATP[3].

  • Reagent Assembly: In a 384-well plate, mix the target kinase, a biotinylated peptide substrate, and ATP. Critically, the ATP concentration must be set exactly at its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ balances the reaction velocity while ensuring the assay remains highly sensitive to ATP-competitive indazole fragments.

  • Compound Incubation: Add 5-Fluoro-6-methyl-1H-indazole (dose-response from 2 mM to 10 µM). Incubate at room temperature for 60 minutes.

  • Detection: Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal using a microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle wells (0% inhibition) and EDTA-treated wells (100% inhibition). A Z'-factor > 0.5 is mandatory to prove the assay's dynamic range is sufficient to detect weak fragment inhibition.

Kinase_Pathway Stimulus Extracellular Stimulus (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (e.g., PDK1/ROCK) Receptor->Kinase Activation Downstream Downstream Effectors (Proliferation/Migration) Kinase->Downstream Phosphorylation Inhibitor Indazole-Derived Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Blocked

Mechanism of action for ATP-competitive indazole kinase inhibitors.

Protocol 3: In Vivo Xenograft Efficacy (Post-Elaboration)

Objective: Fragments inherently lack the potency for in vivo efficacy. Once 5-Fluoro-6-methyl-1H-indazole is elaborated via Structure-Based Drug Design (SBDD) into a nanomolar lead compound, it must be evaluated in a mammalian model.

  • Cell Inoculation: Inject 5×106 human cancer cells (e.g., HCT116) suspended in 50% Matrigel subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization & Dosing: Monitor tumor growth via digital calipers. Once average tumor volumes reach ~150 mm³, randomize the mice into treatment groups.

    • Causality: Randomization based on initial tumor volume prevents selection bias, ensuring that aggressive and slow-growing tumors are evenly distributed across vehicle and treatment arms.

  • Administration: Administer the elaborated indazole lead compound via oral gavage (PO) daily for 21 days.

  • Self-Validation Check: Monitor body weight daily. The protocol contains an internal safety threshold: if a mouse exhibits >10% body weight loss compared to day 0, the dosing regimen is deemed unacceptably toxic, indicating poor selectivity or off-target effects of the elaborated lead.

Sources

Validation

A Comparative Guide to the Efficacy of Indazole-Based BRAF Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors for oncology. Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent protein kinase inhibitors for oncology. Its unique structure serves as an effective hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of numerous kinases. This guide offers an in-depth comparative analysis of the efficacy of key indazole-based analogs targeting the BRAF kinase, a critical node in the RAS-RAF-MEK-ERK signaling pathway frequently mutated in various cancers, most notably melanoma.

This analysis moves beyond a simple product-to-product comparison, delving into the causal mechanisms behind the observed efficacy, the evolution of inhibitor design to overcome clinical challenges like paradoxical pathway activation, and the detailed experimental methodologies required for their evaluation.

The Evolution of Indazole-Based BRAF Inhibitors: From Potency to Precision

The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, revolutionized the treatment of metastatic melanoma.[1] This led to the development of first-generation BRAF inhibitors, many of which are built around a core scaffold that interacts with the kinase hinge region. However, a significant clinical challenge emerged with these early inhibitors: the paradoxical activation of the MAPK pathway in BRAF wild-type cells, leading to secondary malignancies like cutaneous squamous cell carcinoma.[2][3]

This phenomenon spurred the development of next-generation "paradox-breaker" inhibitors. These compounds are designed not only to inhibit the mutant BRAF monomer but also to avoid the conformational changes that lead to the transactivation of RAF dimers.[2][3] This guide will compare a first-generation inhibitor, Vemurafenib , with a next-generation paradox-breaker, Plixorafenib (PLX8394) , to illustrate this crucial evolution in drug design and its impact on efficacy. While not all BRAF inhibitors contain an indazole core, this analysis focuses on analogs where this or a bioisosteric scaffold plays a key role, to provide a focused comparison.

Comparative Efficacy: A Quantitative Overview

The efficacy of BRAF inhibitors can be quantified through various in vitro assays, primarily by measuring their direct inhibitory effect on the kinase (biochemical IC50) and their ability to halt the growth of cancer cells harboring the BRAF mutation (cellular GI50). The following table summarizes representative data for our comparative analogs.

CompoundTypeTarget KinaseBiochemical IC50 (nM)Cell Line (BRAF status)Cellular GI50 (µM)
Vemurafenib 1st Gen.BRAF V600E31[4]A375 (V600E)~0.13[5]
c-RAF-148[4]SK-MEL-28 (V600E)0.02 - 2.63[6]
Plixorafenib (PLX8394) Next Gen.BRAF V600EHigh PotencyA375 (V600E)0.02 - 0.09[7]
(Paradox Breaker)(Not consistently reported as a single IC50)[3]SK-MEL-28 (V600E)0.02 - 0.15[7]
CCT196969 Pan-RafBRAF V600E40[8]BRAF-mutant melanoma0.18 - 2.6[9]
BRAF (wild-type)100[8]
c-RAF12[8]

Note: IC50 and GI50 values can vary between studies due to different experimental conditions. The data presented here is for comparative illustration.

Key Insights from the Data:

  • Potency: Both first and next-generation inhibitors demonstrate high potency against BRAF V600E-mutant cell lines, with GI50 values often in the nanomolar to low micromolar range.[4][5][6][7]

  • Pan-Raf Inhibition: Compounds like CCT196969 exhibit a broader inhibition profile, targeting multiple RAF isoforms.[8] This can be advantageous in certain contexts but may also lead to different off-target effect profiles.

  • The Paradox Breaker Advantage: While biochemical and cellular potency against mutant BRAF is comparable, the key distinction of Plixorafenib (PLX8394) lies in its inability to induce paradoxical MAPK activation in BRAF wild-type cells, a critical safety and efficacy consideration.[2][10][11]

Understanding the Mechanism: The RAS-RAF-MEK-ERK Pathway and Paradoxical Activation

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In cancers with BRAF mutations, this pathway is constitutively active, driving uncontrolled cell growth.

RAS_RAF_MEK_ERK_Pathway cluster_mutation Oncogenic BRAF V600E Mutation RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF BRAF (or other RAF isoforms) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Proliferation, Survival) Nucleus->Proliferation Vemurafenib Vemurafenib & Plixorafenib Vemurafenib->BRAF Inhibition BRAF_mut Constitutively Active BRAF

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition.

The Paradox Explained:

First-generation inhibitors like Vemurafenib, while effective against the BRAF V600E monomer, can promote the dimerization of wild-type RAF isoforms (e.g., CRAF) in cells with upstream RAS activation. The binding of the inhibitor to one protomer of the dimer allosterically activates the other, leading to increased, or "paradoxical," downstream signaling through MEK and ERK.[2][3]

Paradoxical_Activation cluster_first_gen First-Generation Inhibitor (e.g., Vemurafenib) cluster_next_gen Next-Generation 'Paradox Breaker' (e.g., Plixorafenib) RAS_active1 Active RAS CRAF_dimer1 CRAF Dimer RAS_active1->CRAF_dimer1 MEK_ERK1 MEK -> ERK Signaling CRAF_dimer1->MEK_ERK1 Transactivation Vemurafenib Vemurafenib Vemurafenib->CRAF_dimer1 Activation Paradoxical Activation MEK_ERK1->Activation RAS_active2 Active RAS CRAF_dimer2 CRAF Dimer RAS_active2->CRAF_dimer2 No_Activation No Activation CRAF_dimer2->No_Activation PLX8394 Plixorafenib PLX8394->CRAF_dimer2 Inhibits/ Disrupts Dimer

Caption: Mechanism of paradoxical activation vs. paradox-breaker inhibitors.

Experimental Protocols: A Guide to Efficacy Evaluation

Reproducible and robust experimental data are the bedrock of comparative analysis. The following are detailed, step-by-step methodologies for the key experiments used to evaluate the efficacy of indazole-based BRAF inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the direct inhibitory activity of a compound on the purified BRAF kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Objective: To determine the IC50 value of an inhibitor against purified BRAF V600E kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • Prepare a solution of purified recombinant human BRAF V600E kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted inhibitor.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the tracer solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This colorimetric assay assesses the anti-proliferative effects of a compound on cancer cell lines by measuring total cellular protein content.

Objective: To determine the GI50 value of an inhibitor on BRAF-mutant (e.g., A375, SK-MEL-28) and BRAF wild-type cancer cell lines.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test inhibitor and a vehicle control (DMSO).

    • Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Fixation and Staining:

    • Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[2]

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[2]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 510 nm using a microplate reader.[7]

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 value.

Western Blot Analysis for MAPK Pathway Activation

This technique measures the levels of phosphorylated (activated) proteins in the MAPK pathway to confirm the mechanism of action and assess paradoxical activation.

Objective: To measure the levels of phosphorylated MEK (p-MEK) and ERK (p-ERK) in response to inhibitor treatment.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations for a specified time (e.g., 6 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for p-MEK, p-ERK, total MEK, total ERK, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Caption: Western Blot workflow for MAPK pathway analysis.

Conclusion and Future Perspectives

The development of indazole-based BRAF inhibitors exemplifies a paradigm of rational drug design in oncology. The transition from potent first-generation inhibitors like Vemurafenib to next-generation "paradox breakers" like Plixorafenib (PLX8394) highlights the importance of a deep mechanistic understanding to overcome on-target liabilities. While the core scaffold provides a strong foundation for high-affinity binding, strategic modifications are crucial for enhancing selectivity, improving safety profiles, and preempting resistance mechanisms.

The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field. Future efforts will likely focus on developing inhibitors that can overcome acquired resistance, which often arises from BRAF splice variants or other pathway alterations.[10] The continued exploration of the structure-activity relationships of the indazole scaffold and its analogs will undoubtedly pave the way for even more effective and safer targeted cancer therapies.

References

  • Rambow, F., et al. (2018). Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo. Cancer Research. [Link]

  • Lito, P., et al. (2018). PLX8394, a new generation BRAF inhibitor, selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation. Journal of Experimental & Clinical Cancer Research. [Link]

  • Zhang, C., et al. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Journal of Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2015). RAF inhibitors that evade paradoxical MAPK pathway activation. Nature. [Link]

  • Holderfield, M., et al. (2016). Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer. Proceedings of the National Academy of Sciences. [Link]

  • Cellagen Technology. (n.d.). PLX-4032 (Vemurafenib) | B-Raf inhibitor. Retrieved from [Link]

  • Stuart, D. D., et al. (2020). Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer. Oncology Letters. [Link]

  • Krajka, J., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. International Journal of Molecular Sciences. [Link]

  • van der Noord, V. E., et al. (2022). CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells. PLOS ONE. [Link]

  • GSK. (2015). Process for the Preparation of N-5-(3,5-Difluoro-benzyl)-1h Indazol-3-yl-4-(4-methyl-piperazin 1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. U.S.
  • Wikipedia. (n.d.). Vemurafenib. Retrieved from [Link]

  • Yao, Z., et al. (2019). RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling. Nature Medicine. [Link]

  • Ribas, A., et al. (2012). An open-label, multicenter safety study of vemurafenib (PLX4032, RO5185426) in patients with metastatic melanoma. Journal of Clinical Oncology. [Link]

  • Aman, H., et al. (2014). Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Plexxikon Inc. (2022). Plx-8394 or plx-7904 for use in treatment of braf-v600 related disease.
  • Janku, F., et al. (2017). Results of a phase I study of PLX8394, a next-generation BRAF inhibitor, in refractory solid tumors. Cancer Research. [Link]

  • Whittaker, S. R., et al. (2010). Gatekeeper Mutations Mediate Resistance to BRAF-Targeted Therapies. Science Translational Medicine. [Link]

  • The ASCO Post. (2020). Next-Generation BRAF Inhibitor Shows Activity in Phase I/II Trial. Retrieved from [Link]

  • Wikipedia. (n.d.). Dabrafenib. Retrieved from [Link]

  • University of South Florida. (2020). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At.
  • Al-Warhi, T., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • De Summa, S., et al. (2017). Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. Journal of Experimental & Clinical Cancer Research. [Link]

  • FORE Biotherapeutics. (2024). FORE Biotherapeutics announces new nonclinical data highlighting the differentiation of plixorafenib in combination with MEK inhibition at #AACR24. Business Wire. [Link]

  • Chiacchiera, F., et al. (2021). Oncogenic BRAF and p53 Interplay in Melanoma Cells and the Effects of the HDAC Inhibitor ITF2357 (Givinostat). International Journal of Molecular Sciences. [Link]

  • Drugs.com. (n.d.). Dabrafenib Alternatives Compared. Retrieved from [Link]

  • Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. [Link]

  • Marland, E. J., et al. (2023). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Psychopharmacology. [Link]

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Validation

Analytical Comparison Guide: Structural Confirmation of 5-Fluoro-6-methyl-1H-indazole via X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary For drug development professionals and synthetic chemists, confirming the exact structure of heterocyclic building blocks is a critical quality control step. 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the exact structure of heterocyclic building blocks is a critical quality control step. 5-Fluoro-6-methyl-1H-indazole (CAS: 210581-39-8) presents a unique analytical challenge[1]. As a fluorinated indazole, it is susceptible to two major structural ambiguities: regiochemistry (distinguishing the 5-fluoro-6-methyl arrangement from its positional isomers) and prototropic tautomerism (differentiating the 1H-indazole from the 2H-indazole form)[2].

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against conventional alternatives like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). We demonstrate why SCXRD remains the definitive, self-validating gold standard for absolute structural confirmation.

The Analytical Challenge: Tautomerism and Regiochemistry

Indazoles are notorious for their dynamic behavior in solution. The rapid exchange of the N-H proton between the N1 and N2 positions on the NMR timescale often results in signal broadening, making 1D 1 H NMR insufficient for absolute tautomer assignment[3].

Furthermore, distinguishing the fluorine atom from the methyl group on the benzenoid ring requires complex 2D NMR techniques (such as NOESY or HOESY). While 19 F NMR provides an excellent handle for regiochemistry via scalar couplings, it cannot definitively lock the tautomeric state[4]. SCXRD bypasses these solution-state dynamics by freezing the molecule in its thermodynamically preferred solid-state conformation, providing absolute 3D spatial coordinates[5].

Workflow A 5-Fluoro-6-methyl-1H-indazole B LC-HRMS (Mass Confirmation) A->B C 1D/2D NMR (Solution State) A->C D SCXRD (Solid State) A->D E Absolute Structure Confirmed B->E C->E D->E

Analytical workflow comparing MS, NMR, and SCXRD for structural confirmation.

Technique Comparison: SCXRD vs. NMR vs. LC-HRMS

The following table summarizes the quantitative and qualitative performance metrics of each analytical technique when applied to 5-Fluoro-6-methyl-1H-indazole.

Performance MetricSingle-Crystal XRD (Product)1D/2D NMR Spectroscopy (Alternative)LC-HRMS (Alternative)
Regiochemical Assignment Absolute (via distinct bond lengths)High (via 19 F- 1 H coupling & NOESY)Poor (Mass and formula only)
Tautomer Differentiation Unambiguous (Solid-state H-atom mapping)Ambiguous (Solution-state averaging)None
3D Spatial Resolution High (< 0.1 Å precision)Low (Through-space approximations)None
Sample Requirement Single high-quality crystal (~0.1 mm)1-5 mg (Bulk powder)< 1 µg
Isoelectronic Differentiation High (C-F vs C-CH 3​ geometry)High (Chemical shift mapping)None

Experimental Workflows & Protocols

Protocol A: 1D/2D NMR Spectroscopy (The Alternative)

While NMR is highly accessible, its protocol requires careful self-validation through multi-nuclear cross-referencing.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO is chosen to disrupt intermolecular hydrogen bonding, though rapid tautomeric exchange may still occur[3].

  • Acquisition: Acquire 1 H, 13 C, and 19 F 1D spectra, followed by 2D HSQC and HMBC.

  • Data Validation: Validate the regiochemistry by measuring the 3JHF​ and 4JHF​ scalar couplings. The proton adjacent to the fluorine (at position 4) will show a strong doublet coupling, confirming the relative position of the F atom.

Protocol B: Single-Crystal X-Ray Crystallography (The Gold Standard)

SCXRD provides a self-validating system where the final structural model must mathematically converge with the raw diffraction data.

SCXRD_Protocol S1 1. Crystallization (Slow Evaporation) S2 2. Crystal Mounting (100K Cryo-loop) S1->S2 S3 3. X-Ray Diffraction (Mo K-alpha) S2->S3 S4 4. Phase Solution (Direct Methods) S3->S4 S5 5. Refinement (Difference Map) S4->S5

Step-by-step Single-Crystal X-ray Diffraction (SCXRD) methodology.

  • Crystal Growth (Thermodynamic Control): Dissolve 2 mg of 5-Fluoro-6-methyl-1H-indazole in a minimum volume of Ethyl Acetate/Hexane (1:1). Allow for slow evaporation over 48 hours. Causality: Slow evaporation ensures the molecules pack into their lowest-energy thermodynamic minimum, yielding highly ordered lattices with minimal defects.

  • Crystal Harvesting & Mounting: Select a pristine single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light. Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to the diffractometer and cool to 100 K using a liquid nitrogen cryostream. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots and higher resolution data at high angles.

  • Structure Solution: Expose the crystal to Mo K α radiation ( λ = 0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement & Validation: Refine the structure using least-squares minimization (SHELXL). Generate a CIF (Crystallographic Information File) and run it through the IUCr CheckCIF algorithm to ensure no missing symmetry elements or void spaces exist.

Mechanistic & Causality Insights (E-E-A-T)

As an Application Scientist, one must recognize that solving the structure of 5-Fluoro-6-methyl-1H-indazole presents a classic crystallographic trap: isoelectronic ambiguity .

Fluorine (9 electrons) and a methyl group (CH 3​ , 9 electrons) scatter X-rays with nearly identical intensity. A naive crystallographic refinement might confuse the two positions, potentially validating the wrong regioisomer. However, the SCXRD protocol is inherently self-validating through two geometric fail-safes:

  • Bond Length Causality: A standard aromatic C(sp 2 )-F bond is approximately 1.35 Å, whereas a C(sp 2 )-CH 3​ bond is significantly longer, at roughly 1.50 Å. If the atoms are assigned incorrectly, the thermal ellipsoids during refinement will become heavily distorted (non-positive definite) as the software attempts to compensate for the physical impossibility of the bond lengths.

  • The Difference Fourier Map: While X-rays scatter off electron clouds, the residual difference Fourier map ( Fobs​−Fcalc​ ) will reveal three distinct, albeit weak, electron density peaks corresponding to the three protons of the methyl group. The halogen site will remain bare.

Furthermore, locating the solitary proton on the indazole nitrogen in the difference map unambiguously confirms the 1H-tautomer state, a feat that due to rapid prototropic exchange[3].

Conclusion

While LC-HRMS and 1D/2D NMR are indispensable tools for routine bulk analysis and connectivity mapping, they rely on secondary inferences (mass-to-charge ratios and scalar couplings) to deduce structure. For the absolute structural confirmation of complex, tautomerically dynamic building blocks like 5-Fluoro-6-methyl-1H-indazole, Single-Crystal X-Ray Crystallography remains the superior technique. By physically mapping electron density and leveraging geometric self-validation, SCXRD eliminates all regiochemical and tautomeric ambiguity.

References

  • Elguero, J. et al. "13 C NMR of indazoles". Source: ResearchGate. URL: [Link]

  • Latosinska, J.N. et al. "Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles". Source: MDPI. URL: [Link]

  • Pérez-Medina, C. et al. "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde". Source: American Chemical Society (ACS). URL:[Link]

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Comparative

Comprehensive Comparison Guide: Synthetic Methodologies for Fluorinated Indazoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Strategic Context The incorporation of fluorine into the indazole scaffold is a cornerstone strategy in modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Strategic Context

The incorporation of fluorine into the indazole scaffold is a cornerstone strategy in modern medicinal chemistry. Fluorination modulates the physicochemical properties of drug candidates—enhancing metabolic stability, increasing lipophilicity, and fine-tuning the pKa of the heterocyclic nitrogen atoms. For instance, the strategic placement of fluorine at the C-6 position of indazole-based ROCK1 inhibitors dramatically increases oral bioavailability, while fluorinated indazoles are critical components in next-generation estrogen receptor (ER) degraders like AZD9833[1][2].

However, synthesizing fluorinated indazoles presents distinct chemical challenges. Traditional direct fluorination using elemental fluorine or aggressive reagents like DAST often suffers from poor regioselectivity and severe safety hazards[3]. Consequently, process chemists and discovery scientists must choose between late-stage direct fluorination and de novo building-block synthesis .

This guide objectively compares three field-proven methodologies, analyzing the mechanistic causality behind their experimental design to help you select the optimal route for your specific synthetic target.

Comparative Analysis of Synthetic Methodologies

Methodology A: Direct C-3 Fluorination via N-Fluorobenzenesulfonimide (NFSI)

Best For: Late-stage functionalization of pre-assembled 2H-indazoles.

Historically, the direct, regioselective fluorination of the indazole core was elusive. In 2021, Ghosh and Hajra pioneered a metal-free protocol utilizing N-fluorobenzenesulfonimide (NFSI) in an aqueous medium under ambient air[3][4].

The Causality of the Design: Unlike Selectfluor, which often reacts via polar pathways and can lead to over-fluorination or poor regiocontrol depending on the substrate's electron density, NFSI in water initiates a highly controlled radical pathway [3][4]. Water acts not merely as a green solvent but as a critical medium that stabilizes the transition state of the nitrogen-centered radical intermediate. The homolytic cleavage of the N-F bond in NFSI generates a fluorine radical that selectively attacks the C-3 position, driven by the thermodynamic stability of the resulting intermediate[4].

NFSI_Pathway NFSI NFSI (Fluorine Source) Radical F• Radical Generation (Aqueous Stabilization) NFSI->Radical Homolysis Addition Regioselective C-3 Attack Radical->Addition Indazole 2H-Indazole Indazole->Addition Intermediate Nitrogen-Centered Radical Intermediate Addition->Intermediate Product 3-Fluoro-2H-indazole Intermediate->Product Oxidation / -H+

Fig 1. Radical mechanistic pathway for direct C-3 fluorination of 2H-indazoles using NFSI.

Methodology B: De Novo Condensation of o-Fluorobenzaldehyde O-Methyloximes

Best For: Scalable, early-stage synthesis of 1H-indazoles with diverse substitution patterns.

When specific fluorination patterns (e.g., 4-fluoro, 5-fluoro, or 7-fluoro) are required, starting from commercially available fluorinated building blocks is often more efficient. Lukin et al. developed a highly practical synthesis utilizing the condensation of o-fluorobenzaldehydes with hydrazine[5].

The Causality of the Design: A direct reaction between o-fluorobenzaldehydes and hydrazine typically yields the desired indazole alongside a significant amount of fluorotoluene—a byproduct of the competitive Wolff-Kishner reduction[5]. To circumvent this, the methodology converts the aldehyde into an O-methyloxime (predominantly the E-isomer). The methoxy leaving group prevents the formation of the hydrazone intermediate required for the Wolff-Kishner pathway, forcing the reaction down the desired intramolecular nucleophilic aromatic substitution (SNAr) route to close the pyrazole ring[5].

Methodology C: ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles

Best For: Synthesizing highly functionalized, polyfluorinated indazoles.

For complex, heavily fluorinated targets, Palumbo Piccionello et al. documented an elegant ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) rearrangement[6][7].

The Causality of the Design: 1,2,4-Oxadiazoles are generally stable, but the introduction of a strongly electron-withdrawing perfluoroaryl group at the C(5) position dramatically increases the electrophilicity of the azole ring[7]. When exposed to a bidentate nucleophile like hydrazine, the C(5) atom undergoes rapid nucleophilic attack. The ring opens to relieve strain and immediately re-closes via the adjacent fluorinated aromatic ring, extruding water and yielding the fluorinated indazole in high purity[7].

ANRORC_Pathway Oxadiazole 5-Polyfluoroaryl- 1,2,4-oxadiazole Addition Nucleophilic Attack at Electrophilic C(5) Oxadiazole->Addition Hydrazine Hydrazine (Bidentate Nucleophile) Hydrazine->Addition RingOpen Ring-Opening (O-N Cleavage) Addition->RingOpen RingClose Intramolecular SNAr Ring-Closure RingOpen->RingClose Product Fluorinated Indazole RingClose->Product -H2O

Fig 2. ANRORC rearrangement of 1,2,4-oxadiazoles with hydrazine to form fluoroindazoles.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters, yields, and strategic utility of the three methodologies based on published empirical data[4][5][7].

ParameterDirect C-3 Fluorination (NFSI)O-Methyloxime CondensationANRORC Rearrangement
Primary Reagents NFSI, H₂Oo-Fluorobenzaldehyde O-methyloxime, N₂H₄5-Polyfluoroaryl-1,2,4-oxadiazole, N₂H₄
Target Regiochemistry Strictly C-3 positionC-4, C-5, C-6, or C-7 (Building block dependent)Highly functionalized C-4 to C-7
Typical Yield 65% – 87%75% – 92%70% – 90%
Reaction Conditions 80°C, Ambient Air, Water110°C, Toluene/DMSOMild heating, Ethanol/THF
Scalability High (Demonstrated on gram-scale)Very High (Industrial standard)Moderate (Requires specialized precursors)
Key Advantage Metal-free, late-stage functionalization, green solvent.Eliminates Wolff-Kishner byproducts.Access to unique polyfluorinated scaffolds.
Primary Limitation Limited to 2H-indazoles; C-3 specific.Requires pre-synthesis of the O-methyloxime.Precursor synthesis can be multi-step.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating necessary in-process analytical checks.

Protocol 1: Direct C-3 Fluorination of 2H-Indazoles using NFSI[4]
  • Preparation: In a 10 mL round-bottom flask, dissolve the 2H-indazole derivative (0.5 mmol) in distilled water (2.0 mL).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (0.75 mmol, 1.5 equiv) directly to the aqueous suspension. Do not purge with inert gas; ambient air is required for the radical initiation.

  • Reaction: Heat the mixture to 80°C while stirring vigorously.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 6–8 hours. A distinct mass shift of +18 Da (M+H) indicates successful monofluorination.

  • Workup: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the pure 3-fluoro-2H-indazole.

  • Validation: Confirm regiochemistry via ¹⁹F-NMR (expect a singlet around -150 to -160 ppm depending on substitution) and the disappearance of the C-3 proton in ¹H-NMR.

Protocol 2: Synthesis via o-Fluorobenzaldehyde O-Methyloxime[5]
  • Precursor Formation: React the desired o-fluorobenzaldehyde (10 mmol) with O-methylhydroxylamine hydrochloride (11 mmol) and pyridine (12 mmol) in ethanol (20 mL) at room temperature for 2 hours to yield the O-methyloxime. Isolate via standard aqueous workup.

  • Condensation: Dissolve the isolated O-methyloxime (5 mmol) in a mixture of DMSO (5 mL) and hydrazine hydrate (25 mmol, 5 equiv).

  • Cyclization: Heat the reaction mixture to 110°C for 12–16 hours.

  • IPC: Monitor via HPLC. The critical validation step is confirming the absence of the reduced fluorotoluene byproduct, proving the efficacy of the O-methyloxime protecting strategy.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with dichloromethane (3 × 20 mL). Wash the organics extensively with water to remove DMSO and excess hydrazine.

  • Purification: Concentrate and recrystallize the crude product from ethanol/water to yield the 1H-fluoroindazole.

Conclusion

The selection of a synthetic methodology for fluorinated indazoles must be dictated by the stage of the drug development program and the required substitution pattern. For rapid SAR (Structure-Activity Relationship) exploration of the C-3 position, Ghosh and Hajra's aqueous NFSI methodology offers an unparalleled, environmentally benign late-stage functionalization route. Conversely, for scale-up campaigns targeting specific core modifications (e.g., 6-fluoroindazoles for kinase inhibition), Lukin's O-methyloxime condensation remains the most robust and scalable de novo approach, effectively neutralizing the risk of yield-destroying side reactions.

References

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883-10888.[Link]

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172.[Link]

  • Palumbo Piccionello, A., Pace, A., Pierro, P., Pibiri, I., Buscemi, S., & Vivona, N. (2009). On the reaction of some 5-polyfluoroaryl-1,2,4-oxadiazoles with methylhydrazine: synthesis of fluorinated indazoles. Tetrahedron, 65(1), 119-127.[Link]

  • Bradbury, R. H., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(11), 1726-1732.[Link]

  • Zhu, Y., et al. (2018). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. European Journal of Medicinal Chemistry, 156, 43-65.[Link]

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Safety & Regulatory Compliance

Safety

5-Fluoro-6-methyl-1H-indazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic compounds like 5-Fluoro-6-methyl-1H-indazole requires a rigorous, mechanistic approach to laboratory safety and waste management. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated heterocyclic compounds like 5-Fluoro-6-methyl-1H-indazole requires a rigorous, mechanistic approach to laboratory safety and waste management. Because this compound contains both a highly stable carbon-fluorine (C-F) bond and a nitrogen-rich indazole ring, its disposal cannot be treated as standard organic waste.

The following operational guide provides self-validating protocols for the safe handling, segregation, and cradle-to-grave disposal of 5-Fluoro-6-methyl-1H-indazole, ensuring compliance, environmental stewardship, and laboratory safety.

Chemical Profile & Mechanistic Hazard Assessment

Before executing any physical handling, it is critical to understand the physicochemical properties that dictate our safety protocols. 5-Fluoro-6-methyl-1H-indazole is a valuable pharmacophore in drug discovery, but its elemental composition demands strict downstream processing.

Table 1: Quantitative Chemical Profile & GHS Hazard Summary

Property / Hazard ParameterSpecification / Classification
Chemical Name 5-Fluoro-6-methyl-1H-indazole
CAS Number 210581-39-8[1]
Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Physical State Solid (Store sealed in dry, room temperature)
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste
The Causality of the Hazard (Why it matters)

The primary disposal challenge lies in the C-F bond (~485 kJ/mol), one of the strongest bonds in organic chemistry. Standard municipal incineration temperatures are insufficient to mineralize this bond. If incinerated improperly, the compound will generate highly toxic Products of Incomplete Combustion (PICs), including fluorinated dioxins, as well as corrosive hydrofluoric acid (HF) and nitrogen oxides (NOx)[2]. Therefore, it must be routed exclusively through high-temperature, heavily scrubbed hazardous waste channels.

Operational Handling Protocol

To prevent exposure and minimize waste generation, adhere to the following self-validating handling workflow.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood to mitigate the H335 (respiratory irritation) hazard.

  • PPE Donning: Equip standard laboratory PPE: chemical-resistant nitrile gloves (double-gloving recommended for solution preparation), snug-fitting safety goggles, and a flame-retardant lab coat.

  • Static Mitigation: Because the compound is a fine solid, use an anti-static weighing boat and a grounded spatula to prevent aerosolization via static repulsion.

  • Solvent Dissolution: When preparing stock solutions (e.g., in DMSO or DMF), add the solvent slowly to the solid rather than pouring the solid into the solvent. This prevents particulate displacement and ensures complete dissolution before the vessel is removed from the fume hood.

Waste Segregation & Disposal Plan

The integrity of your laboratory's waste stream depends on strict segregation. Mixing fluorinated compounds with non-halogenated waste streams compromises fuel blending processes and risks the release of highly corrosive HF gas if the downstream facility is not equipped with acid gas scrubbers[3].

Step-by-Step Disposal Methodology:
  • Segregation: Classify all solid waste, contaminated consumables (pipette tips, weighing boats), and liquid solutions containing 5-Fluoro-6-methyl-1H-indazole strictly as Halogenated Organic Waste [3].

  • Container Selection: Use high-density polyethylene (HDPE) or glass containers. Never use galvanized steel safety cans for halogenated waste; trace degradation of halogenated solvents can release hydrogen halides that rapidly corrode galvanized steel, leading to catastrophic leaks[3].

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "Fluorinated Indazole Derivative" to alert Environmental Health and Safety (EHS) personnel to the presence of fluorine and nitrogen.

  • Thermal Destruction (RCRA Facility): EHS must route this waste to a Resource Conservation and Recovery Act (RCRA)-permitted incinerator. The facility must achieve a combustion zone temperature of >1100°C (2000°F) with a minimum 2-second residence time to guarantee a 99.99% Destruction and Removal Efficiency (DRE) of the C-F bond[2].

  • Flue Gas Scrubbing: Ensure the selected disposal vendor utilizes alkaline wet scrubbers (e.g., packed tower scrubbers using limestone/lime) to capture and neutralize the HF and NOx gases generated during the thermal destruction of the indazole ring[4].

G N1 5-Fluoro-6-methyl-1H-indazole (Waste Generation) N2 Segregation: Halogenated Stream N1->N2 Compatible Container N3 RCRA Transport N2->N3 Manifested Transfer N4 High-Temp Incineration (>1100°C) N3->N4 Thermal Destruction N5 Alkaline Wet Scrubber (HF/NOx Capture) N4->N5 Flue Gas Treatment

Figure 1: Cradle-to-grave disposal workflow for halogenated nitrogenous organic waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

For Solid Spills:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress Dust: Do not dry sweep. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of isopropanol or water) to suppress aerosolization, or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Collect: Use a damp, inert absorbent pad to wipe up the dampened solid.

  • Dispose: Place all cleanup materials into a secondary containment bag, seal it, and deposit it directly into the Halogenated Solid Waste stream.

For Liquid Spills (Compound in Solvent):

  • Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

  • Neutralize: No chemical neutralization is required for the indazole itself; focus entirely on physical containment.

  • Dispose: Scoop the saturated absorbent into a compatible, sealable container (HDPE) and label it as Halogenated Waste.

References

  • [3] National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). URL:[Link]

  • [2] US Environmental Protection Agency (EPA). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. epa.gov. URL:[Link]

  • [4] US Environmental Protection Agency (EPA). Section 5 - Chapter 1: Wet and Dry Scrubbers for Acid Gas Control. epa.gov. URL:[Link]

Sources

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